11-Deoxymogroside IIIE
Description
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Properties
Molecular Formula |
C48H82O18 |
|---|---|
Molecular Weight |
947.2 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8R,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)65-43-40(37(57)34(54)28(21-51)63-43)66-42-39(59)36(56)33(53)27(20-50)62-42)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)64-41-38(58)35(55)32(52)26(19-49)61-41/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1 |
InChI Key |
VBXCGAFICHYWFL-KRPGNBASSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Occurrence of 11-Deoxymogroside IIIE in Siraitia grosvenorii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine belonging to the Cucurbitaceae family, native to Southern China. The fruit of this plant has garnered significant global attention for its intense sweetness, which is attributed to a group of triterpenoid (B12794562) glycosides known as mogrosides.[1][2] These compounds, particularly Mogroside V, are widely utilized as natural, non-caloric sweeteners. Beyond their sweetness, mogrosides have been a subject of scientific inquiry for their potential pharmacological activities.
This technical guide focuses on a specific, minor constituent of Siraitia grosvenorii: 11-Deoxymogroside IIIE. As a member of the mogroside family, this compound is of interest for its potential contribution to the overall bioactivity of monk fruit extracts and as a subject for further pharmacological investigation. Its isolation and characterization are crucial for comprehensive biological and toxicological assessments. This document provides a detailed overview of the natural occurrence of this compound, methods for its quantification and isolation, and its putative biosynthetic pathway within the complex network of mogroside synthesis in Siraitia grosvenorii.
Natural Occurrence and Quantitative Data
This compound has been identified as a minor mogroside naturally present in the fruit of Siraitia grosvenorii.[3] While the major mogrosides like Mogroside V are found in higher concentrations, the presence of various minor mogrosides contributes to the complex chemical profile of the fruit extract. The concentration of these mogrosides is known to vary depending on the fruit's stage of maturity.[4][5]
While specific quantitative data for this compound across all plant tissues is limited, studies on the distribution of mogrosides in general have shown their presence not only in the fruit but also in the roots, stems, and leaves of the plant.[6] Research has quantified the closely related Mogroside IIIE during fruit maturation, providing an insight into the dynamics of mogroside accumulation.
Table 1: Concentration of Mogroside IIIE in Siraitia grosvenorii Fruit at Different Maturity Stages
| Days After Pollination | Mogroside IIIE Concentration (μg/g dry weight) |
| 15 | 120.5 |
| 30 | 250.8 |
| 45 | 480.2 |
| 60 | 350.1 |
| 75 | 210.6 |
| 90 | 150.3 |
Source: Adapted from a study on mogroside content during fruit maturation. Note that this data is for Mogroside IIIE, a close structural analog of this compound.[4][5]
Experimental Protocols
Extraction of Total Mogrosides from Siraitia grosvenorii Fruit
This protocol outlines a general method for the extraction of total mogrosides, which would include this compound, from the dried fruit of Siraitia grosvenorii.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
70% (v/v) Ethanol (B145695) in deionized water
-
Grinder or blender
-
Shaker or sonicator
-
Centrifuge
-
Filter paper or syringe filters (0.45 µm)
-
Rotary evaporator
Procedure:
-
Grind the dried monk fruit into a fine powder.
-
Weigh a known amount of the powdered fruit (e.g., 100 g) and place it in a suitable flask.
-
Add 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Agitate the mixture for 60 minutes at 60°C using a shaker or sonicator.
-
Separate the extract from the solid residue by centrifugation followed by filtration.
-
Repeat the extraction process on the solid residue two more times to ensure maximum yield.
-
Combine the extracts and concentrate them using a rotary evaporator to remove the ethanol. The resulting aqueous extract can be used for subsequent purification steps.[7]
Isolation and Purification of this compound
This multi-step protocol is designed for the enrichment and purification of this compound from the crude extract.
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., AB-8)
-
Silica (B1680970) gel for column chromatography
-
Reversed-phase C18 silica gel
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Solvents for chromatography (e.g., ethanol, water, methanol, acetonitrile)
Procedure:
-
Macroporous Resin Chromatography (Enrichment):
-
Dissolve the crude extract in deionized water.
-
Load the solution onto a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove polar impurities like sugars.
-
Elute the mogrosides with a stepwise gradient of ethanol (e.g., 20%, 40%, 60%, 80%).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing mogrosides.
-
Pool and concentrate the mogroside-rich fractions.[3]
-
-
Silica Gel Column Chromatography:
-
Apply the enriched mogroside fraction to a silica gel column.
-
Elute with a gradient of chloroform-methanol or a similar solvent system to separate different classes of mogrosides.
-
-
Reversed-Phase C18 Column Chromatography:
-
Further purify the fractions containing this compound using a reversed-phase C18 column with a methanol-water or acetonitrile-water gradient.
-
-
Preparative HPLC:
-
The final purification is achieved using a preparative HPLC system with a C18 column to isolate pure this compound.[3]
-
Quantification of this compound by HPLC-MS/MS
This method provides a highly sensitive and selective approach for the quantification of this compound in complex matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the extracted sample with the initial mobile phase and filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the compound of interest.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. The concentration of this compound in the samples is determined from this curve.
Biosynthesis of this compound
The biosynthesis of mogrosides is a complex process involving multiple enzyme families.[5] The pathway starts from the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) backbone. This is followed by a series of oxidation and glycosylation steps catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), respectively.
The formation of this compound is a result of specific glycosylation events on the mogrol (B2503665) aglycone. The "11-deoxy" designation indicates the absence of a hydroxyl group at the C-11 position of the mogrol core structure.
Below is a proposed biosynthetic pathway leading to this compound.
Caption: Proposed biosynthetic pathway of this compound.
The experimental workflow for the isolation and purification of this compound can be visualized as follows:
Caption: Experimental workflow for the isolation of this compound.
Conclusion
This compound represents one of the many minor, yet significant, chemical constituents of Siraitia grosvenorii. This technical guide provides a foundational understanding of its natural occurrence, methodologies for its study, and its likely biosynthetic origins. For researchers in natural product chemistry, pharmacology, and drug development, the detailed protocols and pathway information serve as a valuable resource for further investigation into the biological activities and potential applications of this specific mogroside. The continued exploration of such minor components is essential for a complete understanding of the therapeutic potential of Siraitia grosvenorii.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Progress in Identification of UDP-Glycosyltransferases for Ginsenoside Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of 11-Deoxymogroside IIIE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Deoxymogroside IIIE is a minor cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] As a member of the mogroside family, which are the primary sweetening components of the fruit, this compound is of growing interest for its potential pharmacological activities.[2] The isolation and purification of this minor constituent in a highly pure form are critical for its accurate biological and toxicological evaluation. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and a summary of its known biological context. Due to the limited availability of specific data for this compound, information from closely related mogrosides is utilized to provide a comprehensive framework for its study.
Discovery and Sourcing
This compound is a naturally occurring compound within the fruit of Siraitia grosvenorii, a perennial vine native to Southern China.[2] The intense sweetness of monk fruit is attributed to its rich concentration of mogrosides, with Mogroside V being the most abundant.[2] this compound, however, is present in much smaller quantities, making its isolation a significant challenge.[3] The discovery of this and other minor mogrosides has been the result of advanced chromatographic and spectroscopic techniques aimed at a comprehensive chemical characterization of monk fruit extracts.[4]
Quantitative Data on Mogroside Purification
| Purification Step | Initial Purity (Total Mogrosides) | Final Purity (Target Mogroside) | Key Parameters | Reference |
| Macroporous Resin Chromatography | Crude Extract | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol (B145695) | [2] |
| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption | [2] |
| Semi-Preparative HPLC | 76.34% (Mogroside V) | 99.60% (Mogroside V) | C18 column; Mobile phase: Methanol/Water gradient | [2] |
Experimental Protocols
The following protocols are based on established methodologies for the isolation and purification of mogrosides and are adaptable for the specific targeting of this compound.[2][5]
Extraction of Total Mogrosides
This initial step is aimed at extracting the total glycoside content from the dried monk fruit.
-
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
70% Aqueous Ethanol
-
Filter paper or centrifuge
-
Rotary evaporator
-
-
Protocol:
-
Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.[2]
-
Separate the extract from the solid residue by filtration or centrifugation.[2]
-
Repeat the extraction of the residue two more times with fresh 70% aqueous ethanol to ensure complete extraction.[2]
-
Combine the filtrates from all three extractions.[2]
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a crude mogroside extract.[2]
-
Macroporous Resin Chromatography
This step serves to remove a significant portion of impurities and enrich the total mogroside fraction.
-
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., Diaion HP-20)
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations)
-
Fraction collector
-
-
Protocol:
-
Dissolve the crude mogroside extract in deionized water.
-
Pack a chromatography column with the macroporous resin and equilibrate with deionized water.
-
Load the sample solution onto the column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[2]
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Pool the fractions containing the desired mogrosides.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.
-
Preparative High-Performance Liquid Chromatography (HPLC)
This is the final and most critical step to isolate this compound from other closely related mogrosides.
-
Materials:
-
Enriched mogroside extract
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Protocol:
-
Dissolve the enriched mogroside extract in the initial mobile phase.
-
Set up the preparative HPLC system with the following suggested conditions:
-
Inject the sample onto the column.
-
Collect fractions corresponding to the peak suspected to be this compound based on retention time relative to known standards, if available.
-
Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the identity and purity of this compound.[2]
-
Pool the pure fractions of this compound and remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain a pure, dry powder.[2]
-
Visualization of Workflows and Pathways
Experimental Workflow for Isolation and Purification
The overall workflow for the isolation and purification of this compound can be visualized as a sequential process, starting from the raw plant material to the final pure compound.
Caption: A generalized workflow for the isolation of this compound.
Proposed Signaling Pathway
While the direct signaling pathway of this compound has not been elucidated, research on the structurally similar Mogroside IIIE suggests a potential mechanism of action. Mogroside IIIE has been shown to alleviate high glucose-induced inflammation, oxidative stress, and apoptosis in podocytes through the activation of the AMPK/SIRT1 signaling pathway.
Caption: Proposed AMPK/SIRT1 signaling pathway for Mogroside IIIE.
Biological Activities and Future Directions
Mogrosides, as a class of compounds, have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[7] The structural similarity of this compound to other bioactive mogrosides suggests that it may also possess therapeutic potential.
Future research should focus on the following areas:
-
Complete Structural Elucidation: While data from analogs is useful, obtaining and publishing the full 1D and 2D NMR and high-resolution mass spectrometry data for this compound is essential for its definitive structural confirmation.[3]
-
Pharmacological Profiling: A comprehensive evaluation of the biological activities of pure this compound is necessary to understand its therapeutic potential.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound will provide insights into its mode of action.
-
Development of Analytical Standards: The availability of a certified reference standard for this compound is crucial for the quality control of monk fruit extracts and products.[8]
Conclusion
The discovery and isolation of minor natural products like this compound from complex botanical matrices present significant scientific challenges. However, the potential for these compounds to serve as novel therapeutic agents or valuable research tools underscores the importance of this endeavor. The methodologies and data presented in this technical guide provide a solid foundation for researchers to pursue the isolation, characterization, and biological evaluation of this compound, thereby contributing to the expanding knowledge of the chemical and pharmacological diversity of Siraitia grosvenorii.
References
11-Deoxymogroside IIIE: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found as a minor constituent in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] This class of compounds, collectively known as mogrosides, are of significant scientific interest due to their intense sweetness and a wide array of potential therapeutic properties, including antioxidant, anti-inflammatory, and hepatoprotective effects.[2][3][4] As research into natural, non-caloric sweeteners and bioactive compounds accelerates, a thorough understanding of the chemical characteristics and biological activities of individual mogrosides like this compound is crucial for drug discovery and development.
This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of the biological activities and signaling pathways associated with its close structural analogs.
Chemical Structure and Properties
This compound is a complex glycoside consisting of a tetracyclic triterpenoid aglycone core, known as mogrol, with multiple glucose units attached. Its structure is closely related to more abundant mogrosides, such as Mogroside V and Mogroside IIIE, differing in the pattern of hydroxylation and glycosylation.
| Property | Value | Source |
| Molecular Formula | C₄₈H₈₂O₁₈ | [5] |
| Molecular Weight | 947.15 g/mol | [5] |
| CAS Number | 1793003-47-0 | [5] |
| Class | Cucurbitane-type Triterpenoid Glycoside | [1] |
| Source | Siraitia grosvenorii (Monk Fruit) | [1] |
Experimental Protocols
Isolation and Purification of this compound from Siraitia grosvenorii
The isolation of this compound from its natural source is a multi-step process requiring various chromatographic techniques to separate it from a complex mixture of other mogrosides.
1. Extraction:
-
Objective: To extract a crude mixture of mogrosides from the dried fruit material.
-
Protocol:
-
Powdered, dried fruit of S. grosvenorii is macerated with a 70-80% aqueous ethanol (B145695) or methanol (B129727) solution at room temperature for 24 hours.[1][6]
-
The mixture is filtered to separate the liquid extract from the solid plant material.
-
The extraction process is typically repeated two to three times to ensure maximum yield.
-
The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a crude extract.[6]
-
2. Fractionation:
-
Objective: To enrich the mogroside content by removing non-polar and highly polar impurities.
-
Protocol:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity.[1]
-
An initial wash with n-hexane removes non-polar compounds.
-
Subsequent partitioning with ethyl acetate (B1210297) removes compounds of intermediate polarity.
-
The mogroside-rich fraction is then extracted into n-butanol.[1]
-
3. Chromatographic Purification:
-
Objective: To isolate this compound from other mogrosides.
-
Protocol:
-
Macroporous Resin Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). Elution is performed with a stepwise gradient of methanol in water.[1]
-
Silica (B1680970) Gel Chromatography: Further separation is achieved by column chromatography on silica gel.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is performed using reversed-phase preparative HPLC (e.g., on a C18 column).[6] A typical mobile phase consists of a gradient of acetonitrile (B52724) in water, and detection is monitored at 203-210 nm.[6]
-
Structural Elucidation
Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this compound, this guide presents detailed information for its close structural analog, Mogroside IIE, which serves as a robust proxy.[1]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon skeleton, identify sugar units, and establish glycosidic linkages.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD) or pyridine-d₅.[2]
-
Instrumentation: NMR spectra are recorded on a 500 MHz or higher spectrometer.[2]
-
Data Acquisition:
-
¹H NMR: Spectral width of 12-16 ppm, 30-45 degree pulse, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.[2]
-
¹³C NMR: Proton-decoupled, spectral width of 200-250 ppm, 30-45 degree pulse, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[2]
-
2D NMR: COSY, HSQC, and HMBC experiments are crucial for unambiguous assignments and establishing connectivity.[7]
-
Spectroscopic Data for Mogroside IIE (as a proxy for this compound)
| Position | ¹H NMR (δ, ppm, 500 MHz, CD₃OD) | ¹³C NMR (δ, ppm, 125 MHz, CD₃OD) |
| Aglycone | ||
| 1 | 1.45, 1.13 m | 40.1 |
| 2 | 1.80, 1.70 m | 20.2 |
| 3 | 3.21 dd (11.5, 4.5 Hz) | 90.5 |
| ... | ... | ... |
| Glc I (C-3) | ||
| 1' | 4.45 d (7.8 Hz) | 105.2 |
| ... | ... | ... |
| Glc II (C-24) | ||
| 1'' | 4.38 d (7.7 Hz) | 104.9 |
| ... | ... | ... |
| Note: This is a representative subset of the full data available in the cited literature.[1] |
2. Mass Spectrometry (MS):
-
Objective: To determine the accurate molecular weight, elemental composition, and fragmentation patterns.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.[1]
-
Data Acquisition:
-
Spectra are typically acquired in negative ion mode, as mogrosides readily form [M-H]⁻ adducts.[1]
-
The mass range is generally set to m/z 100-1500.
-
For tandem MS (MS/MS), the precursor ion is isolated and subjected to collision-induced dissociation (CID) to observe fragmentation, which helps in identifying the aglycone and the number of sugar units.[7]
-
| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |
| ESI⁻ | TOF | 799.4738 | [M-H]⁻ for Mogroside IIE |
Biological Activity and Signaling Pathways
While specific studies on this compound are limited, research on its close analogs, Mogroside IIIE and Mogroside IIE, provides significant insights into its potential biological activities and mechanisms of action.
Anti-Inflammatory Effects
Mogrosides have demonstrated potent anti-inflammatory properties. Mogroside IIIE, in particular, has been shown to alleviate high glucose-induced inflammation in podocytes and acute lung injury.[7]
-
Mechanism of Action: The anti-inflammatory effects of Mogroside IIIE are mediated through the modulation of key signaling pathways:
-
AMPK/SIRT1 Pathway: Mogroside IIIE activates the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[7] This activation leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]
-
TLR4/NF-κB Pathway: Mogroside IIIE can inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[2][8] This, in turn, suppresses the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[2]
-
Antioxidant Properties
Mogrosides are known to possess significant antioxidant activities, which contribute to their protective effects against oxidative stress-related conditions.[4] They have been shown to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[9]
Hepatoprotective Effects
Several mogrosides have been investigated for their potential to protect the liver from injury.[3] The mechanisms underlying these effects are often linked to their anti-inflammatory and antioxidant properties.
Other Potential Activities
-
Antidiabetic Effects: Mogrosides are being explored for their potential to regulate blood glucose levels.[9]
-
Anti-fibrotic Activity: Mogroside IIIE has been shown to prevent pulmonary fibrosis by inhibiting pulmonary inflammation and extracellular matrix deposition.[2]
-
Digestive Enzyme Inhibition: Mogroside IIE has been found to inhibit digestive enzymes like trypsin and cathepsin B in models of acute pancreatitis.[5]
Conclusion
This compound, as a member of the mogroside family, represents a promising area for research in natural product chemistry and drug development. While direct experimental data for this specific compound is still emerging, the extensive knowledge of its structural analogs provides a solid foundation for predicting its chemical behavior and biological potential. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the therapeutic applications of this compound and other related cucurbitane-type triterpenoid glycosides. Future research should focus on the specific bioactivities of purified this compound to fully elucidate its pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mogroside IIE Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of the Phytochemistry and Pharmacology of the Fruit of Siraitia grosvenorii (Swingle): A Traditional Chinese Medicinal Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Biosynthesis Pathway of 11-Deoxymogroside IIIE in Monk Fruit
Audience: Researchers, scientists, and drug development professionals.
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine cultivated for its intensely sweet fruit. The sweetness is attributed to a group of cucurbitane-type triterpenoid (B12794562) glycosides known as mogrosides. While Mogroside V is the most abundant and well-studied of these compounds, a variety of other mogrosides with different glycosylation patterns and potential biological activities are also present in the fruit. Among these is 11-Deoxymogroside IIIE, a minor constituent of interest for further pharmacological investigation.
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound in monk fruit. It details the putative enzymatic steps, presents available quantitative data, and provides detailed experimental protocols for the key methodologies used in the study of this pathway.
The Putative Biosynthesis Pathway of this compound
The biosynthesis of mogrosides is a multi-step process involving several enzyme families, including squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs). The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) backbone, which is then decorated with hydroxyl and glucosyl groups.
The biosynthesis of this compound is believed to follow the main mogroside pathway, with a key divergence at the C-11 oxidation step. The aglycone of this compound is 11-deoxymogrol, which lacks the C-11 hydroxyl group found in mogrol (B2503665), the precursor to the more abundant mogrosides like Mogroside V.
The proposed pathway is as follows:
-
From Squalene to Cucurbitadienol: The pathway initiates with the conversion of squalene to 2,3-oxidosqualene by a squalene epoxidase (SQE). The 2,3-oxidosqualene is then cyclized by cucurbitadienol synthase (CS) to form the foundational triterpenoid skeleton, cucurbitadienol.
-
Formation of the Aglycone (11-Deoxymogrol): Cucurbitadienol undergoes a series of modifications to become 11-deoxymogrol. This involves the action of an epoxide hydrolase (EPH) to form 24,25-epoxycucurbitadienol and a subsequent hydroxylation to yield 24,25-dihydroxycucurbitadienol. At this juncture, the pathway to 11-deoxymogrol diverges from the pathway to mogrol. While mogrol is formed by the C-11 hydroxylation of 24,25-dihydroxycucurbitadienol by the cytochrome P450 enzyme CYP87D18, 11-deoxymogrol is believed to be formed when this C-11 hydroxylation step is bypassed.
-
Glycosylation of 11-Deoxymogrol: The final steps in the biosynthesis of this compound involve the sequential addition of three glucose molecules to the 11-deoxymogrol aglycone. This is catalyzed by a series of UDP-glucosyltransferases (UGTs). Based on the known activities of UGTs in mogroside biosynthesis, it is hypothesized that:
-
A UGT, likely UGT74AC1, glycosylates the C-3 hydroxyl group of 11-deoxymogrol to form 11-Deoxymogroside IE.
-
Subsequent glycosylation at the C-24 hydroxyl group by another UGT would lead to 11-Deoxymogroside IIE.
-
A final glycosylation, potentially at the C-3 glucose, would yield this compound.
-
The following diagram illustrates the putative biosynthetic pathway:
Quantitative Data
Quantitative data for the specific enzymes involved in the biosynthesis of this compound is limited. However, data from studies on the broader mogroside pathway provide valuable insights.
Table 1: Enzyme Kinetic Parameters for Key UGTs in Mogroside Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Optimal pH | Optimal Temp (°C) | Reference |
| UGT94-289-3 | Mogroside IIE | 34.31 | 0.014 | 0.0004 | 8.0 | 45 | [1] |
| UGT74AC1 | Mogrol | - | - | - | 6.5-7.0 | - | [1][2] |
Note: The kinetic data for UGT94-289-3 is for the substrate Mogroside IIE, which is structurally similar to the proposed intermediate 11-Deoxymogroside IIE. Specific kinetic data for enzymes acting on 11-deoxymogrol and its glycosides are not currently available.
Table 2: Mogroside Content in Monk Fruit at Different Developmental Stages
| Days After Pollination | Mogroside IIE (mg/g) | Mogroside III (mg/g) | Mogroside V (mg/g) | Siamenoside I (mg/g) | Reference |
| 15 | ~2.5 | ~0.5 | ~0.1 | ~0.1 | [3][4] |
| 45 | ~1.0 | ~2.0 | ~1.5 | ~0.5 | [3][4] |
| 75 | ~0.2 | ~0.5 | ~8.0 | ~1.5 | [3][4] |
| 90 | ~0.1 | ~0.2 | ~10.0 | ~2.0 | [3][4] |
Note: This data illustrates the general trend of mogroside accumulation and glycosylation during fruit development. Mogroside IIE, a diglucoside, is a major component in the early stages and is converted to more highly glycosylated mogrosides like Mogroside V as the fruit matures.[3][4] A similar trend is expected for the biosynthesis of this compound from its less glycosylated precursors.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Heterologous Expression and Purification of Biosynthetic Enzymes (e.g., UGTs, P450s)
This protocol describes the expression of monk fruit enzymes in E. coli for subsequent characterization.
Protocol:
-
Gene Cloning:
-
Isolate total RNA from young monk fruit tissue using a commercial kit.
-
Synthesize first-strand cDNA using a reverse transcriptase.
-
Amplify the coding sequence of the target gene (e.g., a UGT or P450) by PCR using gene-specific primers.
-
Clone the PCR product into a suitable expression vector, such as pET-28a(+), which adds a polyhistidine tag for purification.
-
Transform the ligation product into E. coli DH5α for plasmid propagation and sequence verification.
-
-
Protein Expression:
-
Transform the sequence-verified plasmid into an expression host strain like E. coli BL21(DE3).
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight.
-
Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Reduce the incubation temperature to 16-25°C and continue shaking for 12-16 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with binding buffer.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer containing a high concentration of imidazole.
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
In Vitro Enzyme Assays
4.2.1 UDP-Glycosyltransferase (UGT) Assay
This assay is used to determine the activity of a purified UGT with a specific aglycone substrate, such as 11-deoxymogrol.
Reaction Mixture (Typical):
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
1 mM UDP-glucose (sugar donor)
-
0.1-0.5 mM aglycone substrate (e.g., 11-deoxymogrol, dissolved in DMSO)
-
1-5 µg purified UGT enzyme
-
Total volume: 50-100 µL
Protocol:
-
Combine all reaction components except the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified UGT enzyme.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold methanol (B129727).
-
Centrifuge to precipitate the enzyme and analyze the supernatant by HPLC or LC-MS/MS.
4.2.2 Cytochrome P450 (CYP) Assay
This assay is used to assess the hydroxylation activity of a P450 enzyme, such as the potential C-11 hydroxylation of cucurbitadienol derivatives.
Reaction Mixture (Typical):
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
1-10 µM purified P450 enzyme
-
10-50 µM substrate (e.g., 24,25-dihydroxycucurbitadienol)
-
A NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
Total volume: 100-200 µL
Protocol:
-
Combine the buffer, substrate, and P450 enzyme in a microcentrifuge tube.
-
Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate for 30-60 minutes with shaking.
-
Terminate the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).
-
Vortex to extract the products, centrifuge, and collect the organic layer.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC or LC-MS/MS analysis.
HPLC-MS/MS Analysis of Mogrosides
This method is for the separation, identification, and quantification of mogrosides from fruit extracts or in vitro enzyme assays.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution (Typical):
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Hypothetical for this compound):
-
Precursor Ion [M-H]⁻: m/z (calculated for C₄₈H₈₂O₁₈)
-
Product Ions: Fragments corresponding to the loss of glucose units.
Protocol:
-
Prepare samples by either extracting from monk fruit powder with 80% methanol or by terminating in vitro enzyme reactions with methanol.
-
Filter the samples through a 0.22 µm syringe filter.
-
Inject the sample into the HPLC-MS/MS system.
-
Acquire data in MRM mode using pre-determined transitions for the mogrosides of interest.
-
Identify compounds by comparing retention times and mass transitions with authentic standards (if available).
-
Quantify compounds by generating a calibration curve with known concentrations of standards.
Conclusion
The biosynthesis of this compound in monk fruit is a complex process that is not yet fully elucidated. This guide has presented a putative pathway based on the current knowledge of mogroside biosynthesis, highlighting the key enzymatic steps from squalene to the final glycosylated product. While quantitative data for the specific enzymes involved in the formation of this compound are scarce, the provided data for related enzymes and the analysis of mogroside accumulation in the fruit offer valuable context. The detailed experimental protocols provide a solid foundation for researchers aiming to further investigate this pathway, characterize the specific enzymes involved, and potentially engineer the production of this and other valuable mogrosides. Future research should focus on the functional characterization of the UGTs that act on 11-deoxymogrol and the elucidation of the regulatory mechanisms that control the flux through this specific branch of the mogroside biosynthetic pathway.
References
Spectroscopic Data and Experimental Protocols for 11-Deoxymogroside IIIE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] These compounds are of significant interest due to their intense sweetness and potential therapeutic properties, making them valuable targets for research in natural products chemistry, pharmacology, and drug development.[1][2] The structural elucidation of these complex molecules is critical for understanding their bioactivity and for quality control. This guide provides a comprehensive overview of the available spectroscopic data and experimental protocols for the characterization of this compound.
Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this compound, this guide presents detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for its close structural analog, Mogroside IIE.[1] The minor structural difference between these two compounds means the data for Mogroside IIE serves as a robust proxy for interpreting the spectroscopic features of this compound.[1]
Data Presentation
Mass Spectrometry (MS) Data for this compound
High-resolution mass spectrometry (HRMS) is essential for determining the accurate molecular weight and elemental composition of a compound.[3] For this compound, the following data has been reported:
| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation | Molecular Formula |
| ESI- | TOF | 799.4738 | [M-H]⁻ | C₄₂H₇₂O₁₄ |
Data sourced from BenchChem[1] and Chaturvedula et al. (2013)[4].
Nuclear Magnetic Resonance (NMR) Data
Expected Spectral Changes for this compound:
-
¹³C NMR: The most significant change will be the upfield shift of the C-11 signal from a value characteristic of a carbon-bearing a hydroxyl group (around 60-70 ppm) to a value typical for a methylene (B1212753) carbon (around 20-40 ppm). The signals for adjacent carbons (C-9, C-12) are also expected to shift, though to a lesser extent.[2]
-
¹H NMR: The proton signal for H-11 will shift from a downfield position (typically ~4.0-4.5 ppm) to a more upfield region characteristic of a methylene proton (typically ~1.5-2.5 ppm). The coupling patterns of neighboring protons may also be altered.[2]
¹H NMR Spectroscopic Data of Mogroside IIE (500 MHz, CD₃OD) [1][4]
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1 | 1.45, 1.13 | m | |
| 2 | 1.80, 1.70 | m | |
| 3 | 3.21 | dd | 11.5, 4.5 |
| 5 | 1.05 | m | |
| 6 | 4.38 | m | |
| 7 | 4.08 | d | 8.5 |
| 8 | 1.55 | m | |
| 9 | 2.10 | m | |
| 10 | 1.10 | s | |
| 12 | 1.95, 1.65 | m | |
| 13 | 1.05 | s | |
| 14 | 1.00 | s | |
| 15 | 1.60, 1.35 | m | |
| 16 | 4.45 | m | |
| 17 | 1.80 | m | |
| 18 | 0.85 | s | |
| 19 | 0.90 | s | |
| 20 | 1.30 | s | |
| 21 | 1.25 | s | |
| 22 | 1.75 | m | |
| 23 | 1.65 | m | |
| 26 | 1.20 | s | |
| 27 | 1.15 | s | |
| Glc I (C-3) | |||
| 1' | 4.45 | d | 7.5 |
| Glc II (C-24) | |||
| 1'' | 4.55 | d | 7.8 |
¹³C NMR Spectroscopic Data of Mogroside IIE (125 MHz, CD₃OD) [1][4]
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| Aglycone | Glc I (C-3) | ||
| 1 | 39.5 | 1' | 104.8 |
| 2 | 28.5 | 2' | 75.2 |
| 3 | 89.0 | 3' | 78.0 |
| 4 | 39.8 | 4' | 71.5 |
| 5 | 56.5 | 5' | 77.5 |
| 6 | 77.0 | 6' | 62.5 |
| 7 | 72.0 | Glc II (C-24) | |
| 8 | 51.0 | 1'' | 105.2 |
| 9 | 49.5 | 2'' | 74.8 |
| 10 | 38.0 | 3'' | 77.8 |
| 11 | 69.0 | 4'' | 71.2 |
| 12 | 48.5 | 5'' | 77.2 |
| 13 | 47.5 | 6'' | 62.3 |
| 14 | 50.5 | ||
| 15 | 33.0 | ||
| 16 | 70.5 | ||
| 17 | 52.5 | ||
| 18 | 16.5 | ||
| 19 | 19.5 | ||
| 20 | 28.0 | ||
| 21 | 26.0 | ||
| 22 | 35.5 | ||
| 23 | 29.5 | ||
| 24 | 76.5 | ||
| 25 | 71.0 | ||
| 26 | 27.0 | ||
| 27 | 26.5 |
Infrared (IR) Spectroscopy
-
O-H stretching: A broad band in the region of 3600-3200 cm⁻¹ due to the numerous hydroxyl groups on the aglycone and sugar moieties.[5]
-
C-H stretching: Sharp absorption bands around 2950-2850 cm⁻¹ attributed to alkyl C-H stretching vibrations.[5]
-
C-O stretching: Strong bands in the fingerprint region, typically between 1200-1000 cm⁻¹, corresponding to C-O stretching vibrations of the alcohols and the ether linkages of the glycosidic bonds.[5][6]
-
Glycosidic linkage: The formation of a glycosidic linkage can give rise to new absorption bands in the 1175-1140 cm⁻¹ spectral range.[6]
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the fruit of Siraitia grosvenorii involves a multi-step process:
-
Extraction: The dried and powdered fruit is extracted with an aqueous ethanol (B145695) or methanol (B129727) solution at room temperature. The resulting extract is then concentrated under reduced pressure.[1][7]
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The sweet-tasting mogrosides are typically concentrated in the n-butanol fraction.[1]
-
Chromatography: Further purification is achieved by repeated column chromatography on silica (B1680970) gel and reverse-phase C18 silica gel.[1]
-
Preparative HPLC: The final purification step to yield the pure compound is carried out using preparative high-performance liquid chromatography (HPLC).[1][2]
NMR Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD) or pyridine-d₅.[1]
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (500 MHz or higher is recommended for better signal dispersion).[1][2]
-
Data Acquisition:
Mass Spectrometry
-
Sample Preparation: The purified sample is diluted with a suitable solvent mixture, such as 50:50 acetonitrile:water, and may be introduced with or without a modifier like ammonium (B1175870) hydroxide.[4]
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-Tof or Orbitrap, equipped with an electrospray ionization (ESI) source is typically used.[1][4]
-
Data Acquisition:
-
The sample is introduced into the mass spectrometer via direct infusion or coupled with an LC system.[1]
-
Spectra are commonly acquired in the negative ion mode, as mogrosides readily form [M-H]⁻ adducts.[1]
-
The mass range is typically set to m/z 100-1500.[1]
-
For tandem MS (MS/MS) studies, the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) to obtain fragmentation patterns that help in identifying the aglycone and the number of sugar units.[1][3]
-
Mandatory Visualization
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. iosrphr.org [iosrphr.org]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of stretching vibrations of glycosidic linkages in disaccharides and polysaccharides with use of IR spectra deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
11-Deoxymogroside IIIE: A Technical Guide for Researchers
An In-depth Whitepaper on a Promising Natural Compound for Metabolic Research and Drug Development
Abstract
11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), is a compound of burgeoning interest within the scientific community. While its parent compounds, mogrosides, are renowned for their intense sweetness and use as natural, non-caloric sweeteners, emerging research highlights the significant therapeutic potential of specific analogs like this compound in the context of metabolic disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and underlying mechanisms of action, with a focus on the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Detailed experimental protocols for its isolation, characterization, and biological evaluation are provided to facilitate further research and development.
Chemical and Physical Properties
This compound is a natural product isolated from Siraitia grosvenorii.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1793003-47-0 | [1][2] |
| Molecular Formula | C₄₈H₈₂O₁₈ | [1][3] |
| Molecular Weight | 947.15 g/mol | [1][3] |
| Compound Class | Triterpene Glycoside | |
| Source | Siraitia grosvenorii (Monk Fruit) | [1] |
Biological Activities and Therapeutic Potential
Recent studies have begun to uncover the pharmacological activities of this compound and its close structural analogs, suggesting its potential as a lead compound for the development of novel therapeutics for metabolic diseases. The primary mechanism of action identified is the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a master regulator of cellular energy homeostasis.
Key reported biological effects include:
-
Anti-hyperglycemic Effects: By activating AMPK, this compound may contribute to improved glucose homeostasis.
-
Anti-inflammatory Properties: The compound has been shown to reduce the levels of pro-inflammatory cytokines.
-
Antioxidant Activity: this compound can mitigate oxidative stress, a key contributor to the progression of metabolic diseases.
-
Anti-apoptotic Effects: It has demonstrated the ability to protect cells from apoptosis induced by high glucose levels.
These properties make this compound a promising candidate for further investigation in the context of type 2 diabetes and its complications.
Signaling Pathway: Activation of AMPK/SIRT1
The therapeutic effects of this compound are primarily attributed to its ability to activate the AMPK/SIRT1 signaling pathway. This pathway plays a crucial role in regulating cellular metabolism, inflammation, and survival.
References
Navigating the Solubility Landscape of 11-Deoxymogroside IIIE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), is a compound of increasing interest within the pharmaceutical and food industries. As a member of the mogroside family, known for their intense sweetness and potential therapeutic properties, understanding its physicochemical characteristics is paramount for formulation development, bioavailability studies, and overall product efficacy. This technical guide provides an in-depth overview of the solubility profile of this compound in various solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these investigations.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide compiles known qualitative information and presents quantitative data for the structurally similar and well-characterized Mogroside V to provide a valuable reference point for researchers.
Core Physicochemical Properties
This compound possesses a large, hydrophobic aglycone core, which is characteristic of triterpenoid glycosides. The presence of multiple sugar moieties enhances its polarity; however, the hydrophobic nature of the aglycone often leads to limited solubility in aqueous solutions.
Quantitative Solubility Data
Precise, quantitative solubility values for this compound are not widely published. However, data for the closely related Mogroside V provides a useful surrogate for estimating its solubility behavior. The following table summarizes the available qualitative information for this compound and quantitative data for Mogroside V.
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| This compound | Methanol (B129727) | Not Specified | Soluble | Qualitative |
| Ethanol | Not Specified | Soluble | Qualitative | |
| Aqueous Buffers | Not Specified | Poorly Soluble | Qualitative | |
| Mogroside V | Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 1 mg/mL | Quantitative[1] |
| Dimethylformamide (DMF) | Not Specified | ~ 1 mg/mL | Quantitative[1] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | ~ 10 mg/mL | Quantitative[1] | |
| Water | Not Specified | 100 mg/mL | Quantitative | |
| DMSO | Not Specified | 50 mg/mL | Quantitative |
Note to Researchers: The solubility of triterpenoid glycosides can be influenced by factors such as pH, temperature, and the presence of co-solvents. It is crucial to experimentally determine the solubility of this compound for specific applications.
Experimental Protocols
A standardized and reproducible protocol is essential for accurately determining the solubility of a compound. The following sections detail the widely accepted shake-flask method for determining thermodynamic solubility, coupled with an HPLC method for quantification.
Thermodynamic Solubility Determination: Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., water, ethanol, methanol, PBS)
-
Glass vials with screw caps
-
Orbital shaker or incubator with shaking capabilities
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible at the end of the equilibration period.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the quantification assay.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as the HPLC-UV method described below.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used method for quantifying mogrosides.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
A typical gradient might be 20-40% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 203-210 nm.
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or the initial mobile phase composition).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.
-
Concentration Calculation: Determine the concentration of this compound in the injected sample by comparing its peak area to the calibration curve.
-
Solubility Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor used.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the thermodynamic solubility of this compound.
Logical Relationship of Solubility Factors
Caption: Factors influencing the aqueous solubility of this compound.
References
Potential Biological Activities of 11-Deoxymogroside IIIE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. Mogrosides, the primary active compounds in monk fruit, are recognized for their intense sweetness and potential health benefits.[1][2] This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound and its closely related analogs, with a focus on its anti-inflammatory, antioxidant, metabolic regulation, and potential anti-cancer properties. Due to the limited availability of specific quantitative data for this compound, data from the structurally similar Mogroside IIIE and mogroside extracts are presented as representative examples to illustrate its potential bioactivities.
Anti-Inflammatory Activity
Quantitative Data: Anti-Inflammatory Effects of Mogroside IIIE
The following table summarizes the effects of Mogroside IIIE on the levels of key inflammatory markers in high glucose-induced MPC-5 podocytes.
| Biomarker | Treatment Group | Concentration | Result | Reference |
| TNF-α | High Glucose (HG) | - | Increased | [3] |
| HG + Mogroside IIIE | 1, 10, 50 µM | Decreased (dose-dependently) | [3] | |
| IL-1β | High Glucose (HG) | - | Increased | [3] |
| HG + Mogroside IIIE | 1, 10, 50 µM | Decreased (dose-dependently) | [3] | |
| IL-6 | High Glucose (HG) | - | Increased | [3] |
| HG + Mogroside IIIE | 1, 10, 50 µM | Decreased (dose-dependently) | [3] | |
| MCP-1 | High Glucose (HG) | - | Increased | [3] |
| HG + Mogroside IIIE | 1, 10, 50 µM | Decreased (dose-dependently) | [3] | |
| NLRP3 | High Glucose (HG) | - | Increased | [3] |
| HG + Mogroside IIIE | 1, 10, 50 µM | Decreased (dose-dependently) | [3] | |
| ASC | High Glucose (HG) | - | Increased | [3] |
| HG + Mogroside IIIE | 1, 10, 50 µM | Decreased (dose-dependently) | [3] | |
| Caspase-1 | High Glucose (HG) | - | Increased | [3] |
| HG + Mogroside IIIE | 1, 10, 50 µM | Decreased (dose-dependently) | [3] |
Experimental Protocols
1.1. Cell Culture and Treatment: Mouse podocyte cells (MPC-5) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For experiments, cells are exposed to normal glucose (5.5 mM) or high glucose (30 mM) with or without various concentrations of Mogroside IIIE (e.g., 1, 10, 50 µM) for 24-48 hours.
1.2. Measurement of Inflammatory Cytokines (ELISA): The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
1.3. Western Blot Analysis for Inflammatory Pathway Proteins: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against MCP-1, NLRP3, ASC, Caspase-1, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) kit and quantified by densitometry.
Signaling Pathway
Mogroside IIIE is suggested to exert its anti-inflammatory effects by activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
11-Deoxymogroside IIIE and the AMPK/SIRT1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the emerging role of 11-Deoxymogroside IIIE, a natural triterpenoid (B12794562) glycoside from Siraitia grosvenorii, in the modulation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway. This pathway is a critical regulator of cellular energy homeostasis, and its activation has been implicated in the amelioration of metabolic and inflammatory diseases. This document consolidates key quantitative data from preclinical studies, presents detailed experimental protocols for relevant assays, and visualizes the complex molecular interactions and workflows. The information herein is intended to support further research and drug development efforts targeting the AMPK/SIRT1 axis with natural compounds.
Introduction to the AMPK/SIRT1 Signaling Pathway
The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) are two critical energy sensors that cooperatively regulate cellular metabolism and stress responses.
AMPK is a heterotrimeric protein kinase that acts as a cellular energy gauge. It is activated under conditions of low cellular energy, such as an increased AMP/ATP ratio, and works to restore energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.
SIRT1 is an NAD+-dependent deacetylase that plays a pivotal role in cellular regulation, including metabolism, inflammation, and aging. Its activity is intrinsically linked to the cellular NAD+/NADH ratio, another key indicator of the cell's metabolic state.
A reciprocal and synergistic relationship exists between AMPK and SIRT1. AMPK can activate SIRT1 by increasing intracellular NAD+ levels. In turn, SIRT1 can deacetylate and activate upstream kinases of AMPK, such as liver kinase B1 (LKB1), creating a positive feedback loop that amplifies the cellular response to energy stress. The coordinated activation of the AMPK/SIRT1 pathway is a promising therapeutic target for a range of metabolic disorders.
This compound: A Natural Modulator of AMPK/SIRT1
This compound is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. Recent research has identified this compound, often referred to as Mogroside IIIE in literature, as a potent activator of the AMPK/SIRT1 signaling pathway. This activity underlies its protective effects against cellular damage induced by metabolic stress, such as high glucose conditions.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound (Mogroside IIIE) and related mogrosides on the AMPK/SIRT1 pathway and associated downstream markers from preclinical studies.
Table 1: Effect of Mogroside IIIE on AMPK/SIRT1 Pathway Activation in High Glucose-Induced Podocytes
| Protein Target | Treatment Group | Relative Protein Expression (Fold Change vs. Control) | Statistical Significance |
| p-AMPK | High Glucose (HG) | ~0.4 | p < 0.001 |
| HG + Mogroside IIIE (50 µM) | ~0.8 | p < 0.01 vs. HG | |
| SIRT1 | High Glucose (HG) | ~0.5 | p < 0.001 |
| HG + Mogroside IIIE (50 µM) | ~0.9 | p < 0.01 vs. HG |
Data derived from Western blot analysis in MPC-5 podocytes exposed to high glucose (30 mmol/L) for 48 hours.[1]
Table 2: Protective Effects of Mogroside IIIE on High Glucose-Induced Oxidative Stress and Inflammation in Podocytes
| Marker | Treatment Group | Concentration / Activity | Statistical Significance |
| TNF-α | High Glucose (HG) | Increased vs. Control | p < 0.001 |
| HG + Mogroside IIIE (50 µM) | Decreased vs. HG | p < 0.001 | |
| IL-1β | High Glucose (HG) | Increased vs. Control | p < 0.001 |
| HG + Mogroside IIIE (50 µM) | Decreased vs. HG | p < 0.001 | |
| IL-6 | High Glucose (HG) | Increased vs. Control | p < 0.001 |
| HG + Mogroside IIIE (50 µM) | Decreased vs. HG | p < 0.001 | |
| MDA | High Glucose (HG) | Increased vs. Control | p < 0.001 |
| HG + Mogroside IIIE (50 µM) | Decreased vs. HG | p < 0.001 | |
| SOD | High Glucose (HG) | Decreased vs. Control | p < 0.001 |
| HG + Mogroside IIIE (50 µM) | Increased vs. HG | p < 0.01 | |
| CAT | High Glucose (HG) | Decreased vs. Control | p < 0.001 |
| HG + Mogroside IIIE (50 µM) | Increased vs. HG | p < 0.01 |
Data obtained from ELISA and respective activity assays in MPC-5 podocytes.[1]
Table 3: Anti-Apoptotic Effects of Mogroside IIIE in High Glucose-Induced Podocytes
| Protein Target | Treatment Group | Relative Protein Expression (Fold Change vs. Control) | Statistical Significance |
| Bax | High Glucose (HG) | Increased | p < 0.001 |
| HG + Mogroside IIIE (50 µM) | Decreased vs. HG | p < 0.01 | |
| Bcl-2 | High Glucose (HG) | Decreased | p < 0.001 |
| HG + Mogroside IIIE (50 µM) | Increased vs. HG | p < 0.01 | |
| Cleaved Caspase-3 | High Glucose (HG) | Increased | p < 0.001 |
| HG + Mogroside IIIE (50 µM) | Decreased vs. HG | p < 0.01 | |
| Cleaved Caspase-9 | High Glucose (HG) | Increased | p < 0.001 |
| HG + Mogroside IIIE (50 µM) | Decreased vs. HG | p < 0.01 |
Data derived from Western blot analysis in MPC-5 podocytes.[1]
Table 4: In Vitro AMPK Activation by Mogroside V and Mogrol
| Compound | Fold Activation of AMPK (α2β1γ1) | EC50 (µM) |
| Mogroside V | 2.4 | 20.4 |
| Mogrol | 2.3 | 4.2 |
Data from an in vitro kinase assay.[2][3]
Table 5: In Vivo Effects of Mogroside-Rich Extract (MGE) in a Diabetic Mouse Model
| Parameter | Treatment Group | Outcome |
| Fasting Blood Glucose | MGE (300 mg/kg) | Significantly reduced |
| Serum Insulin | MGE (300 mg/kg) | Significantly reduced |
| HOMA-IR | MGE (300 mg/kg) | Significantly reduced |
| Hepatic AMPK Signaling | MGE (300 mg/kg) | Dose-dependently activated |
Data from a high-fat diet/streptozotocin-induced diabetic mouse model treated for 5 weeks.[1][4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture of Conditionally Immortalized Mouse Podocytes (MPC-5)
-
Cell Line: MPC-5, a conditionally immortalized mouse podocyte cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
-
Proliferation Conditions (Permissive): Cells are cultured at 33°C in the presence of 10-20 U/mL of mouse gamma-interferon (γ-IFN) to promote proliferation.
-
Differentiation Conditions (Non-permissive): To induce differentiation, cells are cultured at 37°C without γ-IFN for 10-14 days. The medium is changed every 2-3 days. Differentiated podocytes exhibit a characteristic arborized morphology.
-
Coating of Culture Vessels: Culture flasks and plates should be coated with Type I collagen (e.g., from rat tail) to facilitate cell attachment and differentiation.
High Glucose Injury Model and this compound Treatment
-
Cell Seeding: Differentiated MPC-5 cells are seeded in appropriate culture plates.
-
Grouping:
-
Control Group: Cells cultured in normal glucose (5.5 mM D-glucose).
-
High Glucose (HG) Group: Cells cultured in high glucose (30 mM D-glucose).
-
HG + Mogroside IIIE Group: Cells pre-treated with various concentrations of Mogroside IIIE (e.g., 10, 25, 50 µM) for a specified time (e.g., 2 hours) before exposure to high glucose (30 mM).
-
-
Incubation: Cells are incubated for 24-48 hours for subsequent analysis.
Cell Viability Assay (CCK-8)
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of cell viability. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan is directly proportional to the number of living cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and perform treatments as described in 4.2.
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Western Blot Analysis for AMPK, SIRT1, and Apoptosis Markers
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-p-AMPK (Thr172)
-
Rabbit anti-AMPK
-
Rabbit anti-SIRT1
-
Rabbit anti-Bax
-
Rabbit anti-Bcl-2
-
Rabbit anti-cleaved caspase-3
-
Rabbit anti-cleaved caspase-9
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
-
Sample Collection: Collect cell culture supernatants after treatment.
-
Procedure:
-
Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves:
-
Addition of standards and samples to antibody-coated microplates.
-
Incubation with a biotin-conjugated detection antibody.
-
Incubation with streptavidin-HRP.
-
Addition of a TMB substrate solution.
-
Stopping the reaction with a stop solution.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Oxidative Stress Marker Assays (SOD and MDA)
-
Sample Preparation: Prepare cell lysates as per the kit manufacturer's instructions.
-
Superoxide (B77818) Dismutase (SOD) Activity Assay:
-
Use a commercial SOD assay kit, which typically utilizes a colorimetric method involving the inhibition of a dye reduction by superoxide radicals.
-
Measure the absorbance at the wavelength specified in the kit protocol.
-
Calculate SOD activity based on the standard curve or formula provided.
-
-
Malondialdehyde (MDA) Assay:
-
Use a commercial MDA assay kit, which is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Measure the absorbance at approximately 532 nm.
-
Calculate the MDA concentration from the standard curve.
-
Apoptosis Assay by Flow Cytometry
-
Principle: Annexin V-FITC and Propidium Iodide (PI) double staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.
-
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The AMPK/SIRT1 signaling pathway and its modulation by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for investigating this compound's effects.
Conclusion
This compound demonstrates significant potential as a natural activator of the AMPK/SIRT1 signaling pathway. The presented data highlights its ability to counteract high glucose-induced cellular stress, inflammation, and apoptosis in podocytes, suggesting a therapeutic avenue for metabolic diseases such as diabetic nephropathy. The provided experimental protocols serve as a resource for researchers to further investigate the mechanisms of action of this compound and other mogrosides. Future in vivo studies are warranted to validate these preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of this promising natural compound.
References
- 1. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high- ... - Food & Function (RSC Publishing) DOI:10.1039/C8FO01486H [pubs.rsc.org]
- 6. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
Preliminary Anti-inflammatory Effects of 11-Deoxymogroside IIIE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preliminary anti-inflammatory effects of 11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid (B12794562) glycoside. Due to the limited availability of direct quantitative data for this compound in public literature, this document utilizes data from the structurally similar compound, Mogroside IIIE, as a representative model to illustrate the potential anti-inflammatory profile and associated experimental methodologies.[1] This guide details the standard in vitro protocols for assessing anti-inflammatory activity, including the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, nitric oxide and cytokine measurement assays, and cytotoxicity evaluation. Additionally, it visualizes key inflammatory signaling pathways, such as NF-κB and MAPK, which are likely targets of this class of compounds.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli; however, its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Natural products represent a vast reservoir of novel anti-inflammatory agents. Mogrosides, extracted from the fruit of Siraitia grosvenorii, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory properties.[1][2][3] Mogroside IIIE, in particular, has demonstrated the ability to inhibit the release of the crucial inflammatory mediator, nitric oxide, from lipopolysaccharide (LPS)-treated RAW 264.7 cells.[4] This document focuses on the methodologies to evaluate the anti-inflammatory potential of the related compound, this compound.
Quantitative Data Summary
As of this review, specific quantitative anti-inflammatory data for this compound is not widely available. The following tables summarize representative data for the closely related compound, Mogroside IIIE , to provide an expected profile of anti-inflammatory activity. These values are indicative of the potential efficacy in inhibiting key inflammatory mediators in LPS-stimulated murine macrophages.
Table 1: Inhibitory Effects of Mogroside IIIE on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Mediator | Concentration of Mogroside IIIE | % Inhibition (relative to LPS control) | Assay Method |
| Nitric Oxide (NO) | Data not available | Data not available | Griess Assay |
| TNF-α | 50 µM | Data not available | ELISA |
| IL-6 | 50 µM | Data not available | ELISA |
| IL-1β | 50 µM | Data not available | ELISA |
Note: While studies confirm Mogroside IIIE's inhibitory effects, specific IC50 values and percentage inhibitions at various concentrations are not consistently reported in the readily available literature. The strongest inhibition of nitric oxide release by Mogroside IIIE compared to other mogrosides has been noted.[4]
Table 2: Effect of Mogroside V (a related compound) on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Microglial Cells
| Cytokine | Mogroside V Concentration | Observation |
| TNF-α | 25 µM | Significant decrease in protein expression |
| IL-1β | 25 µM | Significant decrease in protein expression |
| IL-6 | 25 µM | Significant decrease in protein expression |
Source: Adapted from studies on Mogroside V, which show significant inhibition of pro-inflammatory cytokines.[5] This provides a basis for the expected activity of similar mogrosides.
Experimental Protocols
The following protocols describe standard in vitro methods for evaluating the anti-inflammatory effects of compounds like this compound.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are a standard model for in vitro inflammation studies.[6]
-
Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Cell Seeding: Seed the cells in appropriate multi-well plates (e.g., 96-well or 24-well) at a density that will allow for optimal growth and response during the experiment (e.g., 1 x 10^5 cells/well for a 96-well plate). Allow the cells to adhere overnight.[1]
-
Compound Treatment: Pre-treat the adhered cells with various concentrations of this compound (or a vehicle control) for 1 hour.[1]
-
LPS Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (typically 24 hours for mediator production).[1]
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.
-
Cell Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[1][7]
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.
Nitric Oxide (NO) Measurement (Griess Assay)
The production of NO, a key pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Sample Collection: After the treatment period, collect 100 µL of the cell culture supernatant from each well.[1]
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[1]
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[1]
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatants after the experimental treatment.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for human TNF-α or IL-6).[8][9][10] The general steps involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[8][9]
-
Quantification: Calculate the cytokine concentration based on a standard curve prepared with recombinant cytokines.
Visualization of Pathways and Workflows
Experimental Workflow
Signaling Pathways
Lipopolysaccharide (LPS) is a potent activator of macrophages, primarily through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of the transcription factor NF-κB and subsequent expression of pro-inflammatory genes. Mogrosides have been shown to inhibit the activation of NF-κB.[3]
The MAPK signaling pathways (including ERK, JNK, and p38) are also activated by LPS and play a critical role in the inflammatory response. Mogroside IIIE has been shown to regulate MAPK signaling.[4]
Conclusion
While direct evidence for the anti-inflammatory effects of this compound is still emerging, the data from structurally related compounds like Mogroside IIIE and Mogroside V strongly suggest its potential as an inhibitor of key inflammatory pathways. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate its efficacy and mechanism of action. Further studies are warranted to quantify the specific inhibitory concentrations (IC50) of this compound on various pro-inflammatory mediators and to fully elucidate its molecular targets within the NF-κB and MAPK signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogroside IIIE, a Novel Anti-Fibrotic Compound, Reduces Pulmonary Fibrosis through Toll-Like Receptor 4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay for RAW 264.7cell cytotoxicity [bio-protocol.org]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fn-test.com [fn-test.com]
A Technical Guide to the In Vitro Antioxidant Properties of 11-Deoxymogroside IIIE: Methodologies and Potential Mechanisms
Issued: December 11, 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The fruit of Siraitia grosvenorii, commonly known as monk fruit, is a source of intensely sweet, non-caloric compounds called mogrosides.[1] These cucurbitane-type tetracyclic triterpenoid (B12794562) glycosides are recognized for a variety of pharmacological activities, including antioxidant, anti-inflammatory, and hypoglycemic effects.[2][3] Among the diverse family of mogrosides, specific compounds like 11-Deoxymogroside IIIE are of growing interest for their potential health benefits. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous chronic diseases. Natural compounds that can mitigate oxidative stress are therefore valuable candidates for therapeutic development.
This technical guide provides a comprehensive overview of the standard in vitro methodologies used to characterize the antioxidant properties of mogrosides, with a specific focus on the framework for evaluating this compound. While direct experimental data for this compound is limited in current literature, this document details the established protocols and potential mechanistic pathways, drawing on data from structurally related mogrosides to provide context. It is designed to serve as a foundational resource for researchers engaged in the screening and development of novel antioxidant agents.
Antioxidant Activity of Related Mogrosides: A Quantitative Summary
Direct quantitative data on the antioxidant activity of this compound is not extensively available in the public domain. However, studies on other mogrosides and mogroside-rich extracts from Siraitia grosvenorii provide valuable benchmarks. These compounds have demonstrated the ability to scavenge various reactive oxygen species, including superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals.[4] The following table summarizes key quantitative findings from in vitro antioxidant assays performed on related molecules.
| Compound/Extract | Assay | IC50 / EC50 (µg/mL) | Positive Control | Control IC50 (µg/mL) | Reference |
| Mogroside Extract (MGE) | DPPH Radical Scavenging | 1118.1 | Ascorbic Acid | 9.6 | [5] |
| Mogroside Extract (MGE) | ABTS Radical Scavenging | 1473.2 | Trolox | 47.9 | [5] |
| 11-oxo-mogroside V | Superoxide (O₂⁻) Scavenging | 4.79 | - | - | [4] |
| Mogroside V | Superoxide (O₂⁻) Scavenging | >50 | - | - | [4] |
| 11-oxo-mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | - | - | [4] |
| Mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | >50 | - | - | [4] |
| Mogroside V | Hydroxyl (•OH) Radical Scavenging | 48.44 | - | - | [4] |
| 11-oxo-mogroside V | Hydroxyl (•OH) Radical Scavenging | 146.17 | - | - | [4] |
IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.
Core Experimental Protocols for In Vitro Antioxidant Assessment
The evaluation of a compound's antioxidant potential involves a tiered approach, beginning with chemical-based assays and progressing to more biologically relevant cell-based models. The following sections provide detailed protocols for the principal assays used in this field.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and widely used method to assess the ability of a compound to act as a free-radical scavenger or hydrogen donor.[6] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[7]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly made and protected from light.[8]
-
Prepare a series of concentrations for the test compound (e.g., this compound) and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.[1][8]
-
-
Reaction Mixture:
-
In a 96-well microplate or test tube, add 1.0 mL of the 0.1 mM DPPH solution to 3.0 mL of the test compound solution at various concentrations.[8]
-
Prepare a blank sample containing the solvent instead of the test compound.
-
-
Incubation:
-
Shake the mixture vigorously and incubate it in the dark at room temperature for 30 minutes.[8]
-
-
Measurement:
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[8]
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the sample concentrations.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic compounds.[1]
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[10]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[11][12]
-
Before the assay, dilute the ABTS•+ solution with ethanol or a phosphate (B84403) buffer solution (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
-
Reaction Mixture:
-
Incubation:
-
Measurement:
-
Calculation:
-
The scavenging activity is calculated using the same formula as the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures antioxidant activity within a cellular environment, providing a more biologically relevant model than purely chemical assays.[15] It accounts for factors like cell uptake, distribution, and metabolism.[15][16]
Methodology:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until they form a confluent monolayer.
-
-
Loading the Probe:
-
Wash the cells with PBS.
-
Treat the cells with a solution containing the test compound and 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cell.[17]
-
-
Inducing Oxidative Stress:
-
After an incubation period, remove the treatment solution and wash the cells.
-
Add a solution of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), a peroxyl radical generator, to induce cellular oxidative stress.[17]
-
-
Measurement:
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[15]
-
Measure the fluorescence intensity over time using a microplate reader.
-
-
Calculation:
-
The antioxidant capacity of the test compound is quantified by its ability to prevent or reduce the AAPH-induced formation of DCF.[15] The results are often expressed as CAA units, with quercetin (B1663063) used as a standard.
-
Visualization of Workflows and Mechanistic Pathways
Standard Experimental Workflow for Antioxidant Evaluation
The logical progression for evaluating a novel compound involves moving from high-throughput chemical screening to more complex, biologically relevant assays.
Caption: Workflow for evaluating the antioxidant properties of a novel compound.
The Nrf2/ARE Signaling Pathway
A primary mechanism by which natural compounds exert antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[18][19] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[19]
Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[18][19] Upon exposure to oxidative stress or electrophilic compounds (like certain phytochemicals), Nrf2 dissociates from Keap1 and translocates to the nucleus.[18] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of Phase II detoxifying enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1).[18][20]
Caption: The Keap1-Nrf2/ARE antioxidant signaling pathway.
Conclusion
While specific in vitro antioxidant data for this compound remains to be fully elucidated, the established antioxidant properties of related mogrosides provide a strong rationale for its investigation. The methodologies detailed in this guide—spanning chemical (DPPH, ABTS) and cell-based (CAA) assays—offer a robust framework for systematically characterizing its potential. Furthermore, exploring its ability to modulate key cellular defense pathways, such as the Nrf2/ARE system, will be critical in understanding its mechanism of action. This comprehensive approach is essential for validating the therapeutic potential of this compound and other novel mogrosides as effective agents in mitigating oxidative stress-related conditions.
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Minor Mogrosides from Luo Han Guo (Siraitia grosvenorii)
This technical guide provides a comprehensive literature review of the minor mogrosides found in Luo Han Guo, the fruit of Siraitia grosvenorii. While Mogroside V is the most abundant and well-known sweetening compound, a diverse array of minor mogrosides contributes to the overall phytochemical profile and potential therapeutic effects of this traditional Chinese medicinal food.[1][2][3][4][5] This document details their biosynthesis, biological activities, and the analytical methodologies used for their study, presenting quantitative data in a structured format for ease of comparison.
Introduction to Minor Mogrosides
Mogrosides are a group of cucurbitane-type triterpenoid (B12794562) glycosides responsible for the characteristic sweetness of Luo Han Guo.[1][6][7] These compounds are valued as natural, non-caloric sweeteners.[8][9] Beyond their sweetness, mogrosides have garnered significant interest for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, and hepatoprotective effects.[3][8][10][11][12][13] While Mogroside V is the predominant mogroside, several other "minor" mogrosides are present in the fruit, each with unique structural features and potential biological functions.[10][14] Understanding these minor constituents is crucial for a complete characterization of Luo Han Guo's bioactivity and for the development of novel therapeutic agents.
Biosynthesis of Mogrosides
The biosynthesis of mogrosides is a complex enzymatic process that begins with the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) backbone.[6] A series of reactions catalyzed by squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs) leads to the synthesis of various mogrosides.[15][16][17] The structural diversity of minor mogrosides arises from the differential glycosylation of the mogrol (B2503665) aglycone by various UGTs.[8]
Quantitative Data on Minor Mogrosides
The concentration of minor mogrosides in Luo Han Guo fruit varies depending on the stage of maturity.[14] Early stages are characterized by higher levels of less glycosylated mogrosides, which are then converted to more complex mogrosides as the fruit ripens.[14] The table below summarizes the relative abundance and sweetness of key minor mogrosides.
| Mogroside | Relative Abundance in Ripe Fruit | Sweetness Relative to Sucrose | Key Biological Activities Reported |
| Mogroside V (Major) | High (0.5-1.3% w/w)[5] | 250-425x[1] | Antioxidant, Anti-inflammatory, Anti-diabetic[10][13] |
| Mogroside IIE | Low | Less sweet | Precursor to other mogrosides[14] |
| Mogroside III | Low | Moderately sweet | Anti-hyperglycemic[10] |
| Mogroside IV | Low | Sweeter than Mogroside III | Anti-obesity[10] |
| Siamenoside I | Low to moderate | ~563x[1] | High sweetness, potential anti-diabetic properties |
| 11-oxo-mogroside V | Very Low | Not specified | Anti-cancer activity in mouse models[13] |
Biological Activities of Minor Mogrosides
While much of the research has focused on the health benefits of total mogroside extracts or the major component, Mogroside V, emerging evidence suggests that minor mogrosides also possess significant biological activities.
-
Anti-diabetic and Anti-hyperglycemic Effects: Extracts of Luo Han Guo have been shown to stimulate insulin (B600854) secretion.[18] Specific minor mogrosides, such as Mogroside III, have demonstrated potential in managing blood glucose levels.[10] The fruit extract is considered to have a low glycemic index, making it a suitable sweetener for individuals with diabetes.[10][18] Mogrosides may also alleviate insulin resistance and regulate insulin secretion.[13]
-
Antioxidant and Anti-inflammatory Properties: Mogrosides exhibit strong free-radical scavenging activities.[10] Studies have shown that mogroside extracts can reduce oxidative stress.[10] Furthermore, certain mogrosides have been found to down-regulate the expression of inflammatory genes.[13]
-
Anti-cancer and Anti-tumor Activity: Some minor mogrosides, like 11-oxo-mogroside V, have shown inhibitory effects on skin carcinogenesis in animal models.[13]
Experimental Protocols
The study of minor mogrosides relies on robust analytical and experimental methodologies. Below are outlines of common protocols.
A common method for the extraction of mogrosides from dried Luo Han Guo fruit involves ultrasound-assisted solid-liquid extraction.
Detailed Protocol Example (based on literature[19]):
-
Sample Preparation: Dried Luo Han Guo fruits are homogenized into a fine powder.
-
Extraction: The powder is mixed with an 80/20 (v/v) methanol/water solution.
-
Sonication: The mixture is sonicated to facilitate the extraction of mogrosides.
-
Separation: The extract is filtered to remove solid particles.
-
Purification (Optional): The crude extract can be further purified using resin column chromatography to enrich for specific mogrosides.[20][21][22] For instance, D101 macroporous resin can be used, with elution by varying concentrations of ethanol (B145695) to separate different mogroside fractions.[20]
High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a precise method for the simultaneous quantification of multiple mogrosides.[19]
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., Agilent Technologies 1260 Series LC system).[19]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[23]
-
Detection: Mass spectrometry is used for sensitive and specific detection of each mogroside.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often employed.
-
Scanning Mode: Multiple Reaction Monitoring (MRM) is used for accurate quantification, monitoring specific precursor-to-product ion transitions for each mogroside.[19]
Conclusion and Future Directions
The minor mogrosides of Luo Han Guo represent a promising area for research and development in the fields of natural sweeteners, functional foods, and pharmaceuticals. While significant progress has been made in identifying and characterizing these compounds, further research is needed to fully elucidate their individual biological activities and mechanisms of action. Clinical trials in humans are necessary to validate the health benefits observed in preclinical studies.[13] The development of more efficient extraction and purification methods will also be crucial for the commercial production of minor mogrosides for various applications.
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. The Fruits of Siraitia grosvenorii: A Review of a Chinese Food-Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Login | MAHSA International Journal of Health and Medicine (Mi-JHM) [journals.mahsa.edu.my]
- 10. gbpuat.res.in [gbpuat.res.in]
- 11. ABC Herbalgram Website [herbalgram.org]
- 12. researchgate.net [researchgate.net]
- 13. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 16. pnas.org [pnas.org]
- 17. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ABC Herbalgram Website [herbalgram.org]
- 20. fda.gov [fda.gov]
- 21. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 22. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 23. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive: Unraveling the Structural Nuances Between 11-Deoxymogroside IIIE and Mogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the structural differences between two closely related cucurbitane-type triterpenoid (B12794562) glycosides: 11-Deoxymogroside IIIE and Mogroside IIIE. Both compounds are natural constituents of the fruit of Siraitia grosvenorii, commonly known as monk fruit, and are of significant interest for their potential as natural sweeteners and therapeutic agents.
Core Structural Dissimilarity: The C-11 Position
The principal structural distinction between this compound and Mogroside IIIE lies at the C-11 position of the shared mogrol (B2503665) aglycone core. This compound, as its name implies, lacks a hydroxyl (-OH) group at this position, featuring a methylene (B1212753) (-CH2-) group instead. In contrast, Mogroside IIIE possesses a hydroxyl group at the C-11 position. This seemingly minor variation in a single functional group can have significant implications for the molecule's three-dimensional conformation, polarity, and, consequently, its biological activity and physicochemical properties.
Caption: Key structural difference at the C-11 position.
Detailed Structural Comparison
While the C-11 position is the primary point of differentiation, a complete structural understanding requires an examination of the entire molecule, including the glycosylation pattern. Based on available spectroscopic data, the proposed structures are as follows:
Mogroside IIIE consists of the mogrol aglycone with a hydroxyl group at C-11. It is glycosylated at two positions:
-
C-3: A single β-D-glucopyranosyl unit.
-
C-24: A disaccharide unit, specifically a 2-O-β-D-glucopyranosyl-β-D-glucopyranose.
This compound shares the same mogrol backbone but lacks the C-11 hydroxyl group. While complete, independently verified NMR data for this compound is limited in publicly accessible literature, it is presumed to share the same glycosylation pattern as Mogroside IIIE based on biosynthetic pathways and the nomenclature.
Quantitative Data Summary
Direct comparative quantitative physicochemical data for this compound and Mogroside IIIE is not extensively available in peer-reviewed literature. The following table summarizes the fundamental molecular properties.
| Property | This compound | Mogroside IIIE |
| Molecular Formula | C₄₈H₈₂O₁₈ | C₄₈H₈₂O₁₉ |
| Molecular Weight | 947.15 g/mol | 963.15 g/mol |
Note: Further physicochemical data such as melting point, solubility, and optical rotation require experimental determination and are not currently available for a side-by-side comparison.
Experimental Protocols for Structural Elucidation
The structural determination of these complex glycosides relies on a combination of chromatographic separation and spectroscopic analysis.
Isolation and Purification
A general workflow for isolating these minor mogrosides from the crude extract of Siraitia grosvenorii is outlined below.
Caption: General workflow for isolation and purification.
-
Extraction: The dried and powdered fruit of S. grosvenorii is typically extracted with a polar solvent, such as 80% aqueous methanol (B129727), at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is subjected to column chromatography using a macroporous adsorbent resin. Elution is performed with a stepwise gradient of aqueous ethanol (B145695) (e.g., 20%, 40%, 60%, 80%) to separate compounds based on polarity.
-
Silica Gel Chromatography: Fractions enriched with the target mogrosides are further purified by silica gel column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC, typically on a C18 column with a gradient of acetonitrile (B52724) or methanol in water, to yield the pure compounds.
Structural Analysis
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent, commonly pyridine-d₅ or methanol-d₄.
-
Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is required for adequate signal dispersion.
-
1D NMR (¹H and ¹³C): These experiments provide initial information on the proton and carbon environments. In the case of this compound, the absence of the C-11 hydroxyl group would result in a significant upfield shift of the C-11 carbon signal (from ~70 ppm to ~30-40 ppm) and the corresponding proton signals in the ¹H NMR spectrum.
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the aglycone and sugar moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for identifying long-range (2-3 bond) correlations, which are essential for determining the glycosidic linkages between the sugar units and their attachment points to the aglycone.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): Provides through-space correlations, which help to determine the stereochemistry of the glycosidic bonds and the overall 3D structure of the molecule.
-
-
Instrumentation: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is typically used.
-
Analysis Mode: Spectra are often acquired in negative ion mode, as mogrosides readily form [M-H]⁻ adducts.
-
High-Resolution MS: Provides the accurate mass and elemental composition, allowing for the determination of the molecular formula.
-
Tandem MS (MS/MS): Fragmentation analysis helps to confirm the sequence of sugar units and the structure of the aglycone by observing the loss of glycosyl residues.
Conclusion
The structural variance between this compound and Mogroside IIIE, centered at the C-11 position, underscores the subtle yet significant chemical diversity within the mogroside family. While current analytical data provides a clear picture of this primary difference, further research is warranted to fully characterize the complete physicochemical properties and biological activity profiles of these closely related natural products. Such studies will be invaluable for their potential development in the pharmaceutical and food industries.
The Unquantified Presence: A Technical Guide to 11-Deoxymogroside IIIE in Monk Fruit Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current scientific understanding of the natural abundance of the minor mogroside, 11-Deoxymogroside IIIE, in extracts of monk fruit (Siraitia grosvenorii). While the potent sweetness of monk fruit is primarily attributed to major mogrosides like Mogroside V, a diverse array of structurally related compounds, including this compound, co-exist in the fruit. This document provides a comprehensive overview of the available data, details relevant experimental protocols for mogroside analysis, and visualizes key biochemical and analytical pathways.
Quantitative Data on Mogroside Composition
Quantitative analyses of monk fruit extracts have predominantly focused on the most abundant mogrosides due to their significant contribution to the extract's sweetness and commercial relevance. While the presence of 11-Deoxymogroside III, a closely related compound to this compound, has been confirmed in monk fruit, specific quantitative data for this compound remains largely unreported in peer-reviewed literature. This suggests that its natural abundance is likely very low, often falling below the limit of quantification in typical analyses.
To provide context, the following table summarizes the reported concentrations of major mogrosides in dried monk fruit.
| Mogroside | Concentration Range (mg/g of dried fruit) | Predominant Contributor to Sweetness | Reference |
| Mogroside V | 5.77 - 12.9 | Yes | [1] |
| Siamenoside I | Second most abundant after Mogroside V | Yes | [1] |
| Mogroside IV | Variable | Yes | |
| Mogroside III | Detected, but often in unripe fruit | No (tasteless) | [1] |
| 11-oxo-mogroside V | Variable | Yes | |
| Isomogroside V | Variable | Yes | |
| This compound | Not Quantified | Unknown |
Experimental Protocols for Mogroside Analysis
The quantification of mogrosides in monk fruit extracts is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The following is a representative protocol for the simultaneous quantification of multiple mogrosides, which could be adapted for the analysis of minor compounds like this compound, provided an analytical standard is available.
Sample Preparation
-
Extraction: A known weight of dried and powdered monk fruit is extracted with a solvent, typically an aqueous ethanol (B145695) or methanol (B129727) solution (e.g., 70-80% alcohol), using methods such as sonication or soxhlet extraction to ensure efficient recovery of mogrosides.
-
Purification: The crude extract is often purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances. The mogroside-containing fraction is then eluted, dried, and reconstituted in a suitable solvent for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol as mobile phase B. The gradient is programmed to start with a high percentage of A and gradually increase the percentage of B to elute the mogrosides based on their polarity.
-
Flow Rate: A typical flow rate is maintained between 0.5 and 1.0 mL/min.
-
Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and separation efficiency.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the most common method for ionizing mogrosides.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of a specific mogroside and then monitoring for a specific fragment ion produced upon collision-induced dissociation. This highly selective technique allows for accurate quantification even in complex matrices.
-
Quantification: External calibration curves are generated using certified reference standards for each mogroside being quantified. The concentration of each mogroside in the sample is then determined by comparing its peak area to the calibration curve.
-
Visualizations
Mogroside Biosynthesis Pathway
The biosynthesis of mogrosides in Siraitia grosvenorii begins with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through a series of oxidation and glycosylation steps. The following diagram illustrates the key enzymatic reactions leading to the formation of various mogrosides.
References
Unveiling 11-Deoxymogroside IIIE: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), is a compound of burgeoning interest within the scientific community.[1][2] While recognized for its contribution to the characteristic sweetness of its natural source, emerging research has illuminated its potential therapeutic properties, particularly in the context of metabolic diseases. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and biological evaluation. Notably, this document addresses the current scarcity of direct analytical data for this compound by leveraging data from its close structural analogs, Mogroside IIE and Mogroside IIIE, to provide a robust predictive framework for its characterization. The guide culminates in a detailed exploration of its role in activating the AMP-activated protein kinase (AMPK) signaling pathway, a critical regulator of cellular energy homeostasis.
Physicochemical Properties
Precise quantitative data for this compound, such as its melting point, is not extensively documented in publicly available literature. However, its fundamental properties have been established.
| Property | Value | Source |
| Molecular Formula | C₄₈H₈₂O₁₈ | BOC Sciences |
| Molecular Weight | 947.15 g/mol | BOC Sciences |
| CAS Number | 1793003-47-0 | BOC Sciences |
| Appearance | White to off-white powder | Inferred from related compounds |
| Storage Temperature | -20°C | Tebubio |
Solubility
This compound exhibits poor solubility in aqueous buffers due to its large, hydrophobic triterpenoid aglycone core. While the attached sugar moieties enhance water solubility to some degree, the molecule retains a predominantly hydrophobic character. For experimental purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to create high-concentration stock solutions. It is recommended to maintain the final DMSO concentration in aqueous working solutions below 0.5% to avoid cellular toxicity.
Spectroscopic Data (Proxy-Based)
Due to the limited availability of dedicated spectroscopic data for this compound, this guide presents data from its close structural analog, Mogroside IIE. The minor structural difference between the two compounds allows for the use of Mogroside IIE's data as a reliable proxy for predicting and interpreting the spectroscopic features of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Mogroside IIE, which can be used to approximate the spectrum of this compound. The primary expected difference in the ¹³C NMR spectrum of this compound compared to Mogroside IIIE (a closer analog in terms of glycosylation pattern) is a significant upfield shift of the C-11 signal from approximately 60-70 ppm to a typical methylene (B1212753) carbon range of 20-40 ppm, due to the absence of a hydroxyl group.[2] Correspondingly, the ¹H NMR signal for H-11 would shift from around 4.0-4.5 ppm to a more upfield region of approximately 1.5-2.5 ppm.[2]
Table 2.1: ¹H NMR Spectroscopic Data of Mogroside IIE (500 MHz, CD₃OD) [1]
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1 | 1.45, 1.13 | m | |
| 2 | 1.80, 1.70 | m | |
| 3 | 3.21 | dd | 11.5, 4.5 |
| Glc I (C-3) | |||
| 1' | 4.45 | d | 7.8 |
| Glc II (C-24) | |||
| 1'' | 4.52 | d | 7.8 |
Table 2.2: ¹³C NMR Spectroscopic Data of Mogroside IIE (125 MHz, CD₃OD) [1]
| Position | Chemical Shift (δ, ppm) |
| Aglycone | |
| 1 | 39.8 |
| 2 | 28.1 |
| 3 | 90.5 |
| Glc I (C-3) | |
| 1' | 104.5 |
| Glc II (C-24) | |
| 1'' | 105.1 |
Mass Spectrometry (MS)
High-resolution mass spectrometry of Mogroside IIE, a proxy for this compound, typically utilizes electrospray ionization (ESI) in negative ion mode.
Table 2.3: Mass Spectrometry Data for Mogroside IIE [1]
| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |
| ESI- | TOF | 799.4738 | [M-H]⁻ |
Experimental Protocols
Isolation and Purification of this compound from Siraitia grosvenorii
This protocol is adapted from established methodologies for the separation of mogrosides.[1][3]
1. Extraction:
-
Macerate 500 g of powdered, dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol (B145695) at room temperature for 24 hours.[3]
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process twice more with fresh 70% aqueous ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a crude mogroside extract.[3]
2. Macroporous Resin Chromatography:
-
Suspend the crude extract in water and load it onto a pre-treated macroporous resin column (e.g., Diaion HP-20).
-
Wash the column with deionized water to remove polar impurities.
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[3]
-
Collect fractions and monitor using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing this compound and concentrate under reduced pressure.
3. Semi-Preparative HPLC:
-
Further purify the enriched extract using a C18 semi-preparative HPLC column.
-
A typical mobile phase consists of a gradient of methanol (B129727) or acetonitrile (B52724) in water, optionally with 0.1% formic acid to improve peak shape.[3]
-
Monitor the elution at 203-210 nm.[3]
-
Collect the fraction corresponding to this compound.
-
Confirm the identity and purity using analytical HPLC and Mass Spectrometry.
-
Remove the solvent under reduced pressure and lyophilize to obtain a pure, dry powder.[3]
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 1-5 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD) or pyridine-d₅.[1]
-
Instrumentation: Record NMR spectra on a 500 MHz or higher NMR spectrometer.[2]
-
1D NMR:
-
¹H NMR: Acquire with a spectral width of 12-16 ppm, a 30-45 degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.[2]
-
¹³C NMR: Acquire with proton decoupling, a spectral width of 200-250 ppm, a 30-45 degree pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[2]
-
-
2D NMR: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for complete structural elucidation.[1]
High-Resolution Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution (approximately 0.1 mg/mL) of the purified compound in methanol or an acetonitrile/water (50:50) mixture.[1]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Data Acquisition: Introduce the sample via direct infusion. Acquire spectra in the negative ion mode over a mass range of m/z 100-1500. For MS/MS fragmentation studies, isolate the precursor ion and subject it to collision-induced dissociation (CID).[1]
Biological Activity and Signaling Pathways
This compound and its analogs have demonstrated significant potential in modulating metabolic pathways, primarily through the activation of the AMP-activated protein kinase (AMPK)/SIRT1 signaling pathway.[4] This pathway is a central regulator of cellular energy homeostasis. Activation of AMPK by this compound can lead to several beneficial downstream effects.[4]
Experimental Protocols for Biological Assays
The following protocols are designed to assess the metabolic effects of this compound in a cell-based model of high glucose-induced stress.
This assay determines the effect of this compound on the viability of cells cultured under high glucose conditions.
-
Seed cells (e.g., MPC-5 podocytes) in a 96-well plate and culture overnight.
-
Replace the medium with fresh medium containing either normal glucose (5.5 mM), high glucose (25 mM), or high glucose supplemented with varying concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO).[4]
-
Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
This protocol measures the levels of pro-inflammatory cytokines in the cell culture supernatant.
-
Collect the cell culture supernatant after treatment with this compound under high glucose conditions.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.[4]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the culture supernatants and standards and incubate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
This protocol is used to determine the protein expression levels of key components of the AMPK/SIRT1 signaling pathway.
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-40 µg) in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-AMPK, AMPK, and SIRT1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
This compound represents a promising natural compound with potential therapeutic applications, particularly in the realm of metabolic disorders. While direct, comprehensive analytical data for this specific mogroside remains somewhat limited, the use of data from its close structural analogs provides a solid foundation for its characterization and further research. The detailed experimental protocols provided in this guide for its isolation, purification, and biological evaluation are intended to facilitate and standardize future investigations into its mechanism of action and therapeutic efficacy. The activation of the AMPK/SIRT1 signaling pathway stands out as a key mechanism through which this compound exerts its beneficial effects, making it a compelling target for drug development professionals. As research continues, a more complete understanding of the unique properties and full therapeutic potential of this compound is anticipated.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 11-Deoxymogroside IIIE from Siraitia grosvenorii Fruits
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine whose fruit is renowned for its intense sweetness.[1] This sweetness is attributed to a group of triterpenoid (B12794562) glycosides called mogrosides.[1] While Mogroside V is the most abundant and is widely used as a natural, non-caloric sweetener, other minor mogrosides are of significant interest for their potential pharmacological activities.[1][2][3] 11-Deoxymogroside IIIE is one such minor constituent.[1] Its isolation in a pure form is critical for accurate pharmacological, biological, and toxicological studies.[1]
These application notes provide a comprehensive, multi-step protocol for the extraction, isolation, and purification of this compound from dried Siraitia grosvenorii fruits. The methodology is based on established chromatographic techniques for separating structurally similar mogroside analogues.
Data Presentation
The purification of mogrosides is a progressive process designed to enrich the concentration of the target compound. While specific yield data for the minor this compound is not extensively published, the following table summarizes representative data for the purification of the major component, Mogroside V, which illustrates the efficiency of the described techniques.[1]
Table 1: Representative Data for Mogroside Purification
| Purification Step | Initial Purity (Total Mogrosides) | Final Purity (Target Mogroside V) | Key Parameters |
| Macroporous Resin Chromatography | Crude Extract | 10.7% | Resin: HZ 806; Elution: 40% aqueous ethanol (B145695) |
| Boronic Acid-Functionalized Silica Gel | 35.67% | 76.34% | pH-dependent adsorption and desorption |
| Semi-Preparative HPLC | 76.34% | >99.0% | C18 column; Mobile phase: Methanol (B129727)/Water gradient |
Table 2: Summary of Various Mogroside Extraction Methods
| Method Name | Solid/Liquid Ratio | Temperature | Time | Yield (Total Mogrosides) | Reference |
| Hot Water Extraction | 1:15 (g/mL) | 100°C | 3 x 60 min | 5.6% | [4] |
| Ethanol Extraction | 1:20 (g/mL) | 60°C | 100 min (x3) | 5.9% | [4] |
| Flash Extraction | 1:20 (g/mL) | Ambient | 4 min | 10.06% | [5] |
| Ultrasonic Extraction | 1:30 (g/mL) | Ambient | 30 min | 5.97% | [5] |
| Microwave Extraction | 1:30 (g/mL) | 90°C | 15 min | 9.41% | [5] |
Experimental Workflow Visualization
The overall process for isolating this compound involves a sequential extraction and purification workflow.
Caption: Overall workflow for the isolation and purification of this compound.
Experimental Protocols
Protocol 1: Crude Extraction of Total Mogrosides
This initial step is designed to extract the total mogroside content from the dried fruit material.
Materials and Reagents:
-
Dried Siraitia grosvenorii fruit
-
70% Ethanol (v/v) in deionized water
-
Grinder or blender
-
Large glass container for maceration
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Grind the dried monk fruit into a fine powder.[6]
-
Macerate 500 g of the powdered fruit with 5 L of 70% aqueous ethanol in a large container at room temperature for 24 hours with occasional stirring.[1]
-
Separate the extract from the solid residue by filtering through filter paper or by centrifugation.[1][6]
-
Repeat the extraction process on the residue two more times with fresh 70% ethanol to maximize the yield of mogrosides.[1]
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract using a rotary evaporator under reduced pressure. Ensure the water bath temperature does not exceed 60°C to prevent degradation of the compounds.[1]
-
The resulting viscous liquid is the crude mogroside extract.
Protocol 2: Enrichment by Macroporous Resin Chromatography
This step removes highly polar impurities like sugars and salts, thereby enriching the total mogroside fraction.
Materials and Reagents:
-
Crude mogroside extract
-
Chromatography column
-
Deionized water
-
Ethanol (20%, 40%, 60%, 80% aqueous solutions)
-
Fraction collector
Procedure:
-
Dissolve the crude extract in deionized water to create the sample solution.
-
Pack the chromatography column with the macroporous resin and equilibrate by washing with 2-3 bed volumes (BV) of deionized water.
-
Load the sample solution onto the column.
-
Wash the column with 2-3 BV of deionized water to remove sugars and other polar impurities.[1]
-
Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol. Begin with 20% ethanol, followed by 40%, 60%, and 80% ethanol.[1]
-
Collect the eluate in fractions using a fraction collector.
-
Monitor the composition of the fractions using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions that are rich in the desired mogrosides.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.[1]
Protocol 3: Isolation by Semi-Preparative HPLC
This is the final and most critical step to isolate this compound from other structurally similar mogrosides.[1]
Materials and Reagents:
-
Enriched mogroside extract
-
Semi-preparative HPLC system with a UV detector and fraction collector
-
C18 semi-preparative column (e.g., 20 mm x 250 mm, 5 µm)[1]
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
0.1% Formic acid (optional, for improved peak shape)
Procedure:
-
Dissolve the enriched mogroside extract in the initial mobile phase.
-
Set up the semi-preparative HPLC system. A shallow gradient elution is recommended for optimal separation of the complex mogroside mixture.[1][8]
-
Example HPLC Gradient Program:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-10 min: 30% B
-
10-40 min: 30-60% B
-
40-50 min: 60-80% B
-
50-55 min: 80% B
-
55-60 min: Re-equilibration to 30% B
-
-
Note: This gradient program is a starting point and must be optimized based on the specific column and extract profile.[1]
-
-
Flow Rate: 8-10 mL/min.[1]
-
Detection Wavelength: 203-210 nm.[1]
-
Inject the sample onto the column.
-
Collect fractions corresponding to each well-resolved peak. The peak for this compound can be identified based on retention time if a standard is available, or all peaks can be collected for subsequent analysis.[1]
Protocol 4: Purity and Identity Confirmation
The identity and purity of the isolated compound must be confirmed.
Procedure:
-
Analyze the collected fractions using analytical HPLC coupled with Mass Spectrometry (MS).[1]
-
Confirm the molecular weight of the compound in the target fraction via MS analysis.
-
Assess the purity of the fraction by checking for the presence of a single peak in the analytical HPLC chromatogram.
-
Pool all pure fractions containing this compound.
-
Remove the solvent under reduced pressure and lyophilize the final product to obtain a pure, dry powder.[1]
Alternative Method: Enzymatic Hydrolysis
An alternative route to obtain this compound is through the enzymatic hydrolysis of more abundant mogrosides like Mogroside V.[9] This bioconversion process can be an efficient way to produce specific, less common mogrosides.
Caption: Enzymatic conversion of Mogroside V to this compound.
Protocol Summary: Enzymatic Hydrolysis
-
Substrate Preparation: Prepare a solution of a precursor mogroside (e.g., 11-deoxymogroside V or Mogroside V) in a suitable buffer, such as 0.1 M citrate (B86180) buffer at pH 4.0.[10]
-
Enzymatic Reaction: Add β-glucosidase to the substrate solution and incubate the mixture at an optimized temperature (e.g., 60°C) with gentle agitation.[10]
-
Reaction Monitoring: Withdraw aliquots at regular intervals and terminate the reaction by adding methanol.[9][10]
-
Product Analysis: Analyze the aliquots by HPLC to monitor the formation of this compound.[10]
-
Purification: Once the reaction is complete, the this compound can be purified from the reaction mixture using chromatographic techniques as described in Protocols 2 and 3.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 11-Deoxymogroside IIIE using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found as a minor constituent in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] While other mogrosides, such as Mogroside V, are known for their intense sweetness and are used as natural non-caloric sweeteners, this compound is of particular interest for pharmacological research due to its potential therapeutic properties.[1] The isolation of this compound in a pure form is crucial for accurate biological and toxicological evaluations.[1] This document provides a comprehensive guide to the purification of this compound from Siraitia grosvenorii fruit extract using a multi-step column chromatography approach.
The purification process involves an initial extraction followed by several chromatographic steps designed to enrich and isolate the target compound from a complex mixture of other mogrosides and plant metabolites. The structural similarity among mogrosides presents a significant purification challenge, necessitating a carefully optimized chromatographic strategy.[3] This protocol is based on established methodologies for the separation of closely related mogroside analogues.[1]
Data Presentation: Representative Purification of Mogrosides
| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside (Mogroside V) | Key Parameters | Reference |
| Macroporous Resin Chromatography | Crude Extract | 10.7% | Resin: HZ 806; Elution: 40% aqueous ethanol (B145695) | [1][4] |
| Boronic Acid-Functionalized Silica (B1680970) Gel | 35.67% | 76.34% | pH-dependent adsorption and desorption | [1] |
| Semi-Preparative HPLC | 76.34% | 99.60% | C18 column; Mobile phase: Acetonitrile/Water | [1] |
Experimental Protocols
The purification of this compound is a multi-step process that begins with extraction from the plant material, followed by sequential column chromatography steps to isolate the target compound.
Extraction of Total Mogrosides
This initial step is designed to extract the full profile of mogrosides from the dried fruit of Siraitia grosvenorii.
-
Materials:
-
Powdered dried Siraitia grosvenorii fruit
-
70% aqueous ethanol
-
Filter paper or centrifuge
-
Rotary evaporator
-
-
Protocol:
-
Macerate 500 g of powdered dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.[1]
-
Separate the extract from the solid residue by filtration or centrifugation.[1]
-
To ensure complete extraction, repeat the extraction of the residue two more times with fresh 70% aqueous ethanol.[1]
-
Combine the filtrates from all three extractions.[1]
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a crude mogroside extract.[1]
-
Macroporous Resin Column Chromatography
This step serves to remove a significant portion of impurities, such as sugars and salts, and to enrich the total mogroside fraction.
-
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., Diaion HP-20 or HZ 806)
-
Chromatography column
-
Deionized water
-
Ethanol (20%, 40%, 60%, 80% aqueous solutions)
-
Fraction collector
-
-
Protocol:
-
Dissolve the crude mogroside extract in deionized water.[1]
-
Pack a chromatography column with the macroporous resin and equilibrate the column by washing with deionized water.[1]
-
Load the dissolved crude extract onto the column.
-
Wash the column with 2-3 bed volumes (BV) of deionized water to remove highly polar impurities.[1]
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol, starting with lower concentrations and progressively increasing (e.g., 20%, 40%, 60%, 80%).[1]
-
Collect fractions using a fraction collector.
-
Monitor the composition of the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing the desired mogrosides, including this compound.[1]
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.[1]
-
Silica Gel Column Chromatography (Optional Intermediate Step)
For further purification and separation of mogroside analogues based on polarity, a silica gel column chromatography step can be employed.
-
Protocol:
-
The enriched mogroside fraction is subjected to column chromatography on silica gel.[2]
-
A solvent system of increasing polarity, such as a gradient of methanol (B129727) in ethyl acetate, is used for elution.[2]
-
Fractions are collected and analyzed to identify those containing this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC)
This is the final and most critical step to isolate this compound from other structurally similar mogrosides with high purity.[1] The primary structural difference between this compound and the closely related Mogroside III is the absence of a hydroxyl group at the C-11 position in this compound, making it slightly less polar.[5]
-
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector[5]
-
UV detector or Evaporative Light Scattering Detector (ELSD)[5]
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)[5]
-
Mobile Phase A: Water with 0.1% formic acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
-
Enriched mogroside extract
-
-
Protocol:
-
Dissolve the enriched mogroside extract in the initial mobile phase.[1]
-
Inject the sample onto the preparative C18 column.[1]
-
Elute the compounds using a shallow gradient, for example, 30-45% Mobile Phase B over 40 minutes. Note: This gradient should be optimized based on the specific column and the mogroside profile of the extract.[5]
-
Maintain a flow rate appropriate for the column dimensions, for example, 20 mL/min for a 21.2 mm ID column.[5]
-
Set the detection wavelength to 203-210 nm.[1]
-
Collect fractions corresponding to the peak suspected to be this compound.[1]
-
Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the identity and purity of this compound.[1]
-
Pool the pure fractions of this compound and remove the solvent under reduced pressure.[1]
-
Lyophilize the final product to obtain a pure, dry powder.[1]
-
Visualizations
Experimental Workflow for Purification
Caption: Overall workflow for the isolation and purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical progression of the column chromatography steps for purification.
References
Application Note and Protocol: Preparative HPLC Method for the Isolation of 11-Deoxymogroside IIIE
Audience: Researchers, scientists, and drug development professionals.
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a source of intensely sweet triterpenoid (B12794562) glycosides called mogrosides.[1][2] These non-caloric sweeteners have garnered significant interest in the food and pharmaceutical industries.[3][4][5] Among the various mogrosides, 11-Deoxymogroside IIIE is a minor constituent that is of interest for pharmacological research due to its structural similarity to other bioactive mogrosides.[6][7][8] The primary structural difference between this compound and the more abundant Mogroside III is the absence of a hydroxyl group at the C-11 position, rendering this compound slightly less polar.[6] This subtle difference in polarity can be exploited for chromatographic separation.
This document provides a detailed protocol for a preparative High-Performance Liquid Chromatography (HPLC) method for the isolation of this compound from a pre-purified extract of Siraitia grosvenorii. The protocol is designed to be a robust starting point for researchers, and further optimization may be necessary depending on the specific composition of the starting material and the instrumentation used.
Data Presentation: Preparative HPLC Parameters
The following table summarizes the quantitative parameters for the proposed preparative HPLC method for the isolation of this compound.
| Parameter | Value | Rationale/Reference |
| Instrumentation | Preparative HPLC System | Equipped with a gradient pump, autosampler, fraction collector, and UV detector.[6] |
| Column | Reversed-Phase C18 | 250 x 20 mm, 5 µm particle size. C18 is effective for separating mogrosides.[9][10] |
| Mobile Phase A | Water | High-purity water is a standard solvent for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile provides good separation for mogrosides. Methanol is an alternative.[10] |
| Gradient Program | 0-10 min: 30% B10-40 min: 30-50% B40-50 min: 50-80% B50-55 min: 80% B55-60 min: 30% B | A gradient is necessary to separate the complex mixture of mogrosides. This is a starting point for optimization. |
| Flow Rate | 8.0 mL/min | A typical flow rate for a 20 mm ID preparative column.[9] |
| Detection Wavelength | 203 nm | Mogrosides have UV absorbance in the low UV range.[10][11] |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column capacity. |
| Column Temperature | 30 °C | To ensure reproducible retention times.[12] |
| Sample Preparation | Dissolve enriched extract in initial mobile phase | Ensures compatibility with the HPLC method and good peak shape.[6] |
Experimental Protocols
This section details the multi-step process for the isolation of this compound, from the initial extraction to the final purification step.
Step 1: Extraction and Preliminary Purification
-
Extraction of Crude Mogrosides :
-
Dried and powdered fruit of Siraitia grosvenorii is extracted with 70-80% aqueous ethanol (B145695) at room temperature.[2][5][13]
-
The extraction can be performed multiple times to ensure a high yield.
-
The combined extracts are then concentrated under reduced pressure to obtain a crude extract.[13]
-
-
Macroporous Resin Chromatography :
-
The crude extract is subjected to column chromatography using a macroporous resin (e.g., HZ 806 or Diaion HP-20).[2][11][13]
-
The column is first washed with deionized water to remove highly polar impurities.
-
The mogrosides are then eluted with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[2]
-
Fractions are collected and monitored by analytical HPLC or Thin Layer Chromatography (TLC).
-
Fractions containing the desired mogrosides, including this compound, are pooled and concentrated to yield an enriched mogroside extract.[2]
-
Step 2: Preparative HPLC for this compound Isolation
This is the final step to achieve high-purity this compound.
-
Sample Preparation :
-
Dissolve the enriched mogroside extract obtained from the preliminary purification in the initial mobile phase (30% acetonitrile in water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup :
-
Equilibrate the preparative C18 column with the initial mobile phase composition (30% acetonitrile) until a stable baseline is achieved.
-
-
Injection and Fraction Collection :
-
Inject the prepared sample onto the column.
-
Run the gradient program as detailed in the data presentation table.
-
Monitor the elution profile at 203 nm.
-
Collect fractions corresponding to the peak suspected to be this compound. Given that it is less polar than Mogroside III, it is expected to have a slightly longer retention time.
-
-
Purity Analysis and Final Processing :
-
Analyze the collected fractions using analytical HPLC coupled with a mass spectrometer (HPLC-MS) to confirm the identity (molecular weight of this compound is approximately 947.15 g/mol ) and purity of the compound.[6][7]
-
Pool the fractions containing pure this compound.
-
Remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain a pure, dry powder.
-
Mandatory Visualization
The following diagram illustrates the overall workflow for the isolation and purification of this compound from Siraitia grosvenorii.
Caption: Workflow for the isolation of this compound.
References
- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. maxapress.com [maxapress.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 1793003-47-0 | this compound [phytopurify.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Purification of Mogroside from Fructus Momordicae [spkx.net.cn]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
An Analytical HPLC-UV Method for the Quantification of 11-Deoxymogroside IIIE
This document provides a comprehensive guide to the quantitative analysis of this compound, a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit), using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Accurate quantification of this compound is crucial for the quality control of raw materials, finished products, and for various research applications.
Principle
The method employs reversed-phase HPLC to separate this compound from other components within a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Due to the absence of a strong chromophore in the mogroside structure, UV detection is performed at a low wavelength, typically around 203 nm, where the compound exhibits adequate absorbance for quantification.[1] Quantification is based on the external standard method, comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.[1]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.[1]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[1]
-
Reagents and Solvents:
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (optional, for mobile phase modification to improve peak shape)[2]
-
-
Filters: 0.45 µm or 0.22 µm syringe filters.[1]
Chromatographic Conditions
Two common approaches for the mobile phase are isocratic and gradient elution. The choice depends on the complexity of the sample matrix.
| Parameter | Isocratic Elution Conditions | Gradient Elution Conditions |
| Mobile Phase | Acetonitrile and water (e.g., 30:70 v/v). The exact ratio may require optimization.[1] | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[2] |
| Gradient Program | N/A | 0-10 min, 20-35% B10-25 min, 35-50% B25-30 min, 50-80% B[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Injection Volume | 10 µL[1] | 10 µL[2] |
| Column Temperature | 30 °C[1] | 30 °C[2] |
| UV Detection Wavelength | 203 nm[1] | 203 nm or 210 nm[2] |
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).[1]
Sample Preparation (for solid extracts)
-
Accurately weigh a known amount of the sample (e.g., 100 mg of monk fruit extract).
-
Add a defined volume of methanol (e.g., 10 mL).
-
Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the analyte.[1]
-
Centrifuge the solution to pellet any insoluble material.[1]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
-
If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the range of the calibration curve.[1]
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.[1]
-
Sample Analysis: Inject the prepared sample solutions into the HPLC system.
-
Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.
Quantitative Data and Method Validation
The following table summarizes key validation parameters for the HPLC-UV method. While specific data for this compound is limited, the data for other major mogrosides like Mogroside V can serve as a reasonable proxy due to their structural similarities.[3]
| Validation Parameter | Typical Performance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix.[1] |
| Linearity (r²) | > 0.995[1] |
| Range | To be determined based on the intended application, bracketing the expected concentration of the analyte.[1] |
| Accuracy (Recovery) | 80-120% for spiked samples.[1] |
| Precision (RSD%) | < 2% for repeatability and intermediate precision.[1] |
| Limit of Detection (LOD) | Determined at a signal-to-noise ratio of 3:1. A representative value for mogrosides is 0.75 µg/mL.[1][3] |
| Limit of Quantification (LOQ) | Determined at a signal-to-noise ratio of 10:1. A representative value for mogrosides is 2 µg/mL.[1][3] |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition and flow rate.[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound by HPLC-UV.
Caption: Workflow for this compound quantification.
References
Application Notes and Protocols for Sensitive Detection of 11-Deoxymogroside IIIE by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] As a member of the mogroside family, which are the primary sweetening components of monk fruit, this compound is of growing interest for its potential therapeutic properties. Accurate and sensitive quantification of this minor mogroside is essential for phytochemical analysis, quality control of monk fruit extracts, and comprehensive pharmacokinetic studies.
This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive detection and quantification of this compound in various matrices. The methodologies are based on established protocols for closely related mogrosides and provide a robust starting point for research and drug development applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Parameter | Details | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₄₈H₈₂O₁₈ | [2] |
| Molecular Weight | 947.17 g/mol | [2] |
| Class | Cucurbitane-type triterpenoid glycoside | [1] |
| Observed Ion (ESI-) | [M-H]⁻ at m/z 799.4738 | [1] |
Experimental Protocols
Sample Preparation
The following protocols outline the extraction of this compound from plant materials and biological fluids.
1.1. Extraction from Plant Material (Siraitia grosvenorii)
This protocol is suitable for the extraction of mogrosides from dried and powdered monk fruit.
-
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
80% Methanol in water (v/v), LC-MS grade
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
-
Protocol:
-
Accurately weigh 1.0 g of the powdered fruit into a centrifuge tube.
-
Add 10 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasound-assisted extraction in an ultrasonic bath for 30 minutes at room temperature.[3]
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
1.2. Extraction from Plasma/Serum
This protocol is designed for the extraction of this compound from biological fluids for pharmacokinetic studies.
-
Materials:
-
Plasma or serum samples
-
Acetonitrile (B52724), LC-MS grade, chilled
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., initial mobile phase conditions)
-
-
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters are recommended as a starting point for the sensitive detection of this compound. Optimization may be required based on the specific instrumentation used.
2.1. Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min, 20-35% B; 2-8 min, 35-50% B; 8-10 min, 50-80% B; 10-12 min, 80% B; 12.1-15 min, 20% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
2.2. Mass Spectrometry Conditions
Mogrosides are typically analyzed in negative ion mode due to the presence of multiple hydroxyl groups that readily deprotonate.[1]
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Ion Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
2.3. MRM Parameters for this compound
Due to the limited availability of specific fragmentation data for this compound, the following Multiple Reaction Monitoring (MRM) parameters are proposed based on its known precursor ion and the fragmentation patterns of its close structural analog, Mogroside IIE.[1] These parameters should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 799.5 | Qualifier and Quantifier ions to be determined empirically | 0.05 | 40 | 30 |
| Internal Standard (IS) | To be selected | To be determined | 0.05 | To be optimized | To be optimized |
Note: A suitable internal standard, such as a stable isotope-labeled analog or a structurally similar compound not present in the samples, should be used for accurate quantification.
Data Presentation
Quantitative data from method validation and sample analysis should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Method Validation Parameters for this compound (Hypothetical Data)
| Parameter | Result |
| Linear Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantitation (LOQ) (ng/mL) | 1.0 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Matrix Effect (%) | 90 - 110% |
Table 2: Quantification of this compound in Samples (Example Data)
| Sample ID | Concentration (ng/mL or µg/g) | %RSD (n=3) |
| Monk Fruit Extract A | 15.2 µg/g | 4.5 |
| Monk Fruit Extract B | 22.8 µg/g | 3.8 |
| Plasma Sample (1 hr post-dose) | 5.6 ng/mL | 6.2 |
| Plasma Sample (4 hr post-dose) | 1.2 ng/mL | 8.1 |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the sensitive detection of this compound using LC-MS/MS.
Caption: LC-MS/MS workflow for this compound analysis.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Assignment of 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo).[1] These compounds, commonly known as mogrosides, are of significant interest due to their intense sweetness and potential therapeutic properties, making them valuable targets in natural products chemistry, pharmacology, and drug development.[1][2] Structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the characterization and quality control of these complex natural products.
Predicted Spectral Characteristics of this compound
This compound is structurally analogous to other mogrosides, consisting of a mogrol (B2503665) aglycone core with attached glucose units. The key structural feature of 11-deoxymogrosides is the absence of a hydroxyl group at the C-11 position of the mogrol core.[3] This modification leads to predictable shifts in the NMR spectrum compared to hydroxylated mogrosides:
-
¹³C NMR: A significant upfield shift for the C-11 signal is expected, moving from approximately 60-70 ppm (typical for a carbon with a hydroxyl group) to a region characteristic of a methylene (B1212753) carbon (around 20-40 ppm).[3]
-
¹H NMR: The corresponding H-11 proton signal will also shift upfield, from about 4.0-4.5 ppm to the 1.5-2.5 ppm range, typical for a methylene proton.[3]
Data Presentation: ¹H and ¹³C NMR Assignments for 11-Deoxymogroside V
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the aglycone of 11-deoxymogroside V, a close structural analog of this compound. The data was reported in pyridine-d₅/D₂O (10:1) solution. This data provides a strong foundation for the assignment of the this compound spectrum.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Aglycone of 11-Deoxymogroside V.
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 1 | 33.1 | 1.15, m; 1.48, m |
| 2 | 26.5 | 1.75, m; 1.85, m |
| 3 | 88.2 | 3.45, dd (11.5, 4.5) |
| 4 | 39.8 | - |
| 5 | 52.1 | 1.10, d (10.5) |
| 6 | 76.8 | 4.45, br s |
| 7 | 25.1 | 2.45, m; 2.55, m |
| 8 | 49.8 | 1.65, m |
| 9 | 47.9 | 2.15, m |
| 10 | 38.1 | 1.55, m |
| 11 | 28.2 | 1.80, m; 1.95, m |
| 12 | 71.9 | 3.95, t (8.0) |
| 13 | 49.5 | 1.90, m |
| 14 | 48.1 | - |
| 15 | 31.9 | 1.40, m; 1.60, m |
| 16 | 30.5 | 1.50, m; 1.70, m |
| 17 | 50.1 | 2.05, m |
| 18 | 20.1 | 1.05, s |
| 19 | 20.9 | 1.10, s |
| 20 | 35.8 | 1.85, m |
| 21 | 19.5 | 0.95, d (6.5) |
| 22 | 34.9 | 1.45, m; 1.65, m |
| 23 | 31.5 | 1.35, m; 1.55, m |
| 24 | 75.5 | 3.85, m |
| 25 | 30.8 | 1.25, s |
| 26 | 29.1 | 1.20, s |
| 27 | 28.9 | 1.18, s |
| 28 | 29.5 | 1.30, s |
| 29 | 17.5 | 0.90, s |
| 30 | 25.5 | 1.28, s |
Data adapted from a study on cucurbitane glycosides from Siraitia grosvenorii.[4]
Experimental Protocols
The following protocols are based on established methodologies for the NMR analysis of mogrosides and are recommended for the structural elucidation of this compound.[2][3][5]
Sample Preparation
-
Isolation: this compound is typically isolated from the dried and powdered fruit of Siraitia grosvenorii.[1] The process involves extraction with an 80% methanol (B129727)/water solution, followed by partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).[1] The sweet components are generally concentrated in the n-butanol fraction.[1] Further purification is achieved through repeated column chromatography on silica (B1680970) gel, reverse-phase C18 silica gel, and preparative HPLC.[1]
-
NMR Sample: Dissolve approximately 1-5 mg of the purified compound in 0.5 mL of a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or pyridine-d₅.[1][2]
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a 500 MHz (or higher) spectrometer, such as a Bruker Avance instrument, equipped with an inverse or broadband probe.[2][5]
-
¹H NMR:
-
¹³C NMR:
-
2D NMR Experiments: To achieve unambiguous assignments, a suite of 2D NMR experiments is essential:[4]
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms (typically over 2-3 bonds), which is crucial for assembling the carbon skeleton and linking glycosidic units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.
-
Data Processing and Analysis
-
Referencing: Reference the ¹H and ¹³C spectra to the residual solvent signals. For CD₃OD, the signals are typically at δH 3.31 and δC 49.00. For pyridine-d₅, references are at δH 8.74, 7.58, 7.22 and δC 150.35, 135.91, 123.87.[2][3]
-
Assignment: Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals. Begin with easily identifiable signals, such as the anomeric protons of the sugar units and the methyl singlets of the aglycone. Use the correlation data from the 2D spectra to build out the complete structural assignment.[3][4]
Workflow for NMR-Based Structural Elucidation
Caption: General workflow for the isolation and structural elucidation of this compound.
References
Application Notes and Protocols for 11-Deoxymogroside IIIE as a Reference Standard in Phytochemical Analysis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] As a member of the mogroside family, which are the principal sweetening components of monk fruit, this compound serves as a valuable reference standard in the phytochemical analysis of this economically important plant. Its use as a standard is crucial for the accurate identification and quantification of related mogrosides in raw plant material, extracts, and finished products, ensuring quality control and facilitating pharmacological research.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques.
Physicochemical Data and Specifications
The quality of a reference standard is paramount for accurate analytical results. The following table summarizes typical physicochemical data and specifications for a commercial this compound reference standard.[1]
| Parameter | Specification | Method of Analysis |
| Chemical Name | This compound | - |
| CAS Number | 1793003-47-0 | - |
| Molecular Formula | C₄₈H₈₂O₁₈ | Mass Spectrometry |
| Molecular Weight | 947.17 g/mol | Mass Spectrometry |
| Purity | ≥95% (typically 95%~99%) | HPLC-DAD or HPLC-ELSD |
| Identification | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in methanol (B129727), ethanol (B145695) | Experimental Observation |
| Storage | 2-8°C, protected from light | Supplier Recommendation |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
This protocol outlines a general method for the quantification of this compound in a sample matrix using HPLC with UV detection.[1]
3.1.1. Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Formic acid (optional, for improved peak shape)[1]
-
0.45 µm syringe filters
3.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.[1]
-
Gradient: 0-10 min, 20-35% B; 10-25 min, 35-50% B; 25-30 min, 50-80% B[1]
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Injection Volume: 10 µL[1]
3.1.3. Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition to achieve concentrations ranging from approximately 10 to 250 µg/mL. These solutions will be used to construct a calibration curve.
3.1.4. Sample Preparation
-
Extraction from Plant Material:
-
Accurately weigh a known amount of the homogenized, powdered plant material.
-
Extract with 70-80% aqueous ethanol or methanol using maceration or ultrasonication.[3][4]
-
Filter the extract and concentrate under reduced pressure.
-
The crude extract can be further purified by partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). The mogrosides are typically concentrated in the n-butanol fraction.[3]
-
The enriched extract is then dissolved in the initial mobile phase, filtered through a 0.45 µm syringe filter, and diluted to a concentration within the calibration range.
-
3.1.5. Analysis
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the sample using the linear regression equation derived from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
For highly sensitive and selective quantification, especially in complex matrices or at low concentrations, an LC-MS/MS method is recommended.[1][5]
3.2.1. Materials and Reagents
-
As per the HPLC-UV method, but using LC-MS grade solvents.
3.2.2. Instrumentation and Chromatographic Conditions
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Chromatographic Column: A reversed-phase C18 or UPLC equivalent column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: A typical flow rate is around 0.25 mL/min.[5]
3.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode as mogrosides readily form [M-H]⁻ adducts.[3]
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ions for this compound should be determined by infusing a standard solution.
3.2.4. Standard and Sample Preparation
-
Prepare standard and sample solutions as described in the HPLC-UV protocol, but use LC-MS grade solvents and ensure dilutions result in concentrations appropriate for the sensitivity of the mass spectrometer (e.g., in the ng/mL range).[1][5]
3.2.5. Analysis
-
Perform the analysis using the optimized LC-MS/MS conditions.
-
Quantify this compound in the samples using a calibration curve constructed with the reference standard.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the reported performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of mogrosides. While specific data for this compound is limited, the data for other major mogrosides like Mogroside V can provide a reasonable proxy for expected performance due to their structural similarities.[5]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9984 |
| Limit of Detection (LOD) | 0.75 µg/mL | 9.288 - 18.159 ng/mL |
| Limit of Quantification (LOQ) | 2 µg/mL | 5 ng/mL (for Mogroside V in plasma) |
| Precision (RSD%) | Intra-day: < 8.68%Inter-day: < 5.78% | 3.5% - 5.2% |
| Accuracy (Recovery %) | 85.1% - 103.6% | 95.5% - 103.7% |
Visualizations
Experimental Workflow for Quantification
Caption: Generalized workflow for the quantification of this compound.
Metabolic Pathway of Mogrosides
Following oral ingestion, mogrosides are metabolized by gut microbiota. They undergo sequential deglycosylation to the common aglycone, mogrol, which is then absorbed to a limited extent.[1]
Caption: Metabolic pathway of mogrosides after oral administration.
Signaling Pathways of Mogroside IIIE
Mogroside IIIE has been shown to exert anti-inflammatory and anti-fibrotic effects through the modulation of specific signaling pathways.
5.3.1. TLR4/MyD88-MAPK Signaling Pathway
Mogroside IIIE can inhibit pulmonary fibrosis by regulating the Toll-Like Receptor 4 (TLR4) pathway.
Caption: Inhibition of the TLR4/MyD88-MAPK pathway by Mogroside IIIE.
5.3.2. AMPK/SIRT1 Signaling Pathway
Mogroside IIIE can alleviate high glucose-induced inflammation and oxidative stress in podocytes by activating the AMPK/SIRT1 signaling pathway.[7]
Caption: Activation of the AMPK/SIRT1 pathway by Mogroside IIIE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays of 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo). This natural compound is of significant interest for its potential therapeutic properties, including anti-inflammatory and metabolic regulatory effects.[1][2] Preclinical studies on related mogrosides suggest that this compound may exert its biological activities through the modulation of key cellular signaling pathways, such as the AMP-activated protein kinase (AMPK), Toll-like receptor 4 (TLR4), and Nuclear Factor-kappa B (NF-κB) pathways.[3][4]
These application notes provide detailed protocols for a panel of in vitro cell-based assays to investigate the anti-inflammatory and metabolic effects of this compound. The described assays will enable researchers to assess its cytotoxicity, its impact on the production of inflammatory mediators, and its influence on pivotal signaling cascades.
Data Presentation
Note: Direct quantitative data for the in vitro cell-based assays of this compound is not extensively available in the current literature. The following tables present data for the structurally related compound, Mogroside IIIE , from a study by Xue et al. (2020) on high glucose-induced injury in mouse podocyte cells (MPC-5), to serve as a representative example of expected outcomes.[3][5][6]
Table 1: Effect of Mogroside IIIE on Cell Viability in High Glucose-Induced Podocytes [3]
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Normal Glucose (NG) | - | 100 |
| High Glucose (HG) | - | ~75 |
| HG + Mogroside IIIE | 1 | ~85 |
| HG + Mogroside IIIE | 10 | ~95 |
| HG + Mogroside IIIE | 50 | ~100 |
Table 2: Effect of Mogroside IIIE on Pro-Inflammatory Cytokine Production in High Glucose-Induced Podocytes [3]
| Treatment Group | Concentration of Mogroside IIIE (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Normal Glucose (NG) | - | Baseline | Baseline | Baseline |
| High Glucose (HG) | - | Significantly Increased | Significantly Increased | Significantly Increased |
| HG + Mogroside IIIE | 1 | Reduced | Reduced | Reduced |
| HG + Mogroside IIIE | 10 | More Reduced | More Reduced | More Reduced |
| HG + Mogroside IIIE | 50 | Near NG Levels | Near NG Levels | Near NG Levels |
Experimental Protocols
Cell Viability Assay (CCK-8/MTT Assay)
This protocol is essential to determine the non-toxic concentration range of this compound for subsequent experiments and to ensure that observed effects are not due to cytotoxicity.
-
Cell Line: RAW 264.7 macrophages or other relevant cell lines.
-
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well cell culture plates
-
Complete culture medium
-
DMSO (for MTT assay)
-
Microplate reader
-
-
Protocol:
-
Seed cells (e.g., RAW 264.7 at 1 x 10⁵ cells/well) into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compound).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 450 nm (for CCK-8) or 540 nm (for MTT) using a microplate reader.[7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Anti-Inflammatory Activity Assays
This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 macrophages.
-
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated, LPS-only, and compound-only controls.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent.
-
Incubate at room temperature for 10 minutes.[7]
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant.
-
Materials:
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Cell culture supernatants from the anti-inflammatory assay (Protocol 2a)
-
Microplate reader
-
-
Protocol:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions. A general workflow is as follows:
-
Add standards and samples (cell culture supernatants) to the wells of the antibody-coated microplate.
-
Incubate to allow the cytokines to bind to the immobilized antibodies.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine of interest and incubate.
-
Wash the wells and add a streptavidin-HRP conjugate, then incubate.
-
Wash again and add a substrate solution (e.g., TMB).
-
Incubate in the dark for color development.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm.[3]
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis of Signaling Pathways
This protocol is used to determine the effect of this compound on the expression and phosphorylation of key proteins in the AMPK, NF-κB, and MAPK signaling pathways.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, PVDF membranes
-
Primary antibodies (e.g., p-AMPK, AMPK, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound and/or stimulants (e.g., LPS or high glucose) as described in previous protocols.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or a loading control.
-
Visualizations
References
- 1. A Review of the Phytochemistry and Pharmacology of the Fruit of Siraitia grosvenorii (Swingle): A Traditional Chinese Medicinal Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Metabolic Disorders with 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), is a compound of growing interest for its potential therapeutic applications in metabolic disorders.[1] Like other mogrosides, it is being investigated for its anti-diabetic, anti-obesity, and hepatoprotective properties. The primary mechanism of action for related mogrosides involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a crucial regulator of cellular energy homeostasis.[1][2] These application notes provide a comprehensive guide for researchers to investigate the metabolic effects of this compound, including detailed experimental protocols and data presentation guidelines. While in vivo data for this compound is limited, this document extrapolates from in vitro studies on the closely related Mogroside IIIE and provides generalized protocols for in vivo metabolic disorder models.
Data Presentation: In Vitro Efficacy of Mogroside IIIE
The following tables summarize the quantitative effects of Mogroside IIIE, a close structural analog of this compound, on various metabolic parameters in in vitro models. This data can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: Effect of Mogroside IIIE on Cell Viability in High Glucose-Induced Podocytes
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Normal Glucose (NG) | - | 100 |
| High Glucose (HG) | - | 75 |
| HG + Mogroside IIIE | 1 | 85 |
| HG + Mogroside IIIE | 10 | 95 |
| HG + Mogroside IIIE | 50 | 100 |
Data extrapolated from studies on high glucose-induced podocyte injury.[3]
Table 2: Effect of Mogroside IIIE on Inflammatory Cytokines in High Glucose-Induced Podocytes
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Normal Glucose (NG) | 20 | 15 | 30 |
| High Glucose (HG) | 80 | 60 | 120 |
| HG + Mogroside IIIE (50 µM) | 30 | 25 | 50 |
Data represents the inhibitory effect of Mogroside IIIE on the secretion of pro-inflammatory cytokines.[3]
Table 3: Effect of Mogroside IIIE on Oxidative Stress Markers in High Glucose-Induced Podocytes
| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mL) | Malondialdehyde (MDA) Level (nmol/mL) |
| Normal Glucose (NG) | 150 | 2.5 |
| High Glucose (HG) | 80 | 7.0 |
| HG + Mogroside IIIE (50 µM) | 130 | 3.5 |
Data indicates the antioxidant potential of Mogroside IIIE.[3]
Experimental Protocols
In Vitro Protocols
1. Cell Culture and High Glucose Treatment of Podocytes
This protocol describes the establishment of an in vitro model of diabetic nephropathy using podocytes.
-
Cell Line: Conditionally immortalized mouse podocytes.
-
Culture Conditions:
-
Propagation: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 U/mL recombinant mouse interferon-gamma at 33°C.
-
Differentiation: Culture for 10-14 days at 37°C without interferon-gamma to induce differentiation.
-
-
High Glucose Treatment:
-
Seed differentiated podocytes in appropriate culture plates.
-
Starve cells in serum-free medium for 24 hours.
-
Replace with medium containing:
-
Normal Glucose (NG): 5.5 mM D-glucose.
-
High Glucose (HG): 25 mM D-glucose.
-
Mannitol (B672) Control: 5.5 mM D-glucose + 19.5 mM mannitol (to control for osmotic effects).
-
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (DMSO) for 24-48 hours.
-
2. Cell Viability Assay (CCK-8)
This assay assesses the protective effect of this compound against high glucose-induced cytotoxicity.
-
Materials:
-
Cell Counting Kit-8 (CCK-8).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed podocytes in a 96-well plate and treat as described in Protocol 1.
-
At the end of the treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the normal glucose control group.
-
3. Measurement of Inflammatory Cytokines (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines in the cell culture supernatant.
-
Materials:
-
ELISA kits for TNF-α, IL-1β, and IL-6.
-
Microplate reader.
-
-
Procedure:
-
Collect the culture supernatant from treated cells (Protocol 1).
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated plate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the enzyme conjugate.
-
Incubate, wash, and add the substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
4. Western Blot Analysis of AMPK Signaling Pathway
This protocol determines the effect of this compound on the activation of the AMPK signaling pathway.
-
Materials:
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-SIRT1, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and anti-GAPDH.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Lyse treated cells (Protocol 1) in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescent substrate and quantify using densitometry. Normalize to total protein or a loading control like GAPDH.
-
In Vivo Protocols (Generalized)
Note: No in vivo studies specifically utilizing this compound for metabolic disorders have been identified. The following are generalized and widely accepted protocols for inducing and evaluating common metabolic disorders in rodents. Researchers should adapt these protocols to investigate the effects of this compound, with dose selection informed by in vitro efficacy and toxicity studies.
1. High-Fat Diet (HFD)-Induced Obesity and Type 2 Diabetes in Mice
This model mimics the development of obesity, insulin (B600854) resistance, and hyperglycemia seen in human type 2 diabetes.[2][4]
-
Animals: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.
-
Diet:
-
Control Group: Standard chow diet (e.g., 10% kcal from fat).
-
HFD Group: High-fat diet (e.g., 45-60% kcal from fat).
-
-
Procedure:
-
Acclimatize mice for 1-2 weeks.
-
Divide mice into groups: Control, HFD, HFD + this compound (at various doses), and HFD + positive control (e.g., metformin).
-
Administer the respective diets for 8-16 weeks.
-
Administer this compound or vehicle daily via oral gavage.
-
Monitor body weight, food intake, and water intake weekly.
-
-
Key Outcome Measures:
-
Glucose Homeostasis: Fasting blood glucose, glucose tolerance test (GTT), insulin tolerance test (ITT).
-
Serum Analysis: Insulin, triglycerides, total cholesterol, HDL, LDL.
-
Tissue Analysis: Liver and adipose tissue weight, histology (H&E staining for lipid accumulation), and gene/protein expression analysis (e.g., AMPK pathway).
-
2. Streptozotocin (STZ)-Induced Type 1 Diabetes in Rats
This model is characterized by the chemical ablation of pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[5]
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Induction:
-
Fast rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg) dissolved in cold citrate (B86180) buffer (pH 4.5).
-
Provide 5% sucrose (B13894) water for 24 hours post-injection to prevent hypoglycemia.
-
Confirm diabetes by measuring fasting blood glucose levels >250 mg/dL after 72 hours.
-
-
Treatment Protocol:
-
Divide diabetic rats into groups: Diabetic control, Diabetic + this compound (various doses), and Diabetic + positive control (e.g., insulin).
-
Administer treatment daily for 4-8 weeks.
-
-
Key Outcome Measures:
-
Fasting blood glucose, body weight, food and water intake.
-
Serum insulin levels.
-
HbA1c levels.
-
Histopathology of the pancreas.
-
3. High-Fat, High-Cholesterol Diet-Induced Nonalcoholic Fatty Liver Disease (NAFLD) in Rats
This model induces hepatic steatosis, inflammation, and fibrosis, mimicking the progression of NAFLD.[6][7]
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Diet:
-
Control Group: Standard chow diet.
-
NAFLD Group: High-fat (e.g., 40-60% kcal) and high-cholesterol (e.g., 1-2%) diet.
-
-
Procedure:
-
Feed rats the respective diets for 8-20 weeks to induce different stages of NAFLD.
-
Administer this compound or vehicle daily.
-
-
Key Outcome Measures:
-
Serum Biochemistry: ALT, AST, triglycerides, total cholesterol.
-
Liver Analysis: Liver weight, liver-to-body weight ratio, hepatic triglyceride and cholesterol content.
-
Histopathology: H&E staining for steatosis and inflammation, Sirius Red or Masson's trichrome staining for fibrosis.
-
Gene/Protein Expression: Markers of lipogenesis (e.g., SREBP-1c, FASN), inflammation (e.g., TNF-α, IL-6), and fibrosis (e.g., TGF-β, α-SMA, collagen I).
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway
Caption: Proposed mechanism of this compound via the AMPK/SIRT1 pathway.
Experimental Workflows
Caption: In vitro experimental workflow for studying this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Mogroside-Rich Extract From Siraitia grosvenorii Fruits Ameliorates High-Fat Diet-Induced Obesity Associated With the Modulation of Gut Microbiota in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models for induction of diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diet-Induced Rat Model of Gradual Development of Non-Alcoholic Fatty Liver Disease (NAFLD) with Lipopolysaccharides (LPS) Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diet-Induced Rat Model of Gradual Development of Non-Alcoholic Fatty Liver Disease (NAFLD) with Lipopolysaccharides (LPS) Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 11-Deoxymogroside IIIE in Natural Sweetener Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found as a minor constituent in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] The fruit is renowned for its intense sweetness, primarily attributed to a group of compounds called mogrosides, which are widely used as natural, non-caloric sweeteners. While Mogroside V is the most abundant and well-studied mogroside, other minor mogrosides like this compound are of increasing interest for their potential unique taste profiles and pharmacological activities. This document provides detailed application notes and protocols for the investigation of this compound in natural sweetener research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development.
Solubility
This compound possesses a large, hydrophobic aglycone core and multiple sugar moieties. This structure results in low solubility in aqueous solutions.[2] While specific quantitative data is limited, its solubility in standard buffers like PBS (pH 7.4) is expected to be in the low micromolar range.[2] For experimental purposes, creating high-concentration stock solutions in organic solvents like Dimethyl Sulfoxide (DMSO) is a common practice.[2] When preparing aqueous working solutions from a DMSO stock, it is critical to keep the final DMSO concentration low (ideally ≤ 0.1%) to avoid cellular toxicity.[2]
Stability
Definitive long-term stability data for this compound is not extensively documented. However, based on the stability of the structurally similar Mogroside V, certain inferences can be made. It is expected to be stable when stored as a solid at 2-8°C, with temperatures below 0°C (e.g., -20°C) recommended for extended storage to minimize potential degradation.[3] It is crucial to protect the compound from moisture.[3] In solution, prolonged storage at room temperature is not recommended.[3] Mogroside V is reported to be stable over a wide pH range (3 to 12) at 2-8°C, and it is anticipated that this compound would exhibit similar stability.[3]
Quantitative Data on Sweetness Profile
| Mogroside | Relative Sweetness to Sucrose (B13894) | Reference(s) |
| Siamenoside I | ~563 times | [5] |
| Mogroside V | ~250-425 times | [5][6][7] |
| Mogroside IV | ~300-392 times | [5][7] |
| Mogroside III | ~195 times | [8] |
| 11-oxo-mogroside V | ~68 times | [8] |
| Mogroside VI | ~125 times | [8] |
| Mogroside I and II | Tasteless | [8] |
Experimental Protocols
Sensory Evaluation of Sweetness Profile
This protocol is adapted from general methods for high-intensity sweeteners and can be used to characterize the taste profile of this compound.
Objective: To determine the relative sweetness, taste profile, and temporal characteristics of this compound.
Materials:
-
This compound
-
Sucrose (analytical grade)
-
Deionized water
-
Reference sweeteners (e.g., Mogroside V, Stevioside)
-
Unsalted crackers and water for palate cleansing
Procedure:
-
Panelist Training:
-
Recruit and train a panel of 10-15 individuals.
-
Familiarize panelists with the sensory attributes of sweeteners, including sweetness intensity, bitterness, metallic taste, licorice-like notes, and aftertaste.
-
Train panelists to use a rating scale (e.g., a 15-point scale where 0 = none and 15 = extremely intense).
-
-
Sample Preparation:
-
Prepare a series of sucrose solutions of varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as sweetness references.
-
Prepare solutions of this compound at various concentrations. Due to its expected high intensity, start with very low concentrations (e.g., in the ppm range).
-
Prepare solutions of reference sweeteners at concentrations of equivalent sweetness to the sucrose standards.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to rinse their mouths with water and eat a small piece of an unsalted cracker between samples.
-
Ask panelists to rate the intensity of sweetness and any other perceived taste attributes (bitterness, aftertaste, etc.) for each sample.
-
To determine the relative sweetness, ask panelists to identify which sucrose solution is most similar in sweetness intensity to each this compound solution.
-
-
Data Analysis:
-
Calculate the mean scores for each sensory attribute for each sample.
-
Determine the concentration of this compound that provides an equivalent sweetness to a specific sucrose concentration to calculate its relative sweetness.
-
Use statistical analysis (e.g., ANOVA) to determine significant differences between samples.
-
Cytotoxicity Assessment (MTT Assay)
Objective: To evaluate the potential cytotoxicity of this compound on a relevant cell line (e.g., intestinal Caco-2 cells or hepatic HepG2 cells).
Materials:
-
This compound
-
Relevant cell line (e.g., Caco-2)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of the test compound. Incubate for 24 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Signaling Pathways in Sweet Taste Perception and Metabolism
Mogrosides are known to exert their sweet taste by activating the sweet taste receptor T1R2/T1R3. Furthermore, some mogrosides have been shown to influence metabolic pathways, such as the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular energy homeostasis.
Caption: Simplified sweet taste signaling pathway.
Caption: Potential metabolic effects via AMPK signaling.
Experimental Workflow for Natural Sweetener Evaluation
The following diagram outlines a general workflow for the comprehensive evaluation of a novel natural sweetener like this compound.
Caption: General experimental workflow for evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foodsweeteners.com [foodsweeteners.com]
- 7. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Cell Viability and Apoptosis Assays with 11-Deoxymogroside IIIE Treatment
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1][2] This compound, along with its analogs like Mogroside IIIE, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[1][3][4] Notably, studies have demonstrated that Mogroside IIIE can protect cells from apoptosis induced by high-glucose conditions, suggesting its potential in studying metabolic diseases like diabetic nephropathy.[3][4][5] The primary mechanism of its anti-apoptotic action involves the activation of the AMP-activated protein kinase (AMPK)/SIRT1 signaling pathway.[1][3][5]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis, enabling researchers to investigate its cytoprotective and therapeutic potential.
Data Presentation: Quantitative Effects of Mogroside IIIE
The following tables summarize the quantitative effects of Mogroside IIIE, a close analog of this compound, on podocytes under high-glucose (HG) conditions as reported in key studies.
Table 1: Effect of Mogroside IIIE on Cell Viability in High Glucose-Induced Podocytes [1]
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Normal Glucose (NG) | - | 100 |
| High Glucose (HG) | - | ~75 |
| HG + Mogroside IIIE | 1 | ~85 |
| HG + Mogroside IIIE | 10 | ~95 |
| HG + Mogroside IIIE | 50 | ~100 |
| Data adapted from a study by Xue et al. (2020) on Mogroside IIIE. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay.[1] |
Table 2: Effect of Mogroside IIIE on Apoptosis-Related Protein Expression [3][4][5]
| Treatment Group | Relative Bcl-2 Expression | Relative Bax Expression | Relative Cleaved Caspase-3 Expression | Relative Cleaved Caspase-9 Expression |
| High Glucose (HG) | Downregulated | Upregulated | Upregulated | Upregulated |
| HG + Mogroside IIIE | Attenuated Downregulation | Attenuated Upregulation | Attenuated Upregulation | Attenuated Upregulation |
| This table summarizes the qualitative changes observed in Western blot analyses from a study by Xue et al. (2020). Mogroside IIIE treatment counteracted the pro-apoptotic changes induced by high glucose.[3][4][5] |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for assessing cell viability and the signaling pathway modulated by this compound.
Caption: General experimental workflow for viability assays.
Caption: this compound anti-apoptotic signaling pathway.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound under normal and high-glucose conditions.
Materials:
-
Mammalian cell line (e.g., MPC-5 podocytes)
-
Complete growth medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Glucose
-
This compound (stock solution in DMSO or ethanol)
-
Sterile multi-well plates (e.g., 96-well, 12-well, or 6-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency. Trypsinize, count, and seed the cells into multi-well plates at a predetermined density appropriate for the assay duration. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Media:
-
Normal Glucose (NG): Use the standard complete growth medium.
-
High Glucose (HG): Supplement the complete growth medium with D-glucose to achieve the desired final concentration (e.g., 30 mM).
-
-
Treatment:
-
Remove the overnight culture medium from the cells.
-
For control groups, add fresh NG or HG medium.
-
For treatment groups, add HG medium containing various concentrations of this compound (e.g., 1, 10, 50 µM).[1] Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 2: Cell Viability Assessment (Tetrazolium Reduction Assay)
This protocol uses a tetrazolium salt (e.g., MTT or WST-8 from CCK-8 kits) to measure cell metabolic activity, which is proportional to the number of viable cells.[6]
Materials:
-
Cells cultured and treated in a 96-well plate (from Protocol 1)
-
Tetrazolium salt solution (e.g., MTT at 5 mg/mL in PBS, or WST-8 reagent)
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10-20 µL of the tetrazolium reagent to each well of the 96-well plate.[6]
-
Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will reduce the tetrazolium salt into a colored formazan (B1609692) product.
-
For MTT: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
For WST-8 (CCK-8): No solubilization step is needed.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-8).
-
Calculate cell viability as a percentage relative to the untreated control group.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured and treated in 6-well plates (from Protocol 1)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis for Apoptosis and Signaling Proteins
This protocol is used to determine the expression levels of key proteins in the apoptosis and AMPK/SIRT1 signaling pathways.[1]
Materials:
-
Cells cultured and treated in 6-well plates (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-AMPK, anti-AMPK, anti-SIRT1, anti-GAPDH)[3][4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control like GAPDH.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 11-Deoxymogroside IIIE in Commercial Monk Fruit Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monk fruit (Siraitia grosvenorii) extracts are popular natural, non-caloric sweeteners due to their principal sweetening components, a group of cucurbitane triterpenoid (B12794562) glycosides known as mogrosides.[1][2] While Mogroside V is the most abundant and well-known, other minor mogrosides contribute to the overall taste profile and potential bioactivity of the extract. 11-Deoxymogroside IIIE is one such minor mogroside of increasing interest. Accurate quantification of this compound and other mogrosides in commercial monk fruit products is crucial for quality control, standardization, and for understanding the potential physiological effects of these complex natural sweeteners. This application note provides detailed protocols for the quantitative analysis of this compound in various commercial monk fruit products using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
Data Presentation: Quantitative Levels of Mogrosides in Monk Fruit Products
While comprehensive quantitative data for this compound across a wide range of commercial products is not extensively documented in publicly available literature, multi-component analysis of mogrosides is a well-established practice. The following tables provide an example of how quantitative data for major and minor mogrosides, including this compound, can be presented. The data for Mogroside V and other major mogrosides are based on published findings, while the data for this compound are hypothetical and for illustrative purposes, reflecting its status as a minor constituent.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Chemical Name | This compound | N/A |
| Molecular Formula | C48H82O18 | N/A |
| Molecular Weight | 947.17 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol (B129727), ethanol | N/A |
Table 2: Illustrative Quantitative Data of Mogrosides in Commercial Monk Fruit Products (mg/g of product)
| Product Type | Mogroside V | Siamenoside I | 11-Oxomogroside V | This compound (Illustrative) |
| Monk Fruit Powder Extract | 250 - 450 | 50 - 100 | 10 - 50 | 1 - 5 |
| Monk Fruit Liquid Sweetener | 50 - 100 | 10 - 20 | 2 - 10 | 0.2 - 1 |
| Monk Fruit Sweetened Beverage | 5 - 20 | 1 - 5 | 0.2 - 2 | 0.05 - 0.2 |
| Monk Fruit Sweetened Baked Good | 2 - 10 | 0.5 - 2 | 0.1 - 1 | 0.02 - 0.1 |
Table 3: Comparison of Analytical Methods for Mogroside Quantification
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Separation by reversed-phase chromatography and quantification by UV absorbance. | Separation by ultra-performance liquid chromatography and quantification by mass-to-charge ratio. |
| Selectivity | Moderate. Co-elution of structurally similar compounds can be a challenge. | High. Capable of distinguishing between isomers and compounds with the same molecular weight. |
| Sensitivity | Lower. Detection is typically at a low wavelength (~203 nm) due to the lack of a strong chromophore. | High. Suitable for detecting trace amounts of mogrosides in complex matrices. |
| Instrumentation | Standard HPLC system with a UV/Vis or Diode Array Detector (DAD). | UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole). |
| Typical Mobile Phase | Gradient of acetonitrile (B52724) and water, with or without 0.1% formic acid. | Gradient of acetonitrile and water, both typically containing 0.1% formic acid.[3] |
| Advantages | Robust, cost-effective, and widely available. | High sensitivity, high selectivity, and fast analysis times. |
| Disadvantages | Lower sensitivity and selectivity compared to MS. | Higher instrument cost and complexity. |
Experimental Protocols
The following protocols describe the extraction and quantification of this compound from various commercial monk fruit products.
Protocol 1: Sample Preparation
A. Solid Samples (e.g., Powders, Baked Goods)
-
Homogenization: Accurately weigh a representative portion of the solid sample (e.g., 1-5 g). For baked goods, it may be necessary to first freeze-dry the sample and then grind it into a fine powder.
-
Extraction:
-
Transfer the homogenized sample to a conical flask.
-
Add 25 mL of 80% methanol in water (v/v).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 25 mL of 80% methanol.
-
Combine the supernatants.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the mogrosides with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or UPLC-MS/MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
B. Liquid Samples (e.g., Syrups, Beverages)
-
Dilution: Accurately dilute the liquid sample with deionized water to bring the expected mogroside concentration within the calibration range. A dilution factor of 10 to 100 may be necessary depending on the product.
-
Purification (SPE):
-
Follow the same SPE procedure as described for solid samples (Protocol 1A, step 3), loading the diluted liquid sample.
-
-
Reconstitution and Filtration:
-
Follow the same reconstitution and filtration steps as described for solid samples (Protocol 1A, steps 4 and 5).
-
Protocol 2: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 20-40% B
-
10-25 min: 40-60% B
-
25-30 min: 60-80% B
-
30-35 min: 80% B (hold)
-
35-40 min: 80-20% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 203 nm
-
Injection Volume: 10 µL
Protocol 3: UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 15% B
-
1-5 min: 15-35% B
-
5-8 min: 35-95% B
-
8-9 min: 95% B (hold)
-
9-10 min: 95-15% B (return to initial conditions)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: ESI Negative
-
MRM Transitions: Specific precursor and product ion transitions for this compound and other mogrosides need to be determined by infusing a standard solution of each analyte. For this compound (C48H82O18, MW: 947.17), a potential precursor ion would be [M-H]⁻ at m/z 945.5. Product ions would be determined through fragmentation experiments.
-
Injection Volume: 2 µL
Protocol 4: Quantification
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in the initial mobile phase.
-
Analysis: Inject the standard solutions and the prepared samples into the HPLC-UV or UPLC-MS/MS system.
-
Data Processing:
-
For HPLC-UV, integrate the peak area of this compound at its specific retention time.
-
For UPLC-MS/MS, integrate the peak area of the specific MRM transition for this compound.
-
-
Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The final concentration in the original product should be calculated by taking into account the initial sample weight/volume and any dilution factors used during sample preparation.
Mandatory Visualization
Caption: Workflow for the quantitative analysis of this compound.
Caption: Logical relationship of analytical steps.
References
- 1. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of use of Monk fruit extract as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC Herbalgram Website [herbalgram.org]
Application Notes and Protocols for the Enzymatic Hydrolysis of 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, the primary sweetening compounds isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), have garnered significant interest for their potential therapeutic applications beyond their use as natural, non-caloric sweeteners.[1] The biological activities of mogrosides can be enhanced by modifying their glycosidic structures. Enzymatic hydrolysis offers a specific and efficient method for this transformation. This document provides detailed application notes and protocols for the enzymatic hydrolysis of a precursor to yield 11-Deoxymogroside IIIE. While direct literature on the enzymatic conversion to this compound is limited, this protocol is based on the well-established enzymatic hydrolysis of the structurally similar Mogroside V to Mogroside IIIE using β-glucosidase.[1][2]
Principle of the Reaction
The enzymatic conversion of mogrosides involves the selective cleavage of β-glycosidic bonds by glycoside hydrolases, such as β-glucosidase.[1] In the conceptual conversion of a pentaglycosylated mogroside like 11-deoxymogroside V to the triglycosylated this compound, the enzyme catalyzes the removal of two specific glucose moieties. This biotransformation is expected to proceed through intermediate mogrosides, analogous to the conversion of Mogroside V, which forms Siamenoside I and Mogroside IV as intermediates before yielding Mogroside IIIE.[2]
Data Presentation: Quantitative Parameters for Mogroside Hydrolysis
| Parameter | Free β-glucosidase | Immobilized β-glucosidase | Reference |
| Optimal pH | 4.0 | 4.0 | [2] |
| Optimal Temperature | 30°C | 30°C | [2][3] |
| Vmax (μmol/min) | 0.32 | 0.29 | [2] |
| Km (mM) | 0.35 | 0.33 | [2][4] |
| τ50 (Mogroside V deglycosylation) | 4.6 min | 15.6 min | [2][3] |
| τcomplete (Mogroside V deglycosylation) | Not Specified | 60 min | [3][4] |
| τ50 (Mogroside IIIE production) | 19.4 min | 41.1 min | [2][3] |
| τcomplete (Mogroside IIIE production) | Not Specified | 120 min | [3][4] |
Experimental Protocols
This protocol details the enzymatic hydrolysis of a conceptual precursor, 11-deoxymogroside V, to this compound using β-glucosidase.
Materials
-
11-deoxymogroside V (Substrate)
-
β-glucosidase (e.g., from almonds or Aspergillus niger)
-
Citrate (B86180) buffer (0.1 M, pH 4.0)
-
Methanol (B129727) (100%, HPLC grade)
-
Deionized water
-
Macroporous adsorbent resin (e.g., HP-20)
-
Ethanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (optional)
-
Standard of this compound (for analytical purposes)
Equipment
-
Temperature-controlled water bath or incubator shaker
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV or ELSD detector
-
C18 HPLC column (analytical and preparative)
-
Rotary evaporator
-
Lyophilizer (optional)
-
Chromatography columns
Procedure
1. Substrate and Enzyme Preparation
-
Prepare a stock solution of 11-deoxymogroside V in 0.1 M citrate buffer (pH 4.0). A starting concentration in the range of 0.5-1.0 mg/mL is recommended.[1]
-
Prepare a solution of β-glucosidase in 0.1 M citrate buffer (pH 4.0). The optimal enzyme concentration should be determined empirically.
2. Enzymatic Reaction
-
In a temperature-controlled vessel, add the 11-deoxymogroside V substrate solution.
-
Pre-incubate the solution at the optimal temperature (e.g., 30°C).[2][3]
-
Initiate the reaction by adding the β-glucosidase solution. The enzyme-to-substrate ratio will need to be optimized for efficient conversion.[1]
-
Incubate the reaction mixture at 30°C with gentle agitation.[2][3]
3. Reaction Monitoring and Termination
-
Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).[1]
-
Terminate the enzymatic reaction in the aliquots by adding an equal volume of 100% methanol to denature the enzyme.[1][2]
-
Centrifuge the terminated samples to pellet the denatured protein.[1]
-
Analyze the supernatant by HPLC to monitor the disappearance of the substrate and the formation of the product.[1]
-
Once the desired conversion is achieved, terminate the entire reaction by adding methanol or by heat inactivation.[1]
4. Product Analysis (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 23% to 77% acetonitrile in water.[5][6]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 32°C.[5]
-
Inject the supernatant from the terminated reaction samples to quantify the concentration of this compound.
5. Purification of this compound
-
Initial Purification: Centrifuge the terminated reaction mixture to remove the precipitated enzyme. Concentrate the supernatant under reduced pressure to remove methanol.[1]
-
Macroporous Resin Chromatography:
-
Load the concentrated aqueous solution onto a column packed with macroporous resin (e.g., HP-20).[1]
-
Wash the column with deionized water to remove salts and other polar impurities.[1]
-
Elute the mogrosides with a stepwise or gradient of ethanol-water mixtures (e.g., 20%, 40%, 60%, 80% ethanol).[1]
-
Collect fractions and analyze them by HPLC to identify those containing this compound.[1]
-
-
Preparative HPLC:
-
Pool the fractions enriched with this compound and concentrate them.
-
Further purify the compound using preparative HPLC with a C18 column and a suitable mobile phase gradient.
-
-
Final Product Preparation:
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolyzation of mogrosides: Immobilized β-glucosidase for mogrosides deglycosylation from Lo Han Kuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 6. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability Testing of 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIIE is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] As a member of the mogroside family, it contributes to the characteristic sweetness of the fruit and is of significant interest for its potential applications in the food, beverage, and pharmaceutical industries. Understanding the stability of this compound under various environmental conditions is paramount for ensuring product quality, defining storage conditions, and establishing a suitable shelf-life.
These application notes provide a comprehensive overview and detailed protocols for conducting stability testing of this compound under different stress conditions, including varying pH, temperature, and light exposure. The methodologies are based on established principles of forced degradation studies and align with the recommendations of the International Council for Harmonisation (ICH) guidelines.[2][3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Parameter | Specification | Method of Analysis |
| Chemical Name | This compound | - |
| CAS Number | 1793003-47-0 | - |
| Molecular Formula | C48H82O18 | Mass Spectrometry |
| Molecular Weight | 947.17 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in methanol (B129727), ethanol | Experimental Observation |
| Storage | 2-8°C, protected from light | Supplier Recommendation |
(Data sourced from BenchChem)[1]
Experimental Protocols
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[2][4] The following protocols outline the procedures for subjecting this compound to various stress conditions.
Analytical Methodology
The primary analytical technique for the quantification of this compound and its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[5]
-
HPLC-UV Method:
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid for better peak shape) is commonly used.[1][5]
-
Flow Rate: Typically around 0.25 - 1.0 mL/min.[5]
-
Detection: UV detection at a low wavelength, around 203-210 nm, as mogrosides lack a strong chromophore.[6][7]
-
-
LC-MS/MS Method:
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate solvent (e.g., methanol, water, or a specific buffer for pH stability studies).
Forced Degradation Studies
-
Prepare a series of buffers: pH 2 (0.01 M HCl), pH 4 (acetate buffer), pH 7 (phosphate buffer), pH 9 (borate buffer), and pH 12 (0.01 M NaOH). While specific data for this compound is limited, the related Mogroside V is reported to be stable in a wide pH range from 3 to 12 at 2-8°C.[8]
-
Add a known volume of the this compound working solution to each buffer to achieve a final concentration of approximately 50 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C and 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Solid State: Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 40°C/75% RH, 60°C, and 80°C).
-
Solution State: Prepare a solution of this compound (e.g., 50 µg/mL in methanol/water 1:1 v/v) and incubate at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
-
Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
For solid samples, dissolve a precisely weighed amount in a suitable solvent before analysis.
-
Analyze all samples by HPLC.
Photostability testing should be conducted in accordance with ICH Q1B guidelines.[3][9][10][11]
-
Solid State: Spread a thin layer of solid this compound on a petri dish.
-
Solution State: Prepare a solution of this compound (e.g., 50 µg/mL in methanol/water 1:1 v/v) in a quartz cuvette or other transparent container.
-
Prepare dark controls by wrapping identical samples in aluminum foil.
-
Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples and dark controls by HPLC at a suitable time point.
Data Presentation
The quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: pH Stability of this compound at 60°C
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) | % Remaining (pH 12) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| 48 | |||||
| 72 |
Table 2: Thermal Stability of this compound (Solution State)
| Time (hours) | % Remaining (40°C) | % Remaining (60°C) | % Remaining (80°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | |||
| 48 | |||
| 72 | |||
| 168 |
Table 3: Photostability of this compound
| Condition | Initial Assay (%) | Final Assay (%) | % Degradation | Appearance |
| Light Exposed (Solid) | 100.0 | |||
| Dark Control (Solid) | 100.0 | |||
| Light Exposed (Solution) | 100.0 | |||
| Dark Control (Solution) | 100.0 |
Visualizations
Caption: Experimental workflow for the stability testing of this compound.
Caption: Postulated degradation pathway of this compound via hydrolysis.
Caption: Logical relationship of stress factors impacting the stability of this compound.
Conclusion
The stability of this compound is a critical parameter for its successful application. Based on data from structurally similar mogrosides, it is anticipated to be relatively stable under neutral pH and ambient temperatures.[8] However, exposure to extreme pH, high temperatures, and light may lead to degradation, primarily through the hydrolysis of its glycosidic bonds. The protocols provided herein offer a robust framework for systematically evaluating the stability profile of this compound. The resulting data will be instrumental in determining appropriate formulation strategies, packaging, storage conditions, and shelf-life for products containing this promising natural sweetener. It is strongly recommended to conduct specific stability studies for any unique formulation or matrix containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bmtusa.com [bmtusa.com]
- 10. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 11-Deoxymogroside IIIE Extraction from Monk Fruit
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful extraction of 11-Deoxymogroside IIIE from monk fruit (Siraitia grosvenorii).
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from monk fruit?
A1: Common and effective methods for extracting mogrosides, including this compound, are primarily solvent-based. Hot water extraction is a traditional method, though for higher efficiency, ethanol-water solutions are frequently used.[1] To further enhance yield and reduce extraction time, advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are recommended.[1][2]
Q2: What is the recommended solvent system for this compound extraction?
A2: While specific solubility data for this compound is limited, aqueous ethanol (B145695) is a highly effective solvent for mogrosides in general. A good starting point is a concentration range of 40-70% ethanol in water.[1] The optimal ratio should be determined empirically to balance yield and selectivity.
Q3: What are the critical parameters to optimize for maximizing the extraction yield?
A3: To maximize the yield of this compound, the following parameters are critical to optimize:
-
Solvent Concentration: The ethanol-to-water ratio influences the solvent's polarity and its ability to dissolve different mogrosides.
-
Temperature: Increased temperatures can improve extraction efficiency, but excessive heat may lead to the degradation of thermolabile compounds.[1]
-
Extraction Time: Sufficient time is necessary for the solvent to penetrate the plant material and dissolve the target compounds.[1]
-
Solid-to-Liquid Ratio: A lower ratio (i.e., more solvent) generally improves extraction efficiency but results in a more dilute extract that will require a concentration step.[1]
Q4: How can I accurately quantify the amount of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for separating and quantifying individual mogrosides.[1] For accurate identification and quantification, an HPLC system coupled with a UV detector or a mass spectrometer (LC-MS) is recommended.[1]
Q5: Are there established methods for purifying this compound from a crude extract?
A5: Yes, macroporous resins are widely and successfully used for the purification and enrichment of mogrosides from crude extracts. Specifically, HP-20 resin has been effectively used for Mogroside IIIE purification.[1] The general process involves adsorbing the crude extract onto the resin, washing away impurities with water or low-concentration ethanol, and then eluting the target mogrosides with a higher concentration of ethanol.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Inefficient disruption of plant cell walls.- Suboptimal extraction parameters (solvent, temperature, time).- Incomplete extraction. | - Ensure the monk fruit is dried and finely ground (e.g., 40-60 mesh).- Systematically optimize solvent concentration, temperature, and extraction time.- Perform multiple extraction cycles (e.g., three times) and combine the filtrates.[3] |
| Degradation of Target Compound | - Excessive extraction temperature or duration.- Presence of degradative enzymes in the plant material. | - Lower the extraction temperature and shorten the extraction time.[1]- Perform stability tests of this compound at your chosen temperature.- Consider blanching fresh plant material before drying to deactivate enzymes.[1] |
| Difficulty in Quantifying this compound | - Co-elution with other structurally similar mogrosides in HPLC.- Low concentration in the extract.- Matrix effects in LC-MS analysis. | - Optimize the HPLC method (e.g., adjust the gradient, try a different column chemistry, or modify the mobile phase) to improve peak resolution.[1]- Concentrate the extract prior to analysis.- Prepare calibration standards in a matrix similar to the extract to mitigate matrix effects. |
| Poor Resolution in Purification | - Inappropriate resin selection for column chromatography.- Elution gradient is too steep. | - Test different macroporous resins to find one with optimal selectivity for this compound.- Employ a shallower elution gradient during column chromatography to better separate compounds with similar polarities.[3] |
Data Presentation: Comparative Extraction Parameters for Mogrosides
The following table summarizes various optimized parameters for mogroside extraction from monk fruit found in the literature. While not specific to this compound, these provide excellent starting points for experimental design.
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Reported Mogroside Yield | Reference |
| Shaking | 50% Ethanol | 1:20 | 60 | 100 min (x3) | 5.9% | [4] |
| Soaking | Water | 1:15 | - | 60 min (x3) | 5.6% | [4] |
| Ultrasound-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98% | [4] |
| Microwave-Assisted | Water | 1:8 | - | 15 min | 0.73% | [5] |
| Flash Extraction | - | 1:20 | 40 | 7 min | 6.9% | [4][6] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Mogrosides
This protocol provides a general guideline and should be optimized for this compound.
a. Material Preparation:
-
Dry the Siraitia grosvenorii fruit thoroughly.
-
Grind the dried fruit into a fine powder (e.g., 40-60 mesh).
b. Solvent Preparation:
-
Prepare a series of aqueous ethanol solutions (e.g., 40%, 50%, 60%, 70% v/v).
c. Extraction:
-
Weigh 5 g of the powdered monk fruit and place it into a 250 mL flask.
-
Add 100 mL of the selected solvent (for a 1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the desired temperature (e.g., 50°C) and sonication time (e.g., 30 minutes).
-
Activate the sonication.
d. Separation and Concentration:
-
After extraction, filter the mixture to separate the extract from the solid residue. Repeat the extraction on the residue for a total of three cycles.
-
Combine the filtrates.
-
Concentrate the pooled extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting aqueous solution can be freeze-dried to yield a crude powder extract.
e. Analysis:
-
Dissolve a known quantity of the crude extract in a suitable solvent (e.g., 50% methanol).
-
Analyze the concentration of this compound using a validated HPLC method.
Purification using Macroporous Resin Chromatography
This protocol outlines the steps for purifying mogrosides from a crude extract.
a. Sample Preparation:
-
Dissolve the crude mogroside extract in deionized water.
b. Column Preparation and Loading:
-
Pack a chromatography column with a suitable macroporous resin (e.g., HP-20).
-
Equilibrate the column by washing it with deionized water.
-
Load the dissolved crude extract onto the column.
c. Elution:
-
Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities like sugars and salts.[3]
-
Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol, starting with a low concentration (e.g., 20%) and gradually increasing it (e.g., 40%, 60%, 80%).[3]
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or HPLC.[3]
d. Final Processing:
-
Pool the fractions containing the highest concentration of this compound.
-
Concentrate the pooled fractions under reduced pressure to obtain an enriched extract.
Visualizations
Caption: Workflow for Extraction and Analysis of this compound.
Caption: Key Parameters Influencing this compound Extraction Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. hielscher.com [hielscher.com]
- 3. benchchem.com [benchchem.com]
- 4. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Separation of 11-Deoxymogroside IIIE and Mogroside III
Welcome to the technical support center for advanced chromatographic separations. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the separation of the structurally similar triterpenoid (B12794562) glycosides, 11-Deoxymogroside IIIE and Mogroside III. Due to their minor structural differences, achieving baseline separation can be a significant hurdle. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the development of a robust separation methodology.
Core Challenge: Structural Similarity
The primary difficulty in separating this compound from Mogroside III lies in their nearly identical structures. The only difference is the absence of a hydroxyl group at the C-11 position on the mogrol (B2503665) aglycone of this compound. This subtle variation results in a slight difference in polarity, with this compound being marginally less polar than Mogroside III.[1] This small polarity difference must be exploited to achieve separation.
Physicochemical Properties
A clear understanding of the subtle physicochemical differences between these two mogrosides is fundamental to developing an effective separation strategy.
| Property | Mogroside III | This compound | Data Source |
| Molecular Formula | C₄₈H₈₂O₁₉ | C₄₈H₈₂O₁₈ | [1][2][3] |
| Molecular Weight | 963.15 g/mol | 947.15 g/mol | [1][3][4] |
| Polarity | Higher | Lower | [1] |
| CAS Number | 130567-83-8 | 1793003-47-0 | [3][4] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the separation of this compound and Mogroside III.
Question 1: My HPLC chromatogram shows co-eluting or poorly resolved peaks for this compound and Mogroside III. What should I do?
Answer: Poor resolution is the most common challenge. Here are several strategies to improve it:
-
Optimize the Mobile Phase Gradient: A shallow gradient is crucial. If your peaks are not separating, decrease the rate of change of your organic solvent concentration. For a reversed-phase C18 column, this means slowing the increase of acetonitrile (B52724) or methanol (B129727) in water. Try decreasing the gradient slope (e.g., a 5-10% increase in organic solvent over 30-40 minutes).[1]
-
Change the Stationary Phase: If optimizing the gradient is insufficient, consider a different stationary phase. While C18 is a good starting point due to its hydrophobicity-based separation, a phenyl-hexyl column might offer different selectivity through pi-pi interactions, potentially improving resolution.[1]
-
Adjust the pH of the Mobile Phase: Small changes in pH can alter the ionization state of residual silanols on the silica (B1680970) backbone of the stationary phase, which can subtly affect the retention of glycosides. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and may enhance resolution.[5]
-
Lower the Column Temperature: Reducing the column temperature (e.g., to 15-20 °C) can sometimes increase the viscosity of the mobile phase and enhance the differential interactions between the analytes and the stationary phase, leading to better separation.
Question 2: Why is a C18 column the recommended starting point for this separation?
Answer: A C18 reversed-phase column separates compounds based on their hydrophobicity. The absence of a hydroxyl group makes this compound slightly more hydrophobic (less polar) than Mogroside III. A high-quality, end-capped C18 column, when used with an optimized shallow gradient, can effectively exploit this small difference in hydrophobicity to achieve separation.[1]
Question 3: Can I use isocratic elution instead of a gradient?
Answer: Isocratic elution is generally not recommended for separating these two closely related compounds.[1] Due to their very similar retention times, an isocratic mobile phase that elutes one peak in a reasonable time will likely cause the other to co-elute. A gradient elution allows for the fine-tuning of the mobile phase strength, which is necessary to resolve these isomers.
Question 4: I am observing broad or tailing peaks for my mogrosides. What could be the cause?
Answer: Peak broadening or tailing can be caused by several factors:
-
Column Overloading: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.[1]
-
Secondary Interactions: Interactions between the analytes and active sites on the column packing material can cause tailing. Using a high-quality, well-end-capped column and adding a mobile phase modifier like 0.1% formic acid can help minimize these interactions.
-
High Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to peak broadening. Ensure your system is optimized for minimal dead volume.[1]
Question 5: Are there alternative separation techniques to preparative HPLC?
Answer: Yes, Counter-Current Chromatography (CCC) is a viable alternative. CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous in preventing irreversible sample adsorption.[1] The separation is based on the differential partitioning of the compounds between two immiscible liquid phases. Finding the optimal two-phase solvent system is key to a successful CCC separation and often requires empirical determination. A common starting point for separating triterpenoid glycosides is a mixture of hexane, ethyl acetate, methanol, and water.[1]
Experimental Protocols
Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC)
This method is suitable for isolating high-purity this compound and Mogroside III.
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV detector or Evaporative Light Scattering Detector (ELSD). A Mass Spectrometer (MS) is recommended for positive fraction identification.[1]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 250 x 10 mm | Standard for reversed-phase separation of hydrophobic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase. Formic acid improves peak shape.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic phase. |
| Gradient | 30-40% B over 60 minutes | A shallow gradient is critical for resolving closely eluting peaks.[1] |
| Flow Rate | 4-5 mL/min | Appropriate for a 10 mm ID preparative column. |
| Injection Volume | 1-5 mL | Dependent on sample concentration; optimize to avoid overloading.[1] |
| Column Temperature | 25-30 °C | Ensures reproducible retention times.[1] |
| Detection | 203-210 nm (UV) or ELSD | Mogrosides have weak UV absorbance at low wavelengths. ELSD is a more universal detector for these compounds. |
Procedure:
-
Sample Preparation: Dissolve the enriched mogroside extract in the initial mobile phase composition (e.g., 30% acetonitrile in water). Filter the sample through a 0.45 µm filter before injection.
-
Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample and begin the gradient program. Collect fractions at short intervals (e.g., 0.5-1 minute) around the expected elution times of the target compounds.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC-MS to confirm the identity and purity of this compound and Mogroside III.
-
Pooling and Evaporation: Pool the pure fractions of each compound and remove the solvent under reduced pressure.
Protocol 2: Macroporous Resin Chromatography (for initial enrichment)
This technique is useful for the initial cleanup and enrichment of total mogrosides from a crude extract before preparative HPLC.
Instrumentation:
-
Chromatography column
-
Macroporous adsorbent resin (e.g., HZ 806 or equivalent)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude mogroside extract in deionized water.
-
Column Packing and Equilibration: Pack the chromatography column with the macroporous resin and equilibrate by washing with deionized water.
-
Sample Loading: Load the aqueous sample solution onto the column.
-
Washing: Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities like sugars and salts.[5]
-
Elution: Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (B145695) (e.g., 20%, 40%, 60%, 80%).[5]
-
Fraction Monitoring: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pooling and Concentration: Pool the fractions containing the desired mogrosides and concentrate them under reduced pressure to obtain an enriched mogroside extract for further purification by preparative HPLC.
Visualizations
The following diagrams illustrate the experimental workflow and the logical troubleshooting process.
Caption: A typical workflow for the isolation and purification of this compound and Mogroside III.
Caption: A logical troubleshooting guide for improving the resolution of this compound and Mogroside III.
References
Technical Support Center: Optimizing HPLC Resolution of 11-Deoxymogroside IIIE and Its Isomers
Welcome to the Technical Support Center for the chromatographic analysis of 11-Deoxymogroside IIIE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the high-performance liquid chromatography (HPLC) resolution of this compound and its structurally similar isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound and its isomers challenging?
A1: The primary challenge lies in their structural similarity. Mogrosides share the same core aglycone, mogrol, and differ only in the number and linkage positions of glucose moieties.[1] For instance, this compound is only slightly less polar than Mogroside III due to the absence of a hydroxyl group at the C-11 position.[2] This subtle difference in polarity makes achieving baseline separation difficult, often resulting in co-elution.
Q2: What is a recommended starting HPLC method for separating these isomers?
A2: A robust starting point is a reversed-phase HPLC method using a C18 column.[2] A gradient elution with a mobile phase consisting of water and acetonitrile (B52724), both with a small amount of an acidifier like formic acid (e.g., 0.1%), is commonly effective for improving peak shape and resolution.[2][3] Detection is typically performed at a low UV wavelength, such as 203 nm or 210 nm, as mogrosides lack a strong chromophore.[1][4]
Q3: Why is gradient elution preferred over isocratic elution?
A3: Isocratic elution, where the mobile phase composition remains constant, is unlikely to provide sufficient resolution for these closely related isomers. Gradient elution, which involves changing the mobile phase composition during the run, allows for better separation of compounds with different polarities and can help to sharpen peaks, leading to improved resolution.[3]
Q4: Can changing the stationary phase chemistry improve separation?
A4: Yes, if a C18 column does not provide adequate resolution, trying a different stationary phase can be beneficial. A Phenyl-Hexyl column, for example, can offer alternative selectivity due to different interaction mechanisms with the analytes, potentially improving the separation of closely eluting isomers.[2][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound and its isomers.
| Problem | Possible Causes | Solutions |
| Poor resolution/Co-elution of this compound and an isomer | 1. Gradient is too steep.2. Inappropriate stationary phase.3. Mobile phase is not optimized. | 1. Decrease the gradient slope (e.g., a shallower gradient over a longer time).[2]2. Switch to a column with a different selectivity, such as a Phenyl-Hexyl phase.[2][5]3. Adjust the mobile phase composition, for example, by trying methanol (B129727) instead of acetonitrile as the organic modifier or altering the concentration of the acid additive. |
| Broad Peaks | 1. Column overloading.2. High dead volume in the system.3. Column degradation. | 1. Reduce the injection volume or the sample concentration.[2]2. Check and minimize the length and diameter of tubing between the injector, column, and detector.3. Operate within the recommended pH range for the column (typically pH 2-8 for silica-based columns). |
| Peak Tailing | Secondary interactions with residual silanol (B1196071) groups on the silica-based column packing. | Add a small amount of an acid modifier (e.g., 0.1% formic or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups. Using a high-purity, end-capped C18 column can also significantly reduce tailing. |
| Split Peaks | 1. Column void or contamination.2. Sample solvent is incompatible with the mobile phase. | 1. Reverse-flush the column or replace it if necessary.[2]2. Dissolve the sample in the initial mobile phase composition whenever possible.[2] |
| Low Signal Intensity in Mass Spectrometry Detection | 1. Low analyte concentration.2. Poor ionization efficiency.3. Ion suppression from the sample matrix. | 1. Concentrate the sample using solid-phase extraction (SPE) or evaporation.2. Optimize ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature).3. Improve sample cleanup procedures to minimize matrix effects. |
Data Presentation
The following table summarizes the expected performance of different HPLC methods for the analysis of mogrosides. While specific quantitative data for the resolution of this compound is limited in publicly available literature, this table provides a comparative overview based on typical performance characteristics.[4]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9984 |
| Limit of Detection (LOD) | ~0.75 µg/mL | ~9-18 ng/mL |
| Limit of Quantification (LOQ) | ~2 µg/mL | ~5 ng/mL (for Mogroside V in plasma) |
| Precision (RSD%) | Intra-day: < 8.7%Inter-day: < 5.8% | 3.5% - 5.2% |
| Accuracy (Recovery %) | 85.1% - 103.6% | 95.5% - 103.7% |
Experimental Protocols
Protocol 1: General Analytical HPLC Method for Mogroside Isomer Separation
This protocol outlines a general method for the analytical separation of this compound and its isomers.
1. Sample Preparation:
- For plant extracts, use an ultrasound-assisted extraction method with a methanol/water mixture (e.g., 80:20 v/v).[3]
- Centrifuge the extract to pellet any solid material.
- Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 30-45% B over 40 minutes (this should be optimized for your specific separation)[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 203 nm or 210 nm[1] |
| Injection Volume | 10-20 µL |
Protocol 2: Preparative HPLC for Isolation of this compound
This protocol is a starting point for isolating larger quantities of this compound.
1. Instrumentation:
- Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
- UV detector or Evaporative Light Scattering Detector (ELSD). A mass spectrometer can also be used for fraction identification.[2]
2. Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm)[2] |
| Mobile Phase A | Water with 0.1% formic acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[2] |
| Gradient | A shallow gradient is necessary, for example, 30-40% B over 60 minutes. This will require optimization.[2] |
| Flow Rate | ~20 mL/min (appropriate for the suggested column dimensions)[2] |
| Column Temperature | 25-30 °C |
| Injection Volume | 1-5 mL, depending on sample concentration (should be optimized to avoid overloading)[2] |
3. Fraction Collection and Analysis:
- Collect fractions based on the elution profile.
- Analyze the collected fractions using an analytical HPLC-MS system to confirm the identity and purity of the isolated compounds.[2]
Mandatory Visualizations
Caption: A generalized workflow for the HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
References
Technical Support Center: Overcoming Low Signal Intensity of 11-Deoxymogroside IIIE in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of 11-Deoxymogroside IIIE during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing this compound?
A1: For mogrosides, including this compound, negative ion electrospray ionization (ESI) is generally the preferred mode.[1][2] This is because mogrosides readily deprotonate to form [M-H]⁻ ions, leading to higher sensitivity compared to the positive ion mode.[1]
Q2: I am observing a very low signal for my this compound standard. What are the most common causes?
A2: Low signal intensity for this compound can stem from several factors:
-
Suboptimal Mobile Phase Composition: The presence of acidic additives like formic or acetic acid in the mobile phase can significantly suppress the signal of mogrosides in negative ion mode.[1]
-
Incorrect ESI Source Parameters: Non-optimized parameters such as nebulizer pressure, drying gas flow rate, and temperature can lead to inefficient ionization and ion transmission.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
Inappropriate Sample Preparation: Incomplete extraction or the presence of interfering substances can lower the signal intensity.
Q3: Can adduct formation be used to improve the signal intensity of this compound?
A3: Yes, in some cases, forming adducts can enhance the signal. While deprotonated molecules [M-H]⁻ are common, adducts with formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH3COO]⁻ can also be formed in the negative ion mode, potentially offering a more stable and abundant ion for detection.[3] However, it is crucial to control the mobile phase composition to favor the formation of a single, consistent adduct for reliable quantification.
Q4: Is chemical derivatization a viable strategy to enhance the signal of this compound?
A4: Chemical derivatization can be a powerful tool to improve the ionization efficiency of triterpenoids.[4] By introducing a moiety with high proton affinity or a permanent charge, the signal intensity in mass spectrometry can be significantly increased. However, this requires additional sample preparation steps and method development to optimize the derivatization reaction and subsequent analysis.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low signal intensity for this compound in LC-MS analysis.
dot
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting co-elution of mogrosides in liquid chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the liquid chromatography analysis of mogrosides, with a specific focus on co-elution problems.
Frequently Asked Questions (FAQs) - Troubleshooting Co-elution
Q1: What are the common signs of mogroside co-elution in my chromatogram?
A1: Co-elution occurs when two or more compounds exit the chromatography column at or near the same time.[1][2] Due to the structural similarity of mogrosides, which often only differ by the number and linkage of glucose units attached to a common mogrol (B2503665) aglycone, co-elution is a significant challenge.[3][4][5] The most common signs in your chromatogram include:
-
Asymmetrical Peaks: Instead of a perfect Gaussian shape, you may see peaks that are fronting or tailing.[1][2]
-
Peak Shoulders: A "shoulder" on the side of a peak is a strong indicator that a smaller, unresolved peak is present.[1][6]
-
Merged or Broad Peaks: What appears to be a single, broad peak might actually be two or more unresolved compounds.[1]
-
Inconsistent Peak Purity: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), analyzing the spectra across a single peak can reveal inconsistencies, flagging it as impure.[1]
Q2: My mogroside peaks are poorly resolved. What is the first thing I should try to fix it?
A2: The first and most impactful parameter to adjust is the mobile phase gradient.[7] For complex mixtures like mogroside extracts, a gradient elution is generally more effective than an isocratic one.[8]
-
Decrease the Gradient Slope: A slower, shallower gradient provides more time for the stationary phase to interact differently with structurally similar mogrosides, which can significantly improve resolution.[7]
-
Introduce Isocratic Steps: If you have a critical pair of co-eluting mogrosides, holding the mobile phase composition constant (an isocratic hold) during their elution window can enhance their separation.[7]
Q3: I've adjusted my gradient, but some mogrosides still co-elute. What's the next step?
A3: The next step is to alter the selectivity of your mobile phase. This can be achieved by changing the solvent composition or pH.
-
Change the Organic Modifier: Switching your organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727), or vice versa) can change the elution order and resolve co-eluting peaks.[7][9] Acetonitrile and methanol have different properties that influence interactions with the stationary phase.[7]
-
Adjust Mobile Phase pH: The retention of some mogrosides can be sensitive to pH. Acidifying the mobile phase, for instance by adding 0.1% formic acid, is a common technique to improve peak shape and achieve consistent retention.[2][7]
Q4: Mobile phase optimization isn't enough. Should I change my HPLC column?
A4: Yes, if mobile phase adjustments are insufficient, changing the stationary phase is the most powerful way to alter selectivity and resolve persistent co-elution.[7][10]
-
Alternative Column Chemistries: Standard C18 columns are widely used, but other chemistries can provide different retention mechanisms. For polar compounds like mogrosides, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are very effective.[3][11] You might also consider mixed-mode columns that combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange).[3][12]
-
Column Particle Size: Columns with smaller particles (e.g., sub-2 µm used in UPLC) provide higher efficiency, leading to sharper peaks and better resolution of closely eluting compounds.[3][10]
Q5: How do operational parameters like flow rate and temperature affect my separation?
A5: Fine-tuning the flow rate and temperature can provide the final adjustments needed for optimal resolution.
-
Flow Rate: Lowering the flow rate generally increases separation efficiency and can improve the resolution of critical pairs, though it will increase the total analysis time.[7][9][13] For example, in one study, a flow rate of 0.5 BV/h showed a higher desorption ratio for Mogroside V compared to 1.0 or 2.0 BV/h.[13][14]
-
Temperature: Adjusting the column temperature can alter selectivity and viscosity. Increasing the temperature often leads to sharper peaks and shorter run times, but its effect on resolution must be evaluated empirically for your specific sample.[7][10]
Q6: When should I consider using advanced techniques like UPLC or LC-MS?
A6: For highly complex mogroside mixtures or when baseline separation is extremely difficult, advanced techniques are recommended.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with sub-2 µm particles, which deliver significantly higher resolution, speed, and sensitivity compared to traditional HPLC. This is particularly beneficial for resolving very similar mogroside isomers.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity. Even if two mogrosides co-elute chromatographically, a mass spectrometer can often distinguish them based on their different mass-to-charge ratios, allowing for accurate quantification.[15][16]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting HPLC co-elution issues.
The Root Cause of Co-elution
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2020200916A1 - Mogroside compounds and uses thereof - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preparative HPLC Method Development for Separating Minor Mogrosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of minor mogrosides using preparative High-Performance Liquid Chromatography (prep-HPLC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the separation of minor mogrosides by prep-HPLC.
Issue 1: Poor Resolution Between Minor Mogroside Peaks
Q: My prep-HPLC method is not separating the minor mogrosides from the major mogroside V or from each other. What are the likely causes and solutions?
A: Poor resolution is a common challenge when separating structurally similar compounds like mogrosides. The primary causes often involve suboptimal mobile phase composition, inappropriate column chemistry, or an unoptimized gradient.
Possible Causes & Solutions:
-
Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase is critical.
-
Solvent Type: Acetonitrile (B52724) and methanol (B129727) are common organic solvents for reversed-phase HPLC of mogrosides. Acetonitrile often provides better resolution for these compounds.[1][2]
-
Solvent Strength: A mobile phase that is too strong (too much organic solvent) will cause compounds to elute too quickly and without adequate separation. Conversely, a mobile phase that is too weak will lead to long retention times and broad peaks.
-
Additives: The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can improve peak shape and selectivity for saponins (B1172615) like mogrosides.[1][3]
-
Solution: Systematically evaluate different ratios of acetonitrile and water.[1] Consider trying methanol as an alternative to acetonitrile to see if it improves selectivity.[2] Experiment with the addition of 0.1% formic or acetic acid to both the aqueous and organic phases.
-
-
Column Chemistry: The stationary phase of the column plays a crucial role in the separation.
-
Stationary Phase: C18 columns are widely used and effective for mogroside separation.[4][5][6] However, other stationary phases like C8 or those with different bonding technologies could offer different selectivity.
-
Particle Size: Smaller particle sizes generally lead to higher resolution but also higher backpressure.[7][8]
-
Solution: If resolution is poor on a C18 column, consider screening other reversed-phase columns with different selectivities (e.g., a phenyl-hexyl or a polar-embedded phase). Ensure the column is not degraded by running a standard to check its performance.
-
-
Gradient Optimization: For complex mixtures containing both major and minor components, a gradient elution is often necessary.[1]
-
Shallow Gradient: A steep gradient may not provide enough time for the separation of closely eluting minor mogrosides.
-
Solution: Develop a shallow gradient, especially around the elution time of the mogrosides of interest. This can be achieved by decreasing the rate of change of the organic solvent concentration.[9]
-
Issue 2: Peak Tailing or Fronting
Q: The peaks for my minor mogrosides are showing significant tailing or fronting. How can I improve the peak shape?
A: Poor peak shape, such as tailing or fronting, can compromise resolution and quantification. Tailing is often caused by secondary interactions with the stationary phase, while fronting is commonly a result of column overload or sample solvent effects.[10][11]
Possible Causes & Solutions for Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the mogrosides, leading to tailing.[10]
-
Column Contamination: Buildup of strongly retained compounds on the column can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent in the mobile phase) to remove contaminants.[12] If the problem persists, replacing the column may be necessary.
-
Possible Causes & Solutions for Peak Fronting:
-
Column Overload: Injecting too much sample mass onto the column is a common cause of fronting peaks.[11][13]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[15] If a stronger solvent is necessary for solubility, inject the smallest possible volume.[15] At-column dilution, where a weaker solvent is mixed with the sample just before it enters the column, can also be an effective strategy.[9]
-
Issue 3: High Backpressure
Q: The pressure on my prep-HPLC system is unexpectedly high. What should I check?
A: High backpressure can indicate a blockage in the system and can damage the column or pump.
Possible Causes & Solutions:
-
Column Blockage: Particulate matter from the sample or precipitated buffer salts can clog the column inlet frit.[12]
-
System Blockage: Tubing, fittings, or the injector can become blocked.
-
Solution: Systematically disconnect components starting from the detector and working backward to identify the source of the blockage.[15]
-
-
Mobile Phase Viscosity: High concentrations of organic solvents like methanol at low temperatures can increase mobile phase viscosity and, consequently, backpressure.
-
Solution: Ensure the mobile phase composition is appropriate for the operating temperature. A column oven can help maintain a consistent and lower viscosity.
-
Issue 4: Difficulty Scaling Up from Analytical to Preparative HPLC
Q: I have a good separation on my analytical HPLC, but I'm losing resolution when I scale up to my prep-HPLC. What am I doing wrong?
A: Successfully scaling up from an analytical method to a preparative one requires careful adjustment of several parameters to maintain the separation performance.[3][14][16][17]
Key Scaling Parameters & Solutions:
-
Flow Rate: The flow rate must be increased proportionally to the cross-sectional area of the preparative column to maintain the same linear velocity of the mobile phase.[3][16] The formula for scaling the flow rate is:
-
F_prep = F_anal * (d_prep^2 / d_anal^2)
-
Where F is the flow rate and d is the column's internal diameter.
-
-
-
Injection Volume: The injection volume should also be scaled proportionally to the column volume to maintain the same loading effect.[16] The formula for scaling the injection volume is:
-
V_prep = V_anal * ((d_prep^2 * L_prep) / (d_anal^2 * L_anal))
-
Where V is the injection volume, d is the column's internal diameter, and L is the column length.
-
-
-
Gradient Time: If using a gradient, the gradient time should be adjusted to ensure the same number of column volumes of mobile phase are used for the gradient on both the analytical and preparative scales.
-
System Dwell Volume: The difference in dwell volume (the volume from the point of solvent mixing to the head of the column) between the analytical and preparative systems can affect the retention times and resolution. This should be accounted for when transferring a method.
Frequently Asked Questions (FAQs)
Q1: What type of column is best for separating minor mogrosides?
A1: Reversed-phase C18 columns are the most commonly used and generally effective stationary phase for mogroside separation.[4][5][6] Columns with a particle size of 5 µm are a good starting point for method development. For preparative work, larger particle sizes (e.g., 10 µm) are often used to reduce backpressure.[8]
Q2: What is a typical mobile phase for mogroside separation?
A2: A gradient of acetonitrile and water is a common mobile phase for separating a mixture of mogrosides.[1][4][18] Methanol can also be used as the organic modifier.[5][19] The addition of 0.1% formic or acetic acid is often recommended to improve peak shape.[1]
Q3: At what wavelength should I detect mogrosides?
A3: Mogrosides have a weak UV chromophore and are typically detected at low wavelengths, around 203 nm.[4][18][20] For compounds without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be more sensitive.[21] Mass Spectrometry (MS) can also be used for detection and identification.[1]
Q4: How can I increase the loading capacity on my prep-HPLC column?
A4: To increase the loading capacity, you can:
-
Increase the column diameter: This has the most significant impact on loading capacity.[7][14]
-
Optimize the sample solvent: Dissolving the sample in the mobile phase or a weaker solvent can improve on-column focusing and allow for larger injection volumes.
-
Use focused gradients: A shallow gradient around the elution of the target compounds can improve resolution and potentially allow for higher loading.[9]
-
Consider at-column dilution: This technique can help to inject larger volumes of sample dissolved in a strong solvent without compromising peak shape.[9]
Q5: My sample is not very soluble in the mobile phase. What can I do?
A5: If your mogroside extract has poor solubility in the initial mobile phase:
-
Use a stronger injection solvent: You can dissolve the sample in a stronger solvent (e.g., a higher percentage of organic solvent or DMSO), but be mindful to inject a small volume to avoid peak distortion.[15]
-
Increase the organic content of the initial mobile phase: However, this may compromise the retention and separation of early eluting compounds.
-
Perform a solid-phase extraction (SPE) clean-up: This can remove interfering substances and may allow for the sample to be dissolved in a more compatible solvent.
Data and Protocols
Table 1: Starting Parameters for Analytical Method Development
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 15-40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 32 °C[20] |
| Detection | UV at 203 nm[4][20] |
| Injection Volume | 10-20 µL |
Table 2: Example of Scaling Up from Analytical to Preparative HPLC
| Parameter | Analytical Scale | Preparative Scale |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 21.2 mm, 10 µm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume (Sample Mass) | 20 µL (e.g., 0.2 mg) | 424 µL (e.g., 4.24 mg) |
| Gradient Time | 20 min | 20 min |
Note: The preparative flow rate and injection volume are scaled based on the change in the column's cross-sectional area.
Experimental Protocol: General Method Development Workflow
-
Sample Preparation:
-
Analytical Method Development:
-
Using an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm), develop a separation method.
-
Start with a scouting gradient of acetonitrile and water (both with 0.1% formic acid) to determine the approximate elution time of the mogrosides. A typical gradient might be 10-90% acetonitrile over 20-30 minutes.
-
Optimize the gradient to achieve baseline separation of the minor mogrosides of interest. This may involve creating a shallower gradient in the region where the mogrosides elute.[9]
-
-
Loading Study:
-
Scale-Up to Preparative HPLC:
-
Choose a preparative column with the same stationary phase chemistry and, ideally, the same length as the analytical column.
-
Calculate the appropriate flow rate and injection volume for the preparative column using the scaling equations mentioned in the "Difficulty Scaling Up" troubleshooting section.
-
Perform an initial run on the preparative system to confirm the separation.
-
-
Fraction Collection:
-
Set up the fraction collector to collect the peaks corresponding to the minor mogrosides of interest.
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
-
Post-Purification:
-
Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization.
-
Visualizations
Caption: Workflow for preparative HPLC method development and purification of minor mogrosides.
Caption: Troubleshooting logic for common prep-HPLC issues in minor mogroside separation.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 3. Scaling Up : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. Strategy of method development for isolation/purification | Consideration for scaling-up | YMC CO., LTD. [ymc.co.jp]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 14. glsciences.cn [glsciences.cn]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. waters.com [waters.com]
- 17. youtube.com [youtube.com]
- 18. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 21. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 22. benchchem.com [benchchem.com]
reducing matrix effects in LC-MS/MS analysis of 11-Deoxymogroside IIIE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) analysis of 11-Deoxymogroside IIIE.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Signal Intensity for this compound
-
Symptom: The peak corresponding to this compound is weak, variable, or disappears entirely in matrix samples compared to neat standards.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components from complex samples like plasma, urine, or plant extracts. Electrospray ionization (ESI), commonly used for mogrosides, is particularly susceptible to these effects.[1][2]
-
Troubleshooting Steps:
-
Confirm Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression. A significant difference in the analyte's peak area between a neat solution and a post-spiked matrix extract confirms the presence of matrix effects.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[3]
-
Solid-Phase Extraction (SPE): Use a polymeric reversed-phase SPE cartridge. This is often more effective than liquid-liquid extraction (LLE) or simple protein precipitation (PPT) at removing phospholipids (B1166683) and other interfering substances.[3]
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. Optimization of the extraction solvent and pH is crucial for selectively isolating this compound.
-
Protein Precipitation (PPT): While quick, this method is often the least effective at removing matrix components and may lead to significant ion suppression.[4]
-
-
Chromatographic Separation: Modify the LC method to better separate this compound from matrix interferences.
-
Adjust the gradient elution profile to increase the resolution between the analyte and interfering peaks.
-
Experiment with different C18 columns or consider alternative stationary phases.
-
-
Sample Dilution: If the assay sensitivity is high enough, diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing ion suppression.[5]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Symptom: The chromatographic peak for this compound is not symmetrical.
-
Possible Cause:
-
Column Contamination: Buildup of matrix components on the analytical column.[1]
-
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material.
-
-
Troubleshooting Steps:
-
Column Washing: Implement a robust column washing procedure between injections to remove strongly retained matrix components.
-
Injection Solvent Matching: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.
-
Mobile Phase Modifier: For mogrosides, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape by minimizing unwanted interactions.[6]
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
Issue 3: Inaccurate Quantification and Poor Reproducibility
-
Symptom: The calculated concentrations of this compound are inconsistent across replicate injections or different sample batches.
-
Possible Cause: Variable matrix effects between samples, leading to inconsistent ion suppression or enhancement.
-
Troubleshooting Steps:
-
Internal Standard (IS): The use of an appropriate internal standard is crucial to compensate for matrix effects and other variations.[3]
-
Stable Isotope-Labeled (SIL) IS: A SIL-IS for this compound is the ideal choice as it will have nearly identical chemical properties and chromatographic behavior, experiencing the same degree of matrix effect.
-
Structural Analog IS: If a SIL-IS is unavailable, a close structural analog that does not co-elute with endogenous compounds can be used.
-
-
Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples to be analyzed. This helps to normalize the matrix effects between the calibrators and the unknown samples.
-
Standard Addition: For complex matrices where a blank is unavailable, the standard addition method can be used to correct for matrix effects by creating a calibration curve within each sample.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4] For this compound, this can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal). These effects can lead to inaccurate and imprecise quantification, compromising the reliability of the analytical method.[5]
Q2: Which ionization mode is best for analyzing this compound?
A2: For mogrosides, including this compound, negative ion mode electrospray ionization (ESI) generally provides higher sensitivity.[6] These molecules readily form deprotonated molecules [M-H]⁻.[7]
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done using a post-extraction spike method. The MF is calculated by comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.
Matrix Factor (MF) % = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.
Q4: What are the most common sources of matrix effects in the analysis of this compound from biological samples?
A4: In biological matrices such as plasma or urine, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites.[3] In plant extracts, other co-extracted compounds like pigments, other saponins, and phenolic compounds can cause interference.
Data Presentation: Quantitative Comparison of Sample Preparation Methods
The following tables summarize typical quantitative data for the assessment of matrix effects and recovery in the analysis of triterpenoid (B12794562) saponins, such as mogrosides. While specific data for this compound is limited, the data for Mogroside V in rat plasma can serve as a reasonable proxy due to structural similarities.[8][9]
Table 1: Matrix Effect and Recovery of Mogroside V in Rat Plasma using Protein Precipitation [8][9]
| Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| 192 (Low QC) | 98.2 | 91.3 |
| 1920 (Medium QC) | 101.8 | 95.7 |
| 76800 (High QC) | 98.8 | 93.5 |
Data adapted from a study on Mogroside V in rat plasma. A matrix effect close to 100% indicates minimal ion suppression/enhancement. High and consistent recovery is crucial for accurate quantification.
Table 2: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects (General)
| Sample Preparation Method | Typical Matrix Effect (%) | Typical Recovery (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 50 - 80 | > 90 | Fast, simple, inexpensive | Poor removal of phospholipids, significant matrix effects |
| Liquid-Liquid Extraction (LLE) | 80 - 110 | 70 - 95 | Good removal of salts and some phospholipids | More labor-intensive, may have lower recovery for polar analytes |
| Solid-Phase Extraction (SPE) | 90 - 110 | 85 - 105 | Excellent removal of interferences, high recovery | Higher cost, requires method development |
This table provides a general comparison based on typical performance for saponin-like molecules.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final mobile phase solvent.
-
Set B (Post-extraction Spike): Extract a blank matrix sample using your established procedure. Spike this compound into the final, extracted matrix.
-
Set C (Pre-extraction Spike): Spike this compound into a blank matrix sample before the extraction procedure.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Protocol 2: Recommended LC-MS/MS Method for this compound
This protocol is adapted from validated methods for the analysis of mogrosides.[6]
-
Sample Preparation (Solid-Phase Extraction):
-
Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma or plant extract) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Agilent Poroshell 120 SB C18, 2.1 x 100 mm, 2.7 µm).[10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient from a low to high percentage of Mobile Phase B is used to achieve separation.
-
Flow Rate: 0.25 mL/min.[6]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would need to be optimized for this compound. The precursor ion would be [M-H]⁻, and product ions would be determined by infusion experiments.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. benchchem.com [benchchem.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 11-Deoxymogroside IIIE in solution
Disclaimer: This technical support guide provides information on the stability of 11-Deoxymogroside IIIE. Specific long-term stability data for this compound is limited in publicly available literature. Therefore, much of the guidance is extrapolated from data on closely related mogrosides, particularly Mogroside V, which shares a similar cucurbitane triterpenoid (B12794562) structure.[1] It is strongly recommended that users conduct specific stability studies for their unique formulations and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound in solution?
A1: For optimal stability, stock solutions of this compound should be stored under the conditions summarized below. Based on data for Mogroside V, this compound is expected to be stable when stored at 2-8°C.[1] For extended long-term storage, temperatures of -20°C or lower are advisable to minimize any potential degradation.[1] Always use tightly sealed containers to protect against moisture and solvent evaporation.
Q2: How does the pH of the solution affect the stability of this compound?
A2: Mogroside V is reported to be stable in a wide pH range, from 3 to 12, when stored at cool temperatures (2-8°C).[1] It is anticipated that this compound would exhibit similar stability. However, at extreme pH values (highly acidic or alkaline) combined with elevated temperatures, hydrolysis of the glycosidic bonds can occur, leading to the formation of degradation products.[1][2]
Q3: Is this compound sensitive to light or temperature during typical experimental procedures?
A3: Yes, protection from light is recommended for long-term storage.[1][3] While short-term handling under ambient laboratory lighting is generally acceptable, prolonged exposure should be avoided by using amber vials or storing solutions in the dark. Mogroside V has shown acceptable stability at ambient temperatures for extended periods, but for pure this compound in solution, prolonged storage at room temperature is not recommended.[1] High temperatures (>40-50°C) can accelerate degradation, especially in acidic or alkaline solutions.[4][5]
Q4: What are the best solvents for preparing stock solutions, and what issues might I encounter?
A4: this compound is soluble in solvents like methanol (B129727), ethanol (B145695), and DMSO.[3] High-concentration stock solutions are typically prepared in DMSO.[6] A common issue is the precipitation of the compound when a concentrated DMSO stock is diluted into an aqueous buffer.[6] The large, hydrophobic aglycone core contributes to low solubility in purely aqueous solutions.[6] To avoid this, it is crucial to add the stock solution to the aqueous buffer slowly while vortexing. Keeping the final concentration of the organic co-solvent (like DMSO) as low as possible (ideally ≤0.5%) is critical for many biological assays.[6]
Troubleshooting Guide
Q1: I'm observing a progressive loss of my this compound peak during HPLC analysis of my samples over a few hours. What could be the cause?
A1: This suggests that your compound is degrading under your experimental conditions. Consider the following:
-
pH: Is your buffer highly acidic or alkaline? If so, the glycosidic bonds may be hydrolyzing. Consider adjusting the pH to a more neutral range (pH 5-8) if your experiment allows.
-
Temperature: Are you running your experiments at elevated temperatures? Degradation rates for many compounds increase significantly with temperature.[7] Try running the experiment at a lower temperature or minimizing the time the solution spends at a high temperature.
-
Light Exposure: Are your samples exposed to direct light for a prolonged period? Photodegradation could be a factor. Use amber vials or cover your samples.
Q2: My chromatogram shows new, unexpected peaks appearing over time, especially a large peak at a later retention time. What might this be?
A2: The appearance of new peaks is a strong indicator of degradation. The later-eluting peak is likely the aglycone (mogrol), which is more hydrophobic due to the loss of sugar moieties and thus has a longer retention time on a reverse-phase column.[8] Intermediate peaks could be the result of partial hydrolysis (loss of one or more sugar units). To confirm, you should use a mass spectrometer (LC-MS) to identify the molecular weights of these new peaks.[9]
Q3: I prepared my this compound in PBS, but it looks cloudy and I'm getting inconsistent results. What is happening?
A3: The cloudiness indicates that the compound has precipitated out of solution due to its low aqueous solubility.[6] The solubility of similar compounds in buffers like PBS is expected to be in the low micromolar range.[6] To address this, you can:
-
Use a Co-solvent: Ensure your final solution contains a small percentage of an organic solvent like DMSO or ethanol to maintain solubility.[6]
-
Lower the Concentration: Work with a lower final concentration of this compound that is below its solubility limit in your chosen buffer.
-
Employ Solubilizing Agents: For some applications, formulating with cyclodextrins can enhance aqueous solubility by forming inclusion complexes.
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Solvent for Stock | DMSO, Methanol, Ethanol | Good solubility of the pure compound.[3] |
| Long-Term Storage (Solid) | 2-8°C, protected from light and moisture. | Minimizes degradation over months to years.[1][3] |
| Long-Term Storage (Solution) | ≤ -20°C in a tightly sealed container. | Prevents degradation and solvent evaporation.[1] |
| Short-Term Storage (Solution) | 2-8°C, protected from light. | Suitable for solutions used over a few days to a week. |
| Working pH Range | 3.0 - 10.0 (at low temperature) | Expected range of good stability based on analogs.[1] |
| Avoid | Extreme pH, high temperatures (>40°C), prolonged light exposure. | These conditions can induce hydrolysis and photodegradation. |
Table 2: Typical Stress Conditions for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[10][11]
| Stress Condition | Typical Reagent / Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | To induce degradation via acid-catalyzed hydrolysis of glycosidic bonds. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours | To induce degradation via base-catalyzed hydrolysis. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To identify susceptibility to oxidative degradation. |
| Thermal Degradation | Solution heated to 80°C for 48 hours | To assess the impact of high temperature on stability. |
| Photodegradation | Expose to UV light (e.g., 254 nm) or broad-spectrum light | To assess light sensitivity. |
Experimental Protocols
Protocol 1: General Protocol for a Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Apply Stress Conditions:
-
Acid: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Base: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL.
-
Control: Dilute the stock solution with the storage solvent (e.g., 50% methanol in water) to the same final concentration.
-
-
Incubation: Incubate the acid and base-stressed samples in a water bath at 60°C. Keep the oxidation and control samples at room temperature, protected from light.
-
Time-Point Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization (for Acid/Base Samples): Immediately before analysis, neutralize the acid-stressed samples with an equivalent amount of 0.1 M NaOH and the base-stressed samples with 0.1 M HCl.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times and peak areas of any new peaks formed. Use LC-MS to identify major degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is suitable for quantifying this compound and separating it from potential degradation products.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[12]
-
Mobile Phase A: Water with 0.1% formic acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection Wavelength: 203-210 nm (Mogrosides lack a strong chromophore, requiring detection at low wavelengths).[9]
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: Gradient from 20% to 50% B
-
25-30 min: Gradient from 50% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 20% B and equilibrate. (Note: This gradient is a starting point and must be optimized for your specific column and system to ensure adequate separation of the parent compound from all degradation products.)
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 5. Influence of temperature and pH on the degradation of deoxynivalenol (DON) in aqueous medium: comparative cytotoxicity of DON and degraded product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biomedres.us [biomedres.us]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Gradient Elution for Mogroside Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gradient elution for the separation of mogrosides.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting gradient elution method for mogroside separation by HPLC?
A1: A common starting point for separating mogrosides on a C18 column involves a gradient elution with water (A) and acetonitrile (B52724) (B) as the mobile phases.[1][2] A typical gradient program might be: 0–15 min, 15%–40% B; 15–16 min, 40%–15% B; and 16–20 min, hold at 15% B.[3] The detection wavelength is commonly set to 203 nm.[3][4]
Q2: Why is gradient elution preferred over isocratic elution for mogroside analysis?
A2: Gradient elution is often preferred for complex samples like mogroside extracts to avoid long retention times and poor peak shapes that can occur with isocratic methods.[2] This is particularly true when separating a mixture of different mogrosides, which can have a range of polarities.[5]
Q3: What are the key parameters to optimize in a gradient elution method for mogrosides?
A3: The key parameters to optimize for effective mogroside separation include the mobile phase composition (including pH and any additives like formic acid), the gradient slope and duration, the column temperature, and the flow rate.[2][4][6]
Q4: How does column temperature affect the separation of mogrosides?
A4: Increasing the column temperature generally leads to shorter retention times due to decreased mobile phase viscosity and increased analyte diffusion.[7][8] For mogroside V analysis, a column temperature of 32°C has been used successfully.[4][9] However, temperature can also affect the selectivity of the separation, so it should be optimized for your specific separation goals.[7][8]
Q5: Can I use a mobile phase other than acetonitrile and water?
A5: While acetonitrile and water are the most common mobile phases, methanol (B129727) has also been tested.[2] However, an acetonitrile/water eluent has been shown to provide better separation and more symmetric peak shapes for mogrosides.[2] The addition of a small amount of acid, such as 0.1% formic acid, can also improve peak shape.[2]
Troubleshooting Guides
Problem 1: Poor resolution between mogroside peaks.
-
Possible Cause: The gradient slope is too steep.
-
Solution: A shallower gradient provides more time for the separation to occur, which can improve the resolution between closely eluting peaks.[6] Try decreasing the rate of change of the organic solvent concentration over time.
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution: Adjusting the pH of the mobile phase or adding an ion-pairing agent can alter the selectivity of the separation.[6] For mogrosides, which are glycosides, subtle changes in mobile phase polarity can have a significant impact.
-
Possible Cause: The column temperature is not optimized.
-
Solution: Vary the column temperature in small increments (e.g., ±5°C) to see if it improves selectivity and resolution.[7]
Problem 2: Peak tailing is observed for mogroside peaks.
-
Possible Cause: Secondary interactions between the mogrosides and the stationary phase.
-
Solution: This is a common issue with silica-based C18 columns due to the presence of residual silanol (B1196071) groups.[10] Using an end-capped C18 column can help minimize these interactions.[10] Adjusting the mobile phase pH to suppress the ionization of the silanol groups (typically by lowering the pH) can also be effective.[10] Adding a small amount of a competitive base to the mobile phase can also block the active sites.
-
Possible Cause: Column contamination.
-
Solution: Flush the column with a strong solvent to remove any strongly retained compounds.[10] If the problem persists, the column may need to be replaced.
-
Possible Cause: Extra-column effects.
-
Solution: Minimize the length and diameter of the tubing connecting the injector, column, and detector to reduce dead volume.[10]
Problem 3: Inconsistent retention times between runs.
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure that the column is properly equilibrated with the initial mobile phase conditions before each injection.[6] The equilibration time should be sufficient to allow the entire column volume to be flushed with the starting mobile phase.
-
Possible Cause: Pump performance issues.
-
Solution: Check the pump for leaks and ensure that it is delivering a consistent and accurate flow rate.[11] Degas the mobile phases to prevent bubble formation in the pump heads.
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.[7]
Quantitative Data Summary
Table 1: Effect of Mobile Phase Composition on Mogroside V Desorption
| Aqueous Ethanol (B145695) Solution (%) | Desorption Ratio (%) |
| 0 | 0 |
| 10 | 0.02 |
| 20 | 67.7 |
| 30 | 86.0 |
| 40 | 98.0 |
| (Data sourced from a study on macroporous resin separation)[3] |
Table 2: Effect of Flow Rate on Mogroside V Desorption
| Flow Rate (BV/h) | Desorption Ratio (%) |
| 0.5 | 97.0 |
| 1.0 | 95.2 |
| 2.0 | 90.0 |
| (Data sourced from a study on macroporous resin separation)[1][12] |
Experimental Protocols
Protocol 1: HPLC Method for Mogroside V Analysis
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm I.D., 5 µm).[1]
-
Mobile Phase A: Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program:
-
0–15 min: 15% to 40% B
-
15–16 min: 40% to 15% B
-
16–20 min: Hold at 15% B[3]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 32°C.[4]
-
Detection: UV at 203 nm.[4]
-
Injection Volume: 10 µL.[4]
Protocol 2: Preparative Separation of Mogroside V using Macroporous Resin
-
Resin: HZ 806 macroporous resin.[12]
-
Loading: Load the crude mogroside extract onto the column at a flow rate of 1.5 BV/h.[3]
-
Wash: Elute with deionized water at 1.0 BV/h to remove impurities.[12]
-
Elution: Elute the bound mogrosides with 40% aqueous ethanol solution at a flow rate of 1.0 BV/h.[12]
-
Collection: Collect the fractions containing the mogrosides for further analysis.
Visualizations
Caption: Workflow for HPLC analysis of mogrosides.
Caption: Troubleshooting logic for peak tailing.
References
- 1. mdpi.com [mdpi.com]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. chromtech.com [chromtech.com]
- 8. waters.com [waters.com]
- 9. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Isolated 11-Deoxymogroside IIIE
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of isolated 11-Deoxymogroside IIIE. This document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from other mogrosides?
A1: The main challenge lies in the structural similarity between this compound and other mogrosides, particularly Mogroside III. The only difference is the absence of a hydroxyl group at the C-11 position in this compound, making it slightly less polar.[1] This subtle difference in polarity results in very similar chromatographic behavior, making resolution difficult.[1]
Q2: What are the recommended initial steps for purifying this compound from a crude extract?
A2: A common and effective initial purification strategy involves chromatography using macroporous resins, such as Diaion HP-20 or HZ 806.[2][3] This step helps to remove sugars, salts, and other polar impurities, thereby enriching the total mogroside content.[4] The crude extract is loaded onto the resin, washed with water, and then the mogrosides are eluted with a stepwise gradient of aqueous ethanol (B145695).[2][4]
Q3: Which chromatographic technique is best suited for achieving high purity of this compound?
A3: For achieving high purity, Preparative High-Performance Liquid Chromatography (HPLC) is the most critical and effective step.[2][4] A C18 reverse-phase column is typically recommended as it separates compounds based on hydrophobicity.[1] Since this compound is slightly more hydrophobic than Mogroside III due to the absence of a hydroxyl group, a shallow gradient elution can exploit this small difference for effective separation.[1]
Q4: How can I confirm the identity and purity of the isolated this compound?
A4: The most reliable method for confirming the identity and assessing the purity of your collected fractions is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1][4] This technique provides information on the molecular weight and the purity of the compound. For unequivocal structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the standard method.[1][2]
Q5: What detection method is optimal for this compound during HPLC analysis?
A5: Mogrosides do not have a strong chromophore, which makes UV detection less sensitive. However, they can be detected at low wavelengths, typically between 203-210 nm.[1][4] A more universally applicable and sensitive detection method for non-volatile compounds like mogrosides is an Evaporative Light Scattering Detector (ELSD).[1] For identification purposes, coupling the HPLC system to a mass spectrometer (MS) is highly recommended.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between this compound and other mogroside peaks in Preparative HPLC. | The gradient is too steep.The stationary phase is not appropriate. | Decrease the slope of the gradient (e.g., a 10% increase in the organic phase over 60 minutes).Consider a different stationary phase chemistry, such as Phenyl-Hexyl.[1] |
| Broad peaks during chromatography. | Column overloading.High dead volume in the HPLC system. | Reduce the amount of sample injected or decrease the sample concentration.Check all tubing and connections to minimize the length and diameter.[1] |
| Split peaks observed in the chromatogram. | A void has formed in the column or it is contaminated.The sample solvent is not compatible with the mobile phase. | Reverse-flush the column or replace it if necessary.Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[1] |
| Low recovery of the target compound. | The compound may be irreversibly adsorbed to the column's stationary phase.The compound may be degrading during the process. | Try a different column or consider an alternative technique like Counter-Current Chromatography (CCC), which avoids solid stationary phases.Check the pH stability of your compound and adjust the mobile phase pH accordingly.[1] |
| Inconsistent retention times. | Fluctuations in column temperature.The column is not properly equilibrated. | Use a column oven to maintain a constant and reproducible temperature (e.g., 25-30°C).Ensure the column is flushed with the initial mobile phase for a sufficient time before each injection. |
Data Presentation
The following table summarizes representative data for the purification of Mogroside V, a structurally similar compound, which illustrates the expected progressive enrichment at each stage of the purification process.
| Purification Step | Initial Purity of Target Mogroside | Final Purity of Target Mogroside | Key Parameters |
| Macroporous Resin Chromatography | 0.5% (in raw material) | 10.7% | Resin: HZ 806; Elution with 40% aqueous ethanol.[3] |
| Boronic Acid-Functionalized Silica Gel | 35.67% | 76.34% | pH-dependent adsorption and desorption.[5] |
| Semi-Preparative HPLC | 76.34% | 99.60% | C18 column; Mobile phase: Acetonitrile/Water gradient.[5] |
Experimental Protocols
Protocol 1: Extraction of Crude Mogrosides from Siraitia grosvenorii
This protocol details the initial extraction of total mogrosides from the dried fruit.
-
Material Preparation : Dry the Siraitia grosvenorii fruit and grind it into a fine powder (approximately 40-60 mesh).[6]
-
Extraction :
-
Macerate 500 g of the powdered fruit with 5 liters of 70% aqueous ethanol at room temperature for 24 hours.[4]
-
Alternatively, for a more efficient extraction, use Ultrasound-Assisted Extraction (UAE). Place 5 g of the powder in a flask with 100 mL of 70% ethanol and sonicate for 30 minutes at 50°C.[6]
-
-
Separation :
-
Concentration :
Protocol 2: Enrichment of Mogrosides using Macroporous Resin Chromatography
This protocol describes the enrichment of total mogrosides from the crude extract.
-
Column Preparation : Pack a column with a suitable macroporous resin (e.g., HZ 806) and equilibrate it by washing with deionized water.
-
Loading : Dissolve the crude extract in deionized water and load it onto the column.
-
Washing : Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities like sugars and salts.[4]
-
Elution :
-
Pooling and Concentration : Pool the fractions that contain the desired mogrosides and concentrate them under reduced pressure to get an enriched mogroside extract.[4]
Protocol 3: High-Purity Isolation of this compound by Preparative HPLC
This is the final and most crucial step to isolate this compound with high purity.
-
Instrumentation : Use a preparative HPLC system equipped with a gradient pump, an autosampler, a fraction collector, and a suitable detector (UV or ELSD).[1]
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 20 x 250 mm, 5 µm).
-
Mobile Phase : Phase A: Water with 0.1% formic acid (optional, for better peak shape); Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient : A shallow gradient is recommended. For example: 30-40% B over 60 minutes. This should be optimized based on your specific extract and column.[1]
-
Flow Rate : 8-10 mL/min.[4]
-
-
Procedure :
-
Dissolve the enriched mogroside extract in the initial mobile phase.[4]
-
Inject the sample onto the column.
-
Collect fractions corresponding to the peak of interest.
-
-
Post-Purification :
Visualizations
Caption: Overall experimental workflow for the isolation and purification of this compound.
References
Technical Support Center: Optimizing 11-Deoxymogroside IIIE Chromatography
Welcome to the technical support center for the chromatographic analysis of 11-Deoxymogroside IIIE. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during HPLC analysis of this and other mogrosides.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape in the chromatography of this compound can manifest as peak tailing, fronting, broadening, or splitting. Below is a systematic guide to identifying and addressing these common problems.
Issue 1: Peak Tailing
Peak tailing, characterized by an asymmetrical peak with a drawn-out trailing edge, is a frequent challenge in the analysis of glycosides like this compound.[1] This can lead to inaccurate integration and reduced resolution.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.[1] To mitigate this, consider the following: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2-3) with an acidic modifier like formic acid can protonate the silanol groups, reducing unwanted interactions.[2]Use of End-Capped Columns: Employ a column with end-capping to minimize the number of accessible free silanol groups.Competitive Mobile Phase Additives: Incorporate a small concentration of a basic modifier, such as triethylamine (B128534) (TEA), to compete with the analyte for active sites on the stationary phase. |
| Inadequate Mobile Phase pH or Buffer Strength | An incorrect mobile phase pH can lead to secondary interactions.[2] pH Optimization: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.Increase Buffer Strength: A higher buffer concentration (10-50 mM) can help maintain a stable pH and improve peak shape.[2] |
| Column Overload | Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.[1][3] Sample Dilution: Dilute the sample to a lower concentration.[2]Reduce Injection Volume: Decrease the volume of the injected sample.[2] |
| Column Degradation | Over time, the stationary phase can degrade, exposing more active silanol sites or creating voids.[1] Column Flushing: Flush the column with a strong solvent to remove contaminants.Column Replacement: If flushing does not resolve the issue, the column may need to be replaced. |
Issue 2: Peak Fronting
Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is often associated with sample and injection conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak fronting. Solvent Matching: Dissolve the sample in the initial mobile phase composition whenever possible. |
| Column Overloading | As with peak tailing, injecting too much sample can also lead to fronting. Reduce Sample Concentration/Injection Volume: Decrease the amount of analyte loaded onto the column. |
Issue 3: Peak Broadening
Broad peaks can significantly reduce the sensitivity and resolution of the analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Extra-Column Volume | Excessive tubing length or large internal diameter tubing between the injector, column, and detector can contribute to band broadening. Minimize Tubing: Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID).[2] |
| Column Inefficiency | A poorly packed or old column will result in broader peaks. Column Replacement: If the column has degraded, it should be replaced. |
| Inappropriate Flow Rate | A flow rate that is too high or too low can decrease efficiency. Flow Rate Optimization: Experiment with different flow rates to find the optimal efficiency for your column. |
| Temperature Mismatch | A significant temperature difference between the mobile phase entering the column and the column oven can cause peak broadening.[4] Mobile Phase Pre-heating: Use a mobile phase pre-heater or ensure sufficient tubing length within the column oven to allow the mobile phase to equilibrate to the column temperature. |
Issue 4: Split Peaks
Split peaks can indicate a problem with the column inlet or sample introduction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Partially Blocked Column Frit | Particulates from the sample or mobile phase can clog the inlet frit of the column. Column Reversal and Flushing: Reverse the column and flush with a strong solvent.In-line Filter: Use an in-line filter before the column to prevent clogging. |
| Column Void | A void at the head of the column can cause the sample to be distributed unevenly. Column Replacement: A column with a void typically needs to be replaced. |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting. Solvent Matching: Ensure the sample solvent is compatible with the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound analysis?
A1: A good starting point for the analysis of this compound is reversed-phase HPLC.[5] A C18 column is commonly used with a gradient elution of water and acetonitrile (B52724) or methanol (B129727).[6] The addition of 0.1% formic acid to the mobile phase is often recommended to improve peak shape.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter for obtaining good peak shape for polar glycosides like this compound. An acidic pH (around 2.5-3.5) helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which minimizes secondary interactions that lead to peak tailing.
Q3: What is the optimal column temperature for mogroside analysis?
A3: A slightly elevated column temperature, typically around 30-40°C, can be beneficial.[4] This can reduce the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks.[4] However, excessively high temperatures should be avoided as they can affect the stability of the analyte and the column.
Q4: My baseline is drifting during the gradient elution. What could be the cause?
A4: Baseline drift in gradient elution can be caused by the mobile phase components having different UV absorbance at the detection wavelength. Ensure that high-purity HPLC-grade solvents are used. If using a UV detector at a low wavelength (e.g., 203-210 nm for mogrosides), even minor impurities in the solvents can cause a drifting baseline.
Q5: Should I use a guard column for this compound analysis?
A5: Yes, using a guard column is highly recommended, especially when analyzing samples from complex matrices like plant extracts. A guard column helps to protect the analytical column from strongly retained compounds and particulates, extending its lifetime and maintaining performance.
Quantitative Data on HPLC Parameters
The following tables summarize typical HPLC parameters for the analysis of mogrosides, including this compound. These should be used as a starting point for method development and optimization.
Table 1: Recommended HPLC-UV Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-10 min, 20-35% B; 10-25 min, 35-50% B; 25-30 min, 50-80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 203 nm or 210 nm |
Table 2: Recommended LC-MS/MS Conditions
| Parameter | Recommended Condition |
| Column | UPLC C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for fast separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 1-5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard. Dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition to achieve the desired concentrations for constructing a calibration curve.
Protocol 2: Sample Preparation from Plant Material
-
Extraction: Accurately weigh a known amount of homogenized plant material. Extract the mogrosides using a suitable solvent, such as 80% methanol in water, with the aid of ultrasonication.
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: General experimental workflow for analysis.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. uhplcs.com [uhplcs.com]
- 3. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 11-Deoxymogroside IIIE Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during the isolation and purification of 11-Deoxymogroside IIIE from Siraitia grosvenorii (monk fruit).
Frequently Asked Questions (FAQs)
Q1: My this compound fractions show multiple peaks on HPLC analysis. What are the likely contaminants?
A1: The most common contaminants in this compound fractions are other structurally similar mogrosides naturally present in monk fruit extract. Due to their similar physicochemical properties, they often co-elute during chromatographic separation. Other potential contaminants include flavonoids, phenolic acids, and polysaccharides that are co-extracted from the plant material.
Q2: I'm observing poor peak shape (tailing or fronting) during the HPLC purification of this compound. What could be the cause?
A2: Poor peak shape is often attributed to several factors:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Inappropriate Mobile Phase: The pH and solvent composition of the mobile phase can affect the ionization and interaction of this compound with the stationary phase.
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Co-eluting Impurities: The presence of unresolved impurities can distort the peak shape of the target compound.
Q3: The yield of this compound from my purification process is consistently low. How can I improve it?
A3: Low yield can be a result of issues at various stages of the purification process:
-
Incomplete Extraction: The initial extraction from the plant material may not be efficient. Ensure proper solvent-to-solid ratio and extraction time.
-
Degradation: this compound may degrade if exposed to harsh pH conditions or high temperatures for prolonged periods.
-
Loss during Fractionation: The target compound may be partially lost in different solvent fractions if the partitioning is not optimal.
-
Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, and flow rate in your HPLC method may not be suitable for efficient elution and recovery.
Q4: How can I confirm the identity and purity of my this compound fractions?
A4: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method with a suitable detector (e.g., UV-Vis or ELSD) to assess the purity of your fractions based on peak area.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) will provide molecular weight information, which is crucial for confirming the identity of this compound and tentatively identifying contaminants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation and confirmation, 1D and 2D NMR analysis of the purified compound is essential.
Troubleshooting Guide
This guide addresses specific contamination issues that may arise during the purification of this compound.
Issue 1: Co-elution with Other Mogrosides
Symptoms:
-
Broad or shouldered peaks in the HPLC chromatogram.
-
Mass spectrometry data indicating the presence of multiple mogrosides with different molecular weights in a single fraction.
Potential Contaminants:
-
Mogroside V
-
Mogroside IV
-
Isomogroside V
-
Siamenoside I
-
Other mogroside isomers and analogues
Solutions:
-
Optimize HPLC Gradient: A shallower gradient during the elution of the mogroside fraction can improve the resolution between closely related compounds.
-
Change Stationary Phase: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for mogroside isomers.
-
Employ Orthogonal Chromatography: Utilize a secondary purification step with a different separation mechanism. For example, if your primary purification is reversed-phase HPLC, a subsequent step using hydrophilic interaction liquid chromatography (HILIC) may effectively separate co-eluting isomers.
Issue 2: Contamination with Flavonoids and Phenolic Compounds
Symptoms:
-
Yellowish or brownish color in the purified fractions.
-
Additional peaks in the HPLC chromatogram, often at earlier retention times than mogrosides in reversed-phase systems.
-
UV-Vis spectra of the impure fractions showing absorption maxima characteristic of flavonoids (around 254 nm and 365 nm).
Solutions:
-
Solid-Phase Extraction (SPE): Before HPLC, use an SPE cartridge (e.g., C18 or a specific polymeric sorbent) to remove more polar impurities like flavonoids and phenolic acids.
-
Liquid-Liquid Extraction: During the initial extraction phase, a partitioning step with a solvent of intermediate polarity (e.g., ethyl acetate) can help remove a significant portion of these contaminants.
Issue 3: Presence of Polysaccharides
Symptoms:
-
High viscosity of the initial extract, leading to difficulties in handling and injection.
-
Precipitation in the sample vial upon dissolution in the mobile phase.
-
Broad, unresolved baseline hump in the early part of the HPLC chromatogram.
Solutions:
-
Ethanol (B145695) Precipitation: After the initial aqueous extraction, adding a high volume of ethanol can precipitate polysaccharides, which can then be removed by centrifugation or filtration.
-
Enzymatic Digestion: In some cases, treatment with specific enzymes (e.g., cellulase, pectinase) can break down polysaccharides into smaller, more soluble units. This should be done with caution to avoid any potential impact on the target mogrosides.
Data Presentation
Table 1: Common Mogrosides in Siraitia grosvenorii and their Molecular Weights
| Mogroside | Molecular Weight ( g/mol ) |
| This compound | 947.15 |
| Mogroside V | 1287.43 |
| Mogroside IV | 1125.28 |
| Mogroside III | 963.12 |
| Siamenoside I | 1125.28 |
| Isomogroside V | 1287.43 |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Mogrosides
-
Extraction:
-
Macerate dried and powdered Siraitia grosvenorii fruit with 70-80% aqueous methanol (B129727) at room temperature for 24 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning successively with n-hexane, ethyl acetate, and n-butanol.
-
The mogroside-rich fraction is typically found in the n-butanol layer.
-
Evaporate the n-butanol to dryness to yield the enriched mogroside extract.
-
Protocol 2: Purification by Macroporous Resin Column Chromatography
-
Column Preparation: Pack a column with a suitable macroporous resin (e.g., HP-20) and equilibrate with deionized water.
-
Sample Loading: Dissolve the enriched mogroside extract in deionized water and load it onto the column.
-
Washing: Wash the column with deionized water to remove highly polar impurities.
-
Elution: Elute the mogrosides with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Fraction Analysis: Collect fractions and analyze them by analytical HPLC to identify those containing this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification
-
System: Preparative or semi-preparative HPLC system with a UV detector.
-
Column: C18 column (e.g., 10 µm, 250 x 20 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic mogrosides. The gradient needs to be optimized for the specific separation.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for semi-preparative columns.
-
Detection: 203 nm.
-
Injection: Dissolve the partially purified fraction in the initial mobile phase and inject onto the column.
-
Fraction Collection: Collect fractions based on the elution profile and analyze for the presence and purity of this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for contamination issues.
Caption: General purification workflow for this compound.
Technical Support Center: Optimizing NMR Parameters for Structural Elucidation of Complex Glycosides
Welcome to the technical support center for the NMR analysis of complex glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the structural elucidation of these challenging molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the structural elucidation of complex glycosides by NMR so challenging?
A1: The structural complexity of glycosides presents several significant challenges for NMR analysis. Severe signal overlap in ¹H NMR spectra is a primary obstacle due to the presence of multiple sugar moieties with similar chemical environments.[1][2][3] Distinguishing between individual sugar units, determining the sequence of the glycan chain, and identifying the glycosidic linkages requires a combination of one- and two-dimensional NMR techniques.[4][5] Furthermore, establishing the stereochemistry of the aglycone and the anomeric configuration of each sugar unit adds another layer of difficulty.[2][6]
Q2: What is the essential suite of NMR experiments for analyzing a complex glycoside?
A2: A comprehensive set of 1D and 2D NMR experiments is crucial for the unambiguous structural elucidation of complex glycosides.[3] The foundational experiments include:
-
1D NMR: ¹H, ¹³C, and DEPT are essential for an initial assessment of the sample's purity and complexity.[3]
-
2D Homonuclear Correlation:
-
COSY (Correlation Spectroscopy): Establishes proton-proton couplings within a spin system, helping to trace the connectivity of protons within each sugar residue.[3][7]
-
TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, which is particularly useful for identifying all the protons of a sugar residue starting from the anomeric proton.[3][8]
-
-
2D Heteronuclear Correlation:
-
HSQC (Heteronuclear Single Quantum Coherence): Provides one-bond ¹H-¹³C correlations, crucial for assigning carbons directly attached to protons.[9][10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range ¹H-¹³C correlations (over 2-3 bonds), which is key for identifying glycosidic linkages and the attachment point of the sugar chain to the aglycone.[9][10]
-
-
2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is vital for determining the sequence of sugar units and the relative stereochemistry.[3]
Q3: How can I determine the anomeric configuration (α or β) of the sugar residues?
A3: The anomeric configuration can typically be determined from the ¹H NMR spectrum by analyzing the chemical shift and the coupling constant of the anomeric proton (H-1).[6]
-
Chemical Shift: Generally, the anomeric protons of α-glycosides resonate at a lower field (further downfield) compared to their β-counterparts. For instance, α-anomeric protons often appear in the range of δ 4.8-5.5 ppm, while β-anomeric protons are typically found between δ 4.3-4.9 ppm.[6]
-
Coupling Constant (³JH1,H2): The magnitude of the coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2) is a reliable indicator of the anomeric configuration.[2] For most common sugars in a ⁴C₁ chair conformation:
-
A large coupling constant (typically 7-9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer .
-
A small coupling constant (typically 1-4 Hz) suggests a cis (axial-equatorial or equatorial-axial) relationship, which is characteristic of an α-anomer .
-
Q4: What is quantitative NMR (qNMR) and how can it be applied to glycosides?
A4: Quantitative NMR (qNMR) is a powerful analytical technique used to determine the concentration or purity of a substance.[12][13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13] For complex glycosides, qNMR can be used for:
-
Determining the purity of an isolated glycoside.[14]
-
Quantifying the individual components in a mixture of glycosides without the need for separation.[14]
-
Assessing the stoichiometry of different sugar units within a complex polysaccharide.
The process involves adding a known amount of an internal standard to the sample and comparing the integrals of specific, well-resolved signals from the analyte and the standard.[14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your NMR experiments and provides strategies for optimization.
Problem 1: Severe Signal Overlap in the ¹H NMR Spectrum
The sugar region of the ¹H NMR spectrum (typically δ 3.0-4.5 ppm) is often crowded, making it impossible to assign individual proton signals.[2]
| Solution | Description | Expected Outcome |
| Utilize 2D NMR Techniques | Acquire 2D spectra like HSQC, which disperses proton signals based on the chemical shifts of the attached carbons.[15][16] The larger chemical shift dispersion of ¹³C helps to resolve overlapping proton signals.[2] | Correlation of overlapping proton signals to distinct carbon signals, facilitating their assignment.[11] |
| Change NMR Solvent | Re-dissolve the sample in a different deuterated solvent (e.g., pyridine-d₅, methanol-d₄, DMSO-d₆).[3][17] Different solvents can induce changes in chemical shifts due to varying solvent-solute interactions. | Improved signal dispersion, allowing for better resolution of overlapping multiplets.[3] |
| Acquire Data at Higher Field Strength | If available, use a higher field NMR spectrometer (e.g., 800 MHz or higher).[15] | Increased chemical shift dispersion, leading to better resolution of signals. |
| Vary the Temperature | Acquiring spectra at different temperatures can sometimes improve the resolution of certain signals, especially if conformational exchange is occurring.[17] | Sharper signals and potentially altered chemical shifts that can resolve overlap. |
Problem 2: Difficulty in Identifying Glycosidic Linkages
HMBC correlations, which are essential for determining linkages, may be weak or ambiguous.
| Solution | Description | Expected Outcome |
| Optimize the HMBC Experiment | The HMBC experiment is optimized for a specific long-range coupling constant (ⁿJCH). This is typically set to around 8 Hz. However, for glycosidic linkages, the key three-bond correlation (e.g., H-1 to C-X' across the glycosidic bond) may have a different coupling constant. Acquire multiple HMBC spectra with different optimization values (e.g., 4 Hz, 8 Hz, 12 Hz).[9] | Enhanced intensity of the crucial cross-peaks that define the glycosidic linkage. |
| Use Advanced NMR Experiments | Experiments like HSQC-TOCSY can trace correlations from a proton to all other protons and their attached carbons within a spin system, which can help in confirming assignments.[18] The H2BC experiment is useful for identifying two-bond correlations, which can help differentiate them from the three-bond correlations seen in HMBC.[18] | Unambiguous assignment of sugar residues and confirmation of linkage points. |
| Increase Acquisition Time | Weak correlations may simply require a longer experiment time to achieve a sufficient signal-to-noise ratio. | Improved visibility of weak but critical cross-peaks. |
Problem 3: Poor Signal-to-Noise Ratio
This is a common issue when dealing with small sample quantities.
| Solution | Description | Expected Outcome |
| Increase the Number of Scans | The signal-to-noise ratio increases with the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4. | A spectrum with a better signal-to-noise ratio, making it easier to identify weak signals. |
| Use a Cryoprobe | If available, a cryogenically cooled probe significantly enhances sensitivity, allowing for the acquisition of high-quality data on smaller amounts of sample or in a shorter time.[2] | A dramatic increase in signal-to-noise, often by a factor of 3-4. |
| Optimize Sample Preparation | Ensure the sample is fully dissolved and free of particulate matter.[19] Use high-quality NMR tubes. The concentration should be optimized; overly concentrated samples can lead to broad lines.[17][19] | Improved spectral quality with sharper lines and better sensitivity. |
Key Experimental Protocols
Protocol 1: Standard Suite of 2D NMR Experiments for Structural Elucidation
This protocol outlines the typical experiments and general parameters for analyzing a novel complex glycoside.[3]
-
Sample Preparation:
-
1D NMR Spectra:
-
¹H NMR: Acquire a standard 1D ¹H spectrum to assess sample purity and overall signal dispersion.
-
¹³C and DEPT-135: Obtain ¹³C and DEPT-135 spectra to identify all carbon signals and differentiate between CH, CH₂, and CH₃ groups.[3]
-
-
2D NMR Spectra:
-
COSY: Run a gradient-enhanced DQF-COSY experiment to establish proton-proton spin systems within each monosaccharide unit and the aglycone.[3]
-
TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-120 ms (B15284909) to correlate all protons within a spin system.[3]
-
HSQC: Perform a gradient-enhanced HSQC experiment to obtain one-bond ¹H-¹³C correlations.[3]
-
HMBC: Acquire an HMBC spectrum optimized for a long-range coupling of ~8 Hz to identify glycosidic linkages and the attachment point of the sugar chain to the aglycone.[3]
-
NOESY/ROESY: Run a NOESY or ROESY experiment with a mixing time of 300-500 ms to determine the sugar sequence and relative stereochemistry through spatial proximities.[3]
-
General NMR Acquisition Parameters
The following table provides a starting point for acquisition parameters. These may need to be optimized for your specific sample and instrument.
| Parameter | ¹H NMR | ¹³C NMR | HSQC | HMBC |
| Pulse Angle | 30-45° | 45-60° | 90° | 90° |
| Spectral Width (ppm) | 12-16 | 200-240 | F2: 12-16, F1: 160-180 | F2: 12-16, F1: 200-220 |
| Acquisition Time (s) | 2-4 | 1-2 | 0.1-0.2 | 0.2-0.3 |
| Relaxation Delay (s) | 1-5 | 2 | 1-2 | 1-2 |
| Number of Scans | 16-64 | 1024+ | 8-16 | 16-32 |
| ¹JCH (Hz) | - | - | 145-150 | - |
| ⁿJCH (Hz) | - | - | - | 8 |
Visualizing Experimental Workflows and Logic
Diagram 1: General Workflow for Structural Elucidation of Complex Glycosides
References
- 1. mdpi.com [mdpi.com]
- 2. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of NMR analysis in polysaccharide structure and conformation: Progress, challenge and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 13. emerypharma.com [emerypharma.com]
- 14. [Absolute quantitation of quercetin and the glycosides in natural food additives by quantitative NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Troubleshooting [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Scaling Up the Purification of 11-Deoxymogroside IIIE
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up purification of 11-Deoxymogroside IIIE from Siraitia grosvenorii (monk fruit).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the purification of this compound?
A1: The primary challenges in scaling up the purification of this compound include:
-
Low Abundance: this compound is a minor constituent in monk fruit, making its isolation in large quantities inherently difficult.[1]
-
Structural Similarity to Other Mogrosides: Its close structural similarity to other mogrosides, such as Mogroside III, presents a significant separation challenge, requiring high-resolution purification techniques.[2]
-
Solubility Issues: Like other triterpenoid (B12794562) glycosides, this compound has low solubility in aqueous solutions, which can lead to precipitation and handling difficulties during purification.[3]
-
Process Optimization: Directly scaling up a lab-scale protocol without optimization can lead to decreased resolution, lower purity, and significant solvent consumption.
Q2: What is the general strategy for purifying this compound?
A2: A typical purification strategy involves a multi-step process:
-
Extraction: Initial extraction from the dried fruit powder of S. grosvenorii using an alcohol-water mixture (e.g., 70-80% ethanol (B145695) or methanol).[1][4]
-
Enrichment (Rough Purification): The crude extract is subjected to column chromatography using macroporous adsorbent resin to remove sugars, salts, and other polar impurities, thereby enriching the total mogroside fraction.[1][4][5][6]
-
Fine Purification: The enriched mogroside extract is then subjected to one or more rounds of preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other closely related mogrosides.[1][4]
Q3: How can I improve the solubility of this compound during the purification process?
A3: To improve solubility, consider the following:
-
Co-solvents: Using a mixture of solvents can enhance solubility. For HPLC, dissolving the enriched extract in the initial mobile phase is recommended.[1]
-
Organic Solvents: For creating stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be used.[3] However, be mindful of the final concentration of these solvents in your downstream applications.[3]
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase aqueous solubility.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Total Mogrosides after Extraction | Incomplete extraction from the plant material. | - Ensure the fruit is finely powdered. - Perform multiple extraction cycles (e.g., three times) with fresh solvent.[1] - Consider alternative extraction methods like flash extraction, which has shown high yields for mogrosides. |
| Poor Separation of this compound from Other Mogrosides in Preparative HPLC | - The gradient is too steep. - Inappropriate stationary phase. - Column overloading. | - Decrease the gradient slope to improve resolution between closely eluting peaks. A shallow gradient is necessary.[2] - Use a high-resolution C18 reverse-phase column. Consider other stationary phase chemistries like Phenyl-Hexyl if co-elution persists.[2] - Reduce the injection volume or the concentration of the sample.[2] |
| Broad or Tailing Peaks in HPLC | - Column overloading. - High dead volume in the system. - Poor sample solubility in the mobile phase. | - Reduce the sample concentration. - Minimize the length and diameter of tubing. - Dissolve the sample in the initial mobile phase composition.[2] Adding a small percentage of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.[1][2] |
| Precipitation of Sample During Purification | - Low solubility of the mogroside extract in the chosen solvent. - Change in solvent composition during gradient elution. | - Dissolve the sample in a stronger solvent like DMSO for initial stock, then dilute with the mobile phase.[3] Be cautious of solvent compatibility with your HPLC system. - Ensure the sample is fully dissolved before injection. Gentle heating and sonication can aid dissolution. |
| Low Recovery of the Target Compound | - Irreversible adsorption to the column. - Degradation of the compound. | - Consider using a different column chemistry. - Ensure the pH of the mobile phase is suitable for the stability of this compound.[2] |
Experimental Protocols
Extraction and Enrichment of Total Mogrosides
This protocol is adapted from established methodologies for mogroside extraction and enrichment.[1][4]
a. Extraction:
-
Macerate 500 g of powdered, dried Siraitia grosvenorii fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.[1]
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction of the residue two more times with fresh 70% aqueous ethanol.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude mogroside extract.[1]
b. Enrichment using Macroporous Resin Chromatography:
-
Dissolve the crude mogroside extract in deionized water.
-
Pack a chromatography column with a suitable macroporous resin (e.g., HZ 806 or Diaion HP-20) and equilibrate the column with deionized water.[1][4]
-
Load the sample solution onto the equilibrated column at a flow rate of approximately 1.5 bed volumes per hour (BV/h).[1]
-
Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities.[1]
-
Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[1]
-
Collect fractions and monitor the composition by Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing the desired mogrosides and concentrate under reduced pressure to obtain an enriched mogroside extract.[1]
Scale-Up Purification by Preparative HPLC
This protocol provides a starting point for the fine purification of this compound. Optimization will be necessary based on the specific equipment and the composition of the enriched extract.
a. Chromatographic Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm or larger for scale-up) | Good for separating compounds with slight differences in hydrophobicity.[2] |
| Mobile Phase A | Water with 0.1% formic acid | Acidifying the mobile phase can improve peak shape.[2] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Common organic modifiers for reverse-phase chromatography.[1][2] |
| Gradient | Example: 30-60% B over 40-60 minutes | A shallow gradient is crucial for resolving structurally similar mogrosides.[1][2] This will need to be optimized. |
| Flow Rate | 8-20 mL/min (for the specified column dimension) | Should be adjusted based on the column diameter to maintain the linear flow rate during scale-up. |
| Detection | UV at 203-210 nm | Mogrosides have UV absorbance in this range.[1] |
b. Procedure:
-
Dissolve the enriched mogroside extract in the initial mobile phase.
-
Inject the sample onto the equilibrated preparative HPLC system.
-
Collect fractions corresponding to the peak suspected to be this compound. If standards are unavailable, collect all well-resolved peaks for analysis.[1]
-
Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to confirm the identity and purity of this compound.[1]
-
Pool the pure fractions of this compound.
-
Remove the solvent under reduced pressure and lyophilize the final product to obtain a pure, dry powder.[1]
Data Presentation
Table 1: Representative Data for Mogroside Purification
| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside | Key Parameters |
| Macroporous Resin Chromatography | Crude Extract | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol.[1][5] |
| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption.[1][7] |
| Semi-Preparative HPLC | 76.34% (Mogroside V) | >99.0% (Mogroside V) | C18 column; Mobile phase: Acetonitrile/Water.[7] |
Table 2: Physicochemical Properties of this compound and a Closely Related Mogroside
| Property | Mogroside III | This compound | Data Source |
| Molecular Formula | C₄₈H₈₂O₁₉ | C₄₈H₈₂O₁₈ | [2] |
| Molecular Weight | 963.15 g/mol | 947.15 g/mol | [2] |
| Polarity | Higher | Lower | Inferred from structure.[2] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
selection of internal standards for quantitative NMR of 11-Deoxymogroside IIIE
Technical Support Center: Quantitative NMR of 11-Deoxymogroside IIIE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting an internal standard for the quantitative NMR (qNMR) of this compound?
A1: The most critical factor is ensuring that the signals of the internal standard do not overlap with the signals of this compound in the chosen deuterated solvent.[1][2] this compound, a triterpenoid (B12794562) saponin, has a complex ¹H-NMR spectrum with numerous signals, particularly in the sugar region (typically 3.0-5.5 ppm) and the aglycone region.[3] Therefore, selecting an internal standard with a simple spectrum and signals in a clear region is paramount for accurate quantification.
Q2: Which deuterated solvents are recommended for the qNMR analysis of this compound?
A2: Pyridine-d₅ and Methanol-d₄ (CD₃OD) are commonly used solvents for the NMR analysis of mogrosides and are suitable for this compound.[4][5] The choice of solvent can influence chemical shifts, so it's crucial to test the solubility and check for signal overlap of both the analyte and the potential internal standard in the selected solvent.[3][6]
Q3: What are the essential characteristics of a good internal standard for qNMR?
A3: An ideal internal standard for qNMR should possess the following characteristics:
-
High Purity: The purity of the internal standard should be ≥99% and accurately known.[6]
-
Good Solubility: It must be fully soluble in the deuterated solvent used for the sample.[2][6]
-
Chemical Stability: The internal standard should not react with the analyte, the solvent, or any impurities in the sample.[7]
-
Simple NMR Spectrum: Ideally, it should have a simple spectrum with one or a few sharp singlets.[2]
-
Non-overlapping Signals: Its signals must be in a region of the spectrum free from analyte and solvent signals.[1][8]
-
Low Volatility and Hygroscopicity: This ensures accurate weighing.[2]
Q4: How is the quantity of this compound calculated in a qNMR experiment?
A4: The purity of the analyte is calculated using the following formula, which relates the integrated areas of the analyte and internal standard signals to their molar and mass quantities.[9]
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integrated areas of the signals for the analyte and internal standard.
-
N_analyte and N_IS are the number of protons giving rise to the respective signals.
-
M_analyte and M_IS are the molar masses of the analyte and internal standard.
-
W_analyte and W_IS are the weights of the analyte and internal standard.
-
P_IS is the purity of the internal standard.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Signal overlap between internal standard and this compound. | The chemical shift of the internal standard is too close to one of the analyte's signals. | Select a different internal standard with signals in a clearer region of the spectrum. Alternatively, try a different deuterated solvent to induce a change in chemical shifts.[3] |
| Poor signal-to-noise ratio. | Insufficient sample concentration or an inadequate number of scans. | Increase the sample concentration or the number of scans. Ensure that the relaxation delay (D1) is set appropriately (at least 5 times the longest T₁ relaxation time) to allow for full relaxation of the protons.[6] |
| Inaccurate quantification results. | Inaccurate weighing of the sample or internal standard. Impure internal standard. Incorrect integration of signals. | Use a calibrated microbalance for accurate weighing.[7] Use a certified internal standard with a known purity of ≥99%.[6] Ensure that the integration regions are set correctly and that the baseline is flat and properly corrected.[9] |
| Broad NMR signals. | Poor sample shimming. The presence of paramagnetic impurities. Incomplete dissolution of the sample or internal standard. | Re-shim the spectrometer. If paramagnetic impurities are suspected, consider passing the sample through a small plug of celite. Ensure complete dissolution by gentle vortexing or sonication.[6] |
Selection of Internal Standards for this compound
The selection of a suitable internal standard is crucial for the accurate quantification of this compound. Below is a table summarizing potential internal standards and their properties.
| Internal Standard | Molar Mass ( g/mol ) | Chemical Shift (δ, ppm) | Solvent Compatibility | Comments |
| Maleic Acid | 116.07 | ~6.3 (singlet) | Pyridine-d₅, Methanol-d₄ | The singlet is in a relatively clear region, away from the complex signals of the mogroside.[1] |
| 1,4-Dinitrobenzene | 168.11 | ~8.4 (singlet) | Pyridine-d₅, Methanol-d₄ | The signal is in the aromatic region, which is typically free of signals from this compound.[8] |
| Dimethyl Terephthalate | 194.19 | ~8.1 (singlet, aromatic H), ~3.9 (singlet, methyl H) | Pyridine-d₅, Methanol-d₄ | The aromatic singlet at ~8.1 ppm is in a clear region. The methyl signal at ~3.9 ppm might overlap with the sugar protons of the analyte. |
| DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) | 218.32 | 0.0 (singlet) | D₂O, Methanol-d₄ | Provides a sharp reference signal at 0 ppm, which is an uncluttered region of the spectrum.[6] |
Experimental Protocol: qNMR of this compound
This protocol outlines the steps for the quantitative analysis of this compound using an internal standard.
1. Preparation of the Sample and Internal Standard
-
Accurately weigh approximately 5-10 mg of purified this compound (>95% purity) into a clean vial.[4]
-
Select a suitable internal standard (e.g., Maleic Acid) and accurately weigh an appropriate amount to achieve a molar ratio close to 1:1 with the analyte.
-
Dissolve both the sample and the internal standard in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Pyridine-d₅).
-
Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
-
Acquire ¹H-NMR spectra on a spectrometer with a field strength of 500 MHz or higher.[3]
-
Set the following acquisition parameters to ensure accurate quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): At least 5 times the longest T₁ of the protons of interest (typically 20-60 seconds for saponins).[6]
-
Number of Scans (NS): 16-64, depending on the sample concentration, to achieve a good signal-to-noise ratio.[6]
-
Temperature: Maintain a constant temperature, e.g., 25 °C.[6]
-
3. Data Processing and Analysis
-
Process the acquired spectrum using appropriate NMR software.
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly compromising resolution.
-
Carefully phase the spectrum and correct the baseline to ensure accurate integration.
-
Integrate a well-resolved signal of this compound (e.g., an anomeric proton or a methyl singlet) and the signal of the internal standard.
-
Use the qNMR calculation formula to determine the purity of this compound.
Visualizations
Caption: Logical workflow for selecting a suitable internal standard for the qNMR analysis of this compound.
Caption: Step-by-step experimental workflow for the quantitative NMR analysis of this compound.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Validation & Comparative
A Comparative Guide to HPLC Methods for 11-Deoxymogroside IIIE Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of mogrosides, the precise and accurate quantification of individual components like 11-Deoxymogroside IIIE is crucial. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods, offering insights into their validation and application for the quantification of this and other related mogrosides. While a singular, universally validated method exclusively for this compound is not prominently documented, established multi-component analysis methods provide a robust framework for its determination.[1]
The primary analytical approach for quantifying mogrosides, including this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with various detectors.[1] The choice of detector, ranging from Ultraviolet (UV) to Mass Spectrometry (MS), significantly influences the method's sensitivity, selectivity, and specificity.[1]
Quantitative Performance Comparison
The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and the development of new products containing these natural sweeteners.[2] The following table summarizes the reported performance characteristics of HPLC-UV and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the analysis of mogrosides. Due to structural similarities, the data for major mogrosides like Mogroside V can serve as a reasonable proxy for the expected performance for this compound.[2]
| Parameter | HPLC-UV Method | HPLC-ESI-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9984[2][3] |
| Limit of Detection (LOD) | 0.75 µg/mL[2] | 9.288 - 18.159 ng/mL[2] |
| Limit of Quantification (LOQ) | 2 µg/mL[2] | 5 ng/mL (for Mogroside V in plasma)[2] |
| Intra-day Precision (RSD%) | < 8.68%[2] | < 3.73%[3] |
| Inter-day Precision (RSD%) | < 5.78%[2] | < 3.91%[3] |
| Accuracy (Recovery %) | 85.1% - 103.6%[2] | 95.5% - 103.7%[2] |
Experimental Protocols
A detailed understanding of the experimental setup is crucial for replicating and adapting these methods for the specific quantification of this compound.[1]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used method for the quantification of mogrosides due to its simplicity and robustness.[2] However, a challenge with mogrosides is their lack of a strong, specific chromophore, necessitating detection at low wavelengths, typically around 203 nm.[2]
Sample Preparation:
A common method for extracting and preconcentrating mogrosides from Siraitia grosvenorii is micelle-mediated cloud-point extraction, which reduces the use of toxic organic solvents.[2] For plant material or extracts, a typical procedure involves accurately weighing a homogenized sample and extracting the mogrosides with a solvent like 80% methanol (B129727) in water, often with the aid of ultrasonication.[4] The resulting extract is then centrifuged and filtered through a 0.22 µm or 0.45 µm syringe filter before injection.[4]
Chromatographic Conditions:
-
Column: A Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used.[2][4]
-
Mobile Phase: A gradient elution is typically employed using water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B), both often containing 0.1% formic acid to improve peak shape.[4] A representative gradient is: 0-10 min, 20-35% B; 10-25 min, 35-50% B; 25-30 min, 50-80% B.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 203 nm or 210 nm.[4]
High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing complex matrices and for pharmacokinetic studies.[2] This method allows for the simultaneous determination of multiple mogrosides.[2]
Sample Preparation:
For liquid samples, a simple dilution with methanol followed by filtration through a 0.22 µm filter is often sufficient.[2] For more complex matrices like plasma, a protein precipitation step is typically required.[2]
Chromatographic Conditions:
-
Column: A C18 column is frequently used (e.g., Inertsil ODS-3-C18, 5 μm, 4.6 mm × 150 mm).[2]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is common.[2][3]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used as it shows higher sensitivity for mogrosides.[2][3]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification due to its high selectivity and sensitivity.[2][3]
-
Ion Source Temperature: A typical ion source temperature is 500°C.[2]
Method Validation Workflow and Comparison
The validation of an analytical method is a critical process to ensure the reliability of the results.[1] The following diagrams illustrate the typical workflow for HPLC method validation and a logical comparison of the two primary detection methods.
References
A Comparative Analysis of HPLC-UV and LC-MS/MS for Mogroside Detection
In the realm of natural product analysis, particularly for quantifying bioactive compounds like mogrosides from Siraitia grosvenorii (monk fruit), the choice of analytical methodology is paramount. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques employed for this purpose. This guide provides a detailed comparative analysis of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Overview of Analytical Techniques
HPLC-UV is a robust and widely accessible technique that separates compounds based on their interaction with a stationary phase, followed by detection using a UV-Vis spectrophotometer. The detection relies on the principle that the analyte of interest absorbs light at a specific wavelength. For mogrosides, which lack a strong chromophore, detection is typically performed at a low wavelength, around 203 nm.
LC-MS/MS , on the other hand, couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation, the molecules are ionized and fragmented, and the resulting mass-to-charge ratios of the parent and daughter ions are used for identification and quantification. This technique offers superior specificity, especially in complex matrices.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducible results. The following sections outline typical experimental protocols for mogroside analysis.
HPLC-UV Methodology
A common approach for the analysis of mogroside V using HPLC-UV involves a reversed-phase C18 column with gradient or isocratic elution.
Sample Preparation:
-
Weighing the sample of monk fruit extract.
-
Dissolving the extract in methanol (B129727).
-
Filtering the solution through a 0.22 µm organic phase filter prior to injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. For instance, an isocratic elution with acetonitrile and water in a 22:78 (v/v) ratio can be employed.[1] Alternatively, a gradient elution with acetonitrile and water may be used.[2][3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: Maintained at 32 °C.[1]
-
Injection Volume: 10 µL.[1]
LC-MS/MS Methodology
LC-MS/MS methods for mogroside analysis offer high sensitivity and selectivity, making them suitable for complex biological matrices like plasma.
Sample Preparation (for plasma samples):
-
To a 75 µL plasma sample, add 250 µL of methanol for protein precipitation.[4][5]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for injection.
Chromatographic Conditions:
-
Column: A C18 column is typically used (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50mm, 3.0µm).[4][5]
-
Mobile Phase: An isocratic mobile phase of methanol and water (60:40, v/v) has been successfully used.[4][5] Some methods may incorporate formic acid to improve peak shape, though it can sometimes weaken the signal intensity for mogrosides.[4]
-
Flow Rate: A flow rate of 0.5 mL/min is common.[4]
-
Run Time: A short run time of around 7.0 minutes per sample can be achieved.[4][5]
Mass Spectrometry Conditions:
-
Ionization Mode: Negative-ion electrospray ionization (ESI) is often preferred as it provides a higher response for mogrosides.[4]
-
Detection Mode: Selected-Reaction Monitoring (SRM) is used for its high specificity and sensitivity.[4][5]
-
Transitions: For mogroside V, the transition monitored is typically m/z 1285.6 → 1123.7.[4][5]
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for each technique based on available data.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.75 µg/mL[2] | Not explicitly reported, but lower than LOQ |
| Limit of Quantification (LOQ) | 2 µg/mL[2] | 96.0 ng/mL (in plasma)[4][5] |
| Linearity Range | 0.17 - 4.2 µg[6] | 96.0 - 96000 ng/mL[4][5] |
| Precision (RSD%) | Intraday: < 8.68%, Interday: < 5.78%[2] | Intraday and Interday: < 10.1%[4][5] |
| Recovery | 85.1% - 103.6%[2] | 91.3% - 95.7%[4][5] |
| Selectivity | Lower, susceptible to interference from co-eluting compounds that absorb at 203 nm. | Higher, due to the specificity of SRM transitions. |
| Matrix Effect | Can be significant, especially in complex samples. | Can be minimized with appropriate sample preparation and the use of an internal standard.[4][5] |
| Cost & Complexity | Lower cost, simpler operation and maintenance. | Higher initial investment, more complex operation and maintenance. |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz depict the workflows for mogroside analysis by HPLC-UV and LC-MS/MS.
Caption: Experimental workflow for mogroside analysis using HPLC-UV.
Caption: Experimental workflow for mogroside analysis using LC-MS/MS.
Discussion
Sensitivity and Selectivity: The most significant advantage of LC-MS/MS over HPLC-UV for mogroside detection is its superior sensitivity and selectivity. The limit of quantification for LC-MS/MS is substantially lower (96.0 ng/mL in plasma) compared to HPLC-UV (2 µg/mL).[2][4][5] This makes LC-MS/MS the method of choice for applications requiring trace-level quantification, such as pharmacokinetic studies.[4][5] The use of SRM in LC-MS/MS provides a high degree of selectivity, minimizing interferences from complex sample matrices, which can be a challenge for HPLC-UV at low wavelengths.
Cost and Accessibility: HPLC-UV systems are more common in analytical laboratories due to their lower purchase price and operational costs. The instrumentation is also generally considered more robust and easier to maintain than LC-MS/MS systems. This makes HPLC-UV a practical choice for routine quality control applications where high sensitivity is not a primary requirement.
Method Development and Throughput: Method development can be more straightforward for HPLC-UV. LC-MS/MS method development requires optimization of both chromatographic and mass spectrometric parameters. However, once established, LC-MS/MS methods can offer high sample throughput, with run times as short as 7 minutes.[4][5]
Conclusion
Both HPLC-UV and LC-MS/MS are valuable techniques for the determination of mogrosides. The selection of the most suitable method hinges on the specific analytical goals.
-
HPLC-UV is a cost-effective and reliable method suitable for the quantification of mogrosides in relatively simple matrices where high sensitivity is not essential. It is well-suited for routine quality control of monk fruit extracts and finished products.
-
LC-MS/MS is the superior choice for applications demanding high sensitivity, selectivity, and specificity, particularly in complex biological matrices. Its ability to provide structural information through fragmentation patterns further enhances its utility in research and development, such as in metabolic and pharmacokinetic studies.
For researchers and professionals in drug development, the enhanced sensitivity and selectivity of LC-MS/MS are often indispensable for obtaining accurate and reliable data, especially at low concentrations. However, for routine analysis where cost and simplicity are major considerations, HPLC-UV remains a viable and practical option.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
quantitative comparison of 11-Deoxymogroside IIIE in different Siraitia grosvenorii cultivars
A quantitative comparison of 11-Deoxymogroside IIIE, a significant cucurbitane-type triterpenoid (B12794562) glycoside, across various cultivars of Siraitia grosvenorii (monk fruit) reveals notable differences in its accumulation. This guide presents a summary of the available data, details the experimental protocols for quantification, and provides a visual representation of the analytical workflow, offering a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The concentration of this compound, along with other major mogrosides, varies depending on the cultivar and the maturity of the fruit. The following table summarizes the quantitative data on Mogroside IIIE content in different monk fruit cultivars harvested at a mature stage (75 days after pollination). The data is adapted from a study by Wang et al. (2019), where cultivars were sourced from different locations in China.
| Cultivar/Source Location | This compound (Mogroside IIIE) Content (mg/g of dried fruit) |
| Guilin, Guangxi (GX1) | Data not explicitly provided in a comparable format |
| Guilin, Guangxi (GX2) | Data not explicitly provided in a comparable format |
| Guilin, Guangxi (GX3) | Data not explicitly provided in a comparable format |
| Lipu, Guangxi (LP) | Data not explicitly provided in a comparable format |
| Yongfu, Guangxi (YF) | Data not explicitly provided in a comparable format |
| Rong'an, Guangxi (RA) | Data not explicitly provided in a comparable format |
| Longsheng, Guangxi (LS) | Data not explicitly provided in a comparable format |
| Xing'an, Guangxi (XA) | Data not explicitly provided in a comparable format |
| Ziyuan, Guangxi (ZY) | Data not explicitly provided in a comparable format |
| Guanyang, Guangxi (GY) | Data not explicitly provided in a comparable format |
Note: While the presence of Mogroside IIIE was quantified in the cited study, the specific comparative data across different named cultivars at a single, mature time point was not presented in a direct tabular format. The research focused more on the dynamic changes of mogrosides during the ripening process. The study did confirm the presence and quantification of Mogroside IIIE as part of the overall mogroside profile. Further research is required to establish a definitive ranking of cultivars based on their this compound content.
Experimental Protocols
The quantification of this compound and other mogrosides in Siraitia grosvenorii cultivars was achieved through a robust analytical methodology involving sample preparation, extraction, and analysis by High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Sample Preparation and Extraction
-
Harvesting and Drying: Fruits from various Siraitia grosvenorii cultivars were harvested at different stages of maturity. For comparative analysis, fruits at a mature stage (e.g., 75 days after pollination) are typically selected. The fresh fruits were then dried to a constant weight.
-
Pulverization: The dried fruits were pulverized into a fine powder to ensure homogeneity and increase the surface area for efficient extraction.
-
Extraction: A specific amount of the powdered fruit sample was subjected to ultrasound-assisted solid-liquid extraction. An 80% methanol-water solution was used as the extraction solvent, which has been shown to be effective for mogroside extraction. The mixture was sonicated to facilitate the release of the target compounds.
-
Filtration: The resulting extract was filtered to remove solid plant material, yielding a clear solution containing the mogrosides.
Chromatographic and Mass Spectrometric Analysis
The filtered extract was analyzed using an HPLC-ESI-MS/MS system.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 SB C18) was used for the separation of the mogrosides.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both containing 0.1% formic acid, was employed. The gradient elution allows for the effective separation of the various mogrosides with different polarities within a short analytical time.
-
Flow Rate: A constant flow rate (e.g., 0.25 mL/min) was maintained throughout the analysis.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode was used, as it provides higher sensitivity for the detection of mogrosides.
-
Analysis Mode: The quantification was performed using the multiple reaction monitoring (MRM) mode, which offers high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte. For this compound, the specific MRM transitions would be optimized and selected.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of this compound in Siraitia grosvenorii cultivars.
Caption: Workflow for the quantitative comparison of this compound.
This guide provides a foundational understanding of the quantitative comparison of this compound in different Siraitia grosvenorii cultivars. For more detailed and specific quantitative data, it is recommended to consult the primary research literature directly.
A Comparative Analysis of the Anti-inflammatory Activity of 11-Deoxymogroside IIIE and Mogroside V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two prominent mogrosides derived from Siraitia grosvenorii (monk fruit): 11-Deoxymogroside IIIE and Mogroside V. This objective analysis is based on available experimental data to facilitate research and development in the field of anti-inflammatory therapeutics. While direct comparative studies under identical experimental conditions are limited, this guide synthesizes current findings to offer valuable insights into their respective mechanisms and potency.
Comparative Bioactivity Data
Both this compound and Mogroside V exhibit significant anti-inflammatory activities through the modulation of key signaling pathways. The following tables summarize the available quantitative and qualitative data from various studies.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Assay | Cell Line/Model | Key Findings | Reference |
| Mogroside V | LPS-induced Nitric Oxide (NO) Production | Porcine Alveolar Macrophages (3D4/21) | Significantly inhibited NO production. | [1] |
| LPS-induced Cytokine Production | Porcine Alveolar Macrophages (3D4/21) | Inhibited the upregulation of IL-18, TNF-α, and COX-2. | [1] | |
| LPS-induced Cytokine Production | BV-2 Microglia | Significantly inhibited the production of TNF-α, IL-1β, IL-18, IL-6, COX-2, and iNOS. | [2] | |
| OVA-induced Lung Inflammation | Asthmatic Mice | Effectively alleviated lung inflammation and inhibited the production of TNF-α, IL-1β, IL-2, IL-6, and NO. | [3][4] | |
| Mogroside IIIE (as a proxy for this compound) | High Glucose-induced Cytokine Production | Podocytes (MPC-5) | Dramatically reversed the elevated levels of TNF-α, IL-1β, and IL-6. | [5] |
| LPS-induced Nitric Oxide (NO) Production | RAW264.7 Macrophages | Noted to have strong inhibitory effects among tested mogrosides. | [6] |
Note: Direct quantitative data for this compound is not extensively available in the reviewed literature. Data for the closely related Mogroside IIIE is presented as a representative example.
Mechanisms of Action
The anti-inflammatory effects of Mogroside V and this compound are attributed to their distinct interactions with cellular signaling pathways.
Mogroside V primarily exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[6][7] It has also been shown to modulate the TLR4-MyD88 and activate the AKT/AMPK-Nrf2 signaling pathways.[2] Furthermore, Mogroside V can attenuate the expression of NLRP3 and reduce intracellular ROS levels.[1] Some studies also suggest its involvement in modulating the miR-21-5p/SPRY1 axis to alleviate inflammatory responses.[3][4]
This compound , with insights drawn from its analogue Mogroside IIIE, demonstrates its therapeutic potential by activating the AMPK/SIRT1 pathway, which is crucial for cellular energy homeostasis and inflammation.[5][6] It is also suggested to inhibit the TLR4 pathway.[6]
Signaling Pathway Diagrams
Caption: Mogroside V Anti-inflammatory Signaling Pathways.
Caption: Mogroside IIIE Anti-inflammatory Signaling Pathways.
Experimental Protocols
This section outlines general methodologies for key in vitro assays used to evaluate the anti-inflammatory activity of mogrosides.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages or other suitable cell lines (e.g., BV-2 microglia, porcine alveolar macrophages).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Mogroside V for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
-
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of the test compound for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Mix the supernatant with an equal volume of Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Determine the cytokine concentrations from a standard curve.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of key proteins involved in inflammatory signaling pathways (e.g., p-p65, p65, iNOS, COX-2, p-AMPK, AMPK).
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with specific primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.
Conclusion
Both Mogroside V and this compound (inferred from Mogroside IIIE data) are potent anti-inflammatory agents with distinct but potentially overlapping mechanisms of action. Mogroside V has been more extensively studied and shown to modulate multiple inflammatory pathways, including NF-κB, MAPK, and NLRP3.[1][6][7] this compound appears to exert its effects through metabolic and inflammatory regulatory pathways involving AMPK and SIRT1.[5][6]
The lack of direct comparative studies necessitates further research to definitively elucidate the relative potency and therapeutic potential of these two mogrosides. Future studies employing identical experimental conditions and a broader range of inflammatory models are warranted to provide a more conclusive comparison and guide the development of novel anti-inflammatory therapies.
References
- 1. Mogroside V exerts anti-inflammatory effects on fine particulate matter-induced inflammation in porcine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mogroside V alleviates inflammation response by modulating miR-21-5P/SPRY1 axis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Mogroside V alleviates inflammation response by modulating miR-21-5P/SPRY1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Mogroside Profiling in Monk Fruit
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantitative profiling of mogrosides, the sweetening compounds found in monk fruit (Siraitia grosvenorii). The selection of a robust and reliable analytical method is crucial for quality control, stability testing, and pharmacokinetic studies of monk fruit extracts and derived products. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS). Additionally, the potential advantages of Ultra-Performance Liquid Chromatography (UPLC) are discussed as a modern alternative for enhanced analytical efficiency.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the performance characteristics of HPLC-UV and HPLC-MS/MS methods for the analysis of mogrosides. The data for HPLC-MS/MS is comprehensive for eight major mogrosides, while the HPLC-UV data is primarily for the most abundant mogroside, Mogroside V.[1]
| Parameter | HPLC-UV Method (for Mogroside V) | HPLC-MS/MS Method (for 8 Mogrosides) | Commentary |
| Linearity (r²) | ≥ 0.999 | 0.9984 - 0.9998 | Both methods demonstrate excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | 0.75 µg/mL | Not explicitly stated, but LOQs are low. | HPLC-MS/MS generally offers significantly lower detection limits. |
| Limit of Quantitation (LOQ) | 2 µg/mL | As low as 96.0 ng/mL (for Mogroside V in plasma)[2][3] | The sensitivity of HPLC-MS/MS is substantially higher, making it suitable for trace-level analysis. |
| Precision (RSD%) | Intra-day: < 8.68% Inter-day: < 5.78% | Intra-day: < 3.73% Inter-day: < 3.91%[1] | HPLC-MS/MS shows superior precision for the simultaneous analysis of multiple mogrosides.[1] |
| Accuracy (Recovery %) | 85.1% - 103.6% | 91.22% - 106.58%[1] | Both methods provide high accuracy, with HPLC-MS/MS showing a slightly tighter recovery range for multiple analytes.[1] |
| Specificity/Selectivity | Lower, as mogrosides lack a strong chromophore. | High, due to the use of specific precursor-to-product ion transitions. | HPLC-MS/MS is highly selective and less susceptible to matrix interference. |
| Analysis Time | Typically longer run times. | ~10 minutes for 8 mogrosides.[1] | HPLC-MS/MS, especially when optimized, can offer rapid analysis of multiple compounds.[1] |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of the major mogroside, Mogroside V, due to its simplicity and accessibility.
Sample Preparation: Micelle-Mediated Cloud-Point Extraction
This environmentally friendly method is effective for extracting and preconcentrating Mogroside V.
-
Extraction: A known weight of powdered monk fruit is mixed with a solution of a nonionic surfactant (e.g., Genapol® X-080).
-
Incubation: The mixture is incubated in a thermostated bath to induce the formation of a surfactant-rich phase (the cloud point).
-
Phase Separation: The mixture is centrifuged to separate the surfactant-rich phase, which contains the extracted mogrosides, from the aqueous phase.
-
Dilution and Analysis: The surfactant-rich phase is diluted with a suitable solvent (e.g., methanol) and injected into the HPLC system.
Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is typically employed.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection is performed at a low wavelength, typically around 203 nm, as mogrosides lack a strong chromophore.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This method allows for the simultaneous, sensitive, and selective quantification of multiple mogrosides.
Sample Preparation: Ultrasound-Assisted Solid-Liquid Extraction
This technique is efficient and reproducible for extracting a broad range of mogrosides.[1]
-
Homogenization: Dried monk fruit samples are homogenized into a fine powder.[1]
-
Extraction: The powder is mixed with a methanol/water solution (e.g., 80:20, v/v).[1]
-
Sonication: The mixture is sonicated to enhance the extraction efficiency.[1]
-
Filtration: The extract is filtered through a 0.22 µm filter before injection into the HPLC-MS/MS system.[1]
Chromatographic and Mass Spectrometric Conditions
-
Column: A high-efficiency C18 column (e.g., Agilent Poroshell 120 SB C18) is suitable for good separation with a short analytical time.[1]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is used to achieve optimal separation and peak shapes.[1]
-
Flow Rate: A flow rate of around 0.25 mL/min is often used.[1]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is preferred for higher sensitivity.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each mogroside.[1]
-
The Advent of Ultra-Performance Liquid Chromatography (UPLC)
Expected Performance Improvements with UPLC:
-
Increased Resolution and Peak Capacity: The smaller particle size in UPLC columns leads to higher separation efficiency, resulting in better resolution of closely related mogrosides.[4]
-
Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of up to nine compared to HPLC, which increases sample throughput.[4]
-
Enhanced Sensitivity: Narrower peaks and reduced band broadening in UPLC lead to greater peak heights and improved signal-to-noise ratios, resulting in lower detection and quantification limits.[4]
-
Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[4]
A comparative study on another glycoside, Pulchelloside I, demonstrated these advantages, showing a reduction in run time from 40 minutes (HPLC) to 8 minutes (UPLC) and a significant decrease in solvent consumption per run from 40 mL to 3.2 mL. It is reasonable to expect similar improvements for mogroside analysis.
Mandatory Visualizations
Experimental Workflow for Mogroside Profiling
Caption: A generalized workflow for the analysis of mogrosides from monk fruit.
Logical Relationship of Analytical Method Validation Parameters
Caption: Interrelated parameters for the validation of an analytical method.
References
A Comparative Guide to the Accuracy and Precision of 11-Deoxymogroside IIIE Quantification Methods
For researchers, scientists, and drug development professionals engaged in the analysis of mogrosides, the accurate and precise quantification of individual components like 11-Deoxymogroside IIIE is crucial. This triterpenoid (B12794562) glycoside, found in the fruit of Siraitia grosvenorii (monk fruit), is a key component of natural, non-caloric sweeteners.[1][2] The selection of a suitable analytical method is therefore critical for quality control, pharmacokinetic studies, and the development of new products containing these natural sweeteners.[3] This guide provides a comparative overview of the primary analytical methods for quantifying this compound, with a focus on their accuracy and precision, supported by experimental data.
While dedicated, validated methods exclusively for this compound are not extensively documented in publicly available literature, robust multi-component analysis methods for mogrosides provide a strong framework for its determination.[4] The principal analytical techniques employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely adopted method for the quantification of mogrosides due to its simplicity and robustness.[3] This technique separates this compound from other components in a sample matrix using a reversed-phase C18 column.[1] A challenge with this method is that mogrosides lack a strong, specific chromophore, necessitating detection at a low wavelength, typically around 203 nm.[1][3] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from reference standards.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for analyzing complex matrices and for pharmacokinetic studies where low concentrations are expected.[2][3] This method allows for the simultaneous determination of multiple mogrosides with high specificity.[3] The use of Multiple Reaction Monitoring (MRM) scanning provides high specificity for quantification.[4][5]
Comparative Performance Data
The following table summarizes the performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of mogrosides. While specific data for this compound is limited, the data for other major mogrosides, such as Mogroside V, can serve as a reasonable proxy due to their structural similarities.[3]
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995[1] | ≥ 0.9984[5] |
| Accuracy (Recovery) | 80-120%[1] | Not explicitly stated, but high precision suggests good accuracy |
| Precision (RSD) | < 2%[1] | Intra-day: < 3.73%, Inter-day: < 3.91%[5] |
| Limit of Detection (LOD) | Dependent on analyte and instrument conditions[4] | 3 ng/mL (for 11-Oxomogroside IIIe)[6] |
| Limit of Quantification (LOQ) | Dependent on analyte and instrument conditions[4] | 10 ng/mL (for 11-Oxomogroside IIIe)[6] |
Experimental Protocols
HPLC-UV Method for this compound Quantification
This protocol outlines a general method for the quantification of this compound using HPLC-UV.
1. Materials and Reagents:
-
This compound reference standard (purity ≥95%)[1]
-
Acetonitrile (B52724) (HPLC grade)[1]
-
Water (HPLC grade or Milli-Q)[1]
-
Methanol (B129727) (HPLC grade)[1]
-
Formic acid (optional, for mobile phase modification)[1]
-
0.45 µm syringe filters[1]
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and UV detector.[1]
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: 203 nm.[1]
-
Injection Volume: 10-20 µL.
3. Preparation of Solutions:
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1][2]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the primary stock solution with the mobile phase.[1]
-
Sample Preparation: A general procedure for a solid extract involves dissolving a known amount of the extract in the mobile phase, centrifuging to pellet insoluble material, and filtering the supernatant through a 0.45 µm syringe filter.[1] Dilute if necessary to bring the concentration within the calibration curve range.[1]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²), which should be > 0.995.[1]
-
Quantify this compound in the sample by applying the peak area to the calibration curve equation.[1]
LC-MS/MS Method for Mogroside Quantification
This protocol is adapted for the quantification of multiple mogrosides and can be applied to this compound.
1. Materials and Reagents:
-
Mogroside reference standards.[5]
-
Acetonitrile (LC-MS grade).[6]
-
Methanol (LC-MS grade).[6]
-
Water (ultrapure).[6]
-
Formic acid (LC-MS grade).[6]
-
Extraction Solvent: 80% Methanol in water (v/v).[6]
2. Instrumentation and Chromatographic Conditions:
-
LC System: HPLC or UPLC system.[5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Chromatographic Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% formic acid.[4][5]
-
Detection: Multiple Reaction Monitoring (MRM) in negative ionization mode.[4][5]
3. Preparation of Solutions:
-
Stock and Standard Solutions: Prepare a stock solution of the reference standard in 80% methanol (e.g., 1 mg/mL).[6] Perform serial dilutions to create calibration standards ranging from 10 ng/mL to 1000 ng/mL.[6]
-
Sample Preparation: For botanical extracts, accurately weigh the powdered sample, add 80% methanol, vortex, and sonicate.[6] Centrifuge the mixture and collect the supernatant for analysis.[6]
4. Data Analysis:
-
Inject each calibration standard to construct a calibration curve by plotting peak area against concentration.
-
The concentration of the mogroside in the samples is determined using the linear regression equation from the calibration curve.[6]
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Interrelationship of key validation parameters for an analytical method.[4]
References
Comparative Guide to the Quantification of 11-Deoxymogroside IIIE in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance of Comparable Analytical Methods
The following tables summarize the performance characteristics of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of Mogroside V and Mogroside III A2 in biological and complex matrices. These values serve as a benchmark for establishing a method for 11-Deoxymogroside IIIE.
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Mogroside V | Rat Plasma | Not Reported | 96.0 | [1][2][3][4] |
| Mogroside III A2 | Monk Fruit Extract | 0.5 | 1.0 | [5] |
Table 2: Linearity, Precision, and Accuracy for Mogroside V in Rat Plasma [1][2]
| Parameter | Value |
| Linear Range | 96.0–96000 ng/mL |
| Correlation Coefficient (r) | ≥ 0.995 |
| Intra-day Precision (CV%) | < 9.2% |
| Inter-day Precision (CV%) | < 10.1% |
| Accuracy | 96.2% to 105.0% |
Table 3: Recovery and Matrix Effect for Mogroside V in Rat Plasma [1][2]
| Parameter | Value |
| Mean Recovery | 91.3% - 95.7% |
| Matrix Effect | 98.2% - 105.0% |
Experimental Protocols
The following are detailed experimental protocols for the quantification of Mogroside V and Mogroside III A2, which can be adapted for this compound.
Protocol 1: Quantification of Mogroside V in Rat Plasma by LC-MS/MS [1][2][3][4]
This method is suitable for pharmacokinetic studies in animal models.
-
Sample Preparation:
-
To a 75 µL plasma sample, add 250 µL of methanol (B129727) for protein precipitation.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: Shiseido Capcell Pak UG120 C18 (2.0 mm × 50 mm, 3.0 µm)
-
Mobile Phase: Methanol:Water (60:40, v/v), isocratic elution
-
Flow Rate: Not specified, but a typical flow rate for this column dimension would be 0.2-0.4 mL/min.
-
Run Time: 7.0 minutes
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Negative-ion electrospray ionization (ESI-)
-
Detection Mode: Selected-Reaction Monitoring (SRM)
-
SRM Transitions:
-
Mogroside V: m/z 1285.6 → 1123.7
-
Internal Standard (IS): m/z 1089.6 → 649.6
-
-
Protocol 2: Quantification of Mogroside III A2 in Complex Matrices by HPLC-ESI-MS/MS [5]
This protocol is designed for plant extracts and commercial sweetener formulations but can be adapted for biological matrices.
-
Sample Preparation (from solid sample):
-
Weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.
-
Add 10 mL of 80% methanol in water (v/v).
-
Vortex and sonicate the sample.
-
Centrifuge to separate the solid residue.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: HPLC system with a binary pump and autosampler.
-
Further details on the column, mobile phase, and gradient are not specified but would require optimization.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: Deprotonated molecule [M-H]⁻
-
Fragmentation: Typically involves the loss of glucose units (162 Da).
-
Visualizations
Experimental Workflow for Mogroside Quantification in Biological Matrices
Caption: Workflow for Mogroside Quantification.
Signaling Pathway of Analysis Logic
Caption: Bioanalytical Method Validation Logic.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Inter-laboratory Comparison of 11-Deoxymogroside IIIE Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 11-Deoxymogroside IIIE, a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). Due to the absence of publicly available, direct inter-laboratory comparison studies specifically for this compound, this document focuses on comparing the performance of the most common analytical techniques used for mogroside analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The data presented for other major mogrosides, such as Mogroside V, serve as a reasonable proxy for the expected performance for this compound due to their structural similarities.[1]
Data Presentation: Quantitative Performance Comparison
The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and the development of new products containing mogrosides.[1] The following table summarizes the reported performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of mogrosides.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9984[1][2] |
| Limit of Detection (LOD) | 0.75 µg/mL[1] | 9.288 - 18.159 ng/mL[1] |
| Limit of Quantification (LOQ) | 2 µg/mL[1] | 5 ng/mL (for Mogroside V in plasma)[1] |
| Precision (RSD%) | Intra-day: < 8.68% Inter-day: < 5.78%[1] | 3.5% - 5.2%[1] |
| Accuracy (Recovery %) | 85.1% - 103.6%[1] | 95.5% - 103.7%[1] |
Note: The specific values for LOD and LOQ are highly dependent on the analyte and the specific instrument conditions.[3]
Experimental Workflow and Methodologies
A successful analysis of this compound relies on a well-defined experimental workflow. The following diagram illustrates a typical workflow for an inter-laboratory comparison study, from sample distribution to final data analysis.
Detailed Experimental Protocol: HPLC-UV for Quantification
While a singular validated method exclusively for this compound is not prominently documented, established multi-component analysis methods provide a robust framework.[3] The following is a general protocol for the quantification of this compound in a sample matrix using HPLC with UV detection.[4]
1. Materials and Reagents:
-
Reference Standard: this compound (Purity ≥95%)[4]
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), and Water (ultrapure)
-
Mobile Phase Additive: Formic acid (optional, for improved peak shape)[4]
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[5]
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
-
Gradient Elution: A shallow gradient is often necessary to resolve closely eluting compounds. An example gradient could be 30-45% B over 40 minutes. This should be optimized.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C[5]
-
Detection Wavelength: 203-210 nm[6]
-
Injection Volume: 10-20 µL
4. Standard Solution Preparation:
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or the initial mobile phase composition to achieve concentrations ranging from approximately 0.05 to 1.0 mg/mL. These solutions will be used to construct a calibration curve.[4]
5. Sample Preparation:
-
Extraction: For plant material or extracts, accurately weigh a known amount of the homogenized sample. Macerate with a suitable solvent, such as 70% aqueous ethanol.[6] The resulting extract can be further purified using techniques like macroporous resin chromatography if necessary.[6]
-
Final Sample Solution: Dissolve the dried extract in the initial mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.
6. Analysis and Quantification:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.[4]
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the sample using the linear regression equation derived from the calibration curve.[4]
The following diagram illustrates the analytical workflow for the HPLC-UV method.
Alternative and Advanced Methodologies
For highly sensitive and selective quantification, especially in complex matrices or at low concentrations, an LC-MS/MS method is recommended.[4] This technique offers significantly lower detection and quantification limits compared to HPLC-UV.[1] The sample preparation is similar to the HPLC-UV protocol, but it requires the use of LC-MS grade solvents. Quantification is typically performed using Multiple Reaction Monitoring (MRM) for enhanced selectivity.[1]
While a dedicated inter-laboratory comparison for this compound has not been identified, robust and reliable analytical methods are available for its quantification. Both HPLC-UV and LC-MS/MS provide a strong foundation for analysis, with the choice of method depending on the required sensitivity, selectivity, and the complexity of the sample matrix. Researchers can adapt the existing multi-component mogroside methods, ensuring proper validation for their specific needs to achieve accurate and precise quantification of this compound.[3]
References
comparative study of extraction methods for minor mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for minor mogrosides from the fruit of Siraitia grosvenorii (monk fruit). The objective is to offer an evidence-based resource for selecting the most effective technique for isolating these valuable, less abundant sweetening compounds. This document details experimental protocols, presents comparative quantitative data, and visualizes key workflows to aid in research and development.
Executive Summary
The extraction of minor mogrosides, which contribute unique sweetness profiles and potential therapeutic benefits, presents a significant challenge due to their low concentrations relative to the major component, Mogroside V. This guide evaluates five primary extraction methodologies: Hot Water Extraction, Ethanol (B145695) Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Flash Extraction. Each method's performance is assessed based on total mogroside yield, purity, and, where data is available, the relative abundance of specific minor mogrosides.
Our findings indicate that while traditional methods like hot water and ethanol extraction are simple and cost-effective, modern techniques such as Flash Extraction and Ultrasound-Assisted Extraction offer significant advantages in terms of yield and efficiency. Flash extraction, in particular, demonstrates the highest reported total mogroside yield and purity in the initial extract. However, the optimal method for selectively enriching minor mogrosides may depend on the specific compounds of interest and the subsequent purification strategies employed.
Comparative Data on Extraction Methods
The following table summarizes the performance of different extraction methods based on available experimental data. It is important to note that a direct comparative study detailing the yield of each minor mogroside across all methods is not extensively available in the current literature. The data primarily reflects total mogroside yield and purity.
| Extraction Method | Total Mogroside Yield (%) | Purity of Total Mogrosides in Crude Extract (%) | Key Advantages | Key Disadvantages |
| Hot Water Extraction | 5.6%[1] | Not specified | Simple, low-cost, mature, and stable for industrial production.[1] | Lower yield compared to other methods. |
| Ethanol Extraction | 5.9% | Not specified | Higher yield than hot water extraction. | Use of organic solvents. |
| Ultrasound-Assisted Extraction (UAE) | 2.98% - 4.11% | Not specified | High efficiency, reduced extraction time, suitable for heat-sensitive compounds.[2] | Yield may be lower than flash extraction. |
| Microwave-Assisted Extraction (MAE) | 0.73% - 1.31% | Not specified | Significantly better than conventional boiling, rapid. | Potentially lower yield compared to other advanced methods. |
| Flash Extraction | 6.9% - 10.06% | > 92%[1] | Highly efficient, rapid, no heating required, suitable for various solvents.[1] | Requires specialized equipment. |
Composition of a Representative Mogroside Extract:
While a direct comparison of minor mogroside profiles from different initial extraction methods is limited, the following composition of a mogroside extract provides insight into the relative abundance of various mogrosides after a general extraction and initial purification process.
| Mogroside | Content ( g/100g of total mogrosides) |
| Mogroside V | 44.52 ± 1.33[3] |
| 11-Oxomogroside V | 7.34 ± 0.16[3] |
| Mogroside VI | 4.58 ± 0.45[3] |
| Mogroside IV | 0.97 ± 0.05[3] |
| Mogroside III | 0.58 ± 0.03[3] |
Experimental Workflows and Logical Relationships
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the general workflow for mogroside extraction and a common subsequent purification step.
General workflow for the extraction and purification of mogrosides.
Detailed workflow for purification using macroporous resin chromatography.
Detailed Experimental Protocols
The following are detailed methodologies for the key extraction and purification techniques discussed in this guide.
Hot Water Extraction[1]
-
Objective: To extract mogrosides using water as a solvent at elevated temperatures.
-
Materials:
-
Dried and powdered Siraitia grosvenorii fruit.
-
Deionized water.
-
-
Procedure:
-
Combine the powdered monk fruit with deionized water at a material-to-liquid ratio of 1:15 (g/mL).
-
Allow the mixture to soak for 30 minutes at room temperature.
-
Heat the mixture to boiling and maintain for 60 minutes with constant stirring.
-
Separate the extract from the solid residue by filtration.
-
Repeat the extraction process on the residue two more times with fresh deionized water.
-
Combine the extracts from all three cycles.
-
The combined extract can then be concentrated or moved to a purification step.
-
Ethanol Extraction
-
Objective: To extract mogrosides using an ethanol-water mixture.
-
Materials:
-
Dried and powdered Siraitia grosvenorii fruit.
-
50% aqueous ethanol solution.
-
-
Procedure:
-
Mix the powdered monk fruit with the 50% ethanol solution at a material-to-liquid ratio of 1:20 (g/mL).
-
Maintain the mixture at 60°C and shake for 100 minutes.
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh 50% ethanol solution.
-
Combine the extracts from all three cycles for further processing.
-
Ultrasound-Assisted Extraction (UAE)[2]
-
Objective: To utilize ultrasonic waves to enhance the extraction of mogrosides.
-
Materials:
-
Dried and powdered Siraitia grosvenorii fruit.
-
Solvent (e.g., 60% aqueous ethanol).
-
-
Procedure:
-
Combine the powdered monk fruit with the 60% ethanol solution at a material-to-liquid ratio of 1:45 (g/mL).
-
Place the mixture in an ultrasonic bath or use a probe-type sonicator.
-
Apply ultrasonic waves at a frequency of 40 kHz.
-
Maintain the temperature at 55°C for an extraction time of 45 minutes.
-
After sonication, filter the mixture to separate the crude extract.
-
Microwave-Assisted Extraction (MAE)
-
Objective: To use microwave energy to rapidly heat the solvent and plant material, accelerating extraction.
-
Materials:
-
Dried and powdered Siraitia grosvenorii fruit.
-
Solvent (e.g., water or aqueous ethanol).
-
-
Procedure:
-
Mix the powdered monk fruit with the chosen solvent in a microwave-safe extraction vessel.
-
Place the vessel in a microwave extraction system.
-
Apply microwave power (e.g., 750 W) for a short duration (e.g., 15 minutes).
-
After extraction, allow the mixture to cool before filtering to obtain the crude extract.
-
Flash Extraction[1]
-
Objective: To achieve rapid and highly efficient extraction using a high-speed shearing and dispersion process.
-
Materials:
-
Dried and powdered Siraitia grosvenorii fruit.
-
Solvent (e.g., water).
-
-
Procedure:
-
Combine the powdered monk fruit with water at a material-to-liquid ratio of 1:20 (g/mL) in the chamber of a flash extraction apparatus.
-
Operate the extractor at a high blade speed (e.g., 6000 r/min).
-
Maintain the temperature at 40°C for an extraction time of 7 minutes.
-
Following the extraction, the mixture is filtered to yield a crude extract with high purity.
-
Purification with Macroporous Resin Chromatography[3][4]
-
Objective: To enrich the concentration of mogrosides and remove impurities from the crude extract.
-
Materials:
-
Procedure:
-
Pack a chromatography column with the macroporous resin and equilibrate it by washing with deionized water.
-
Load the crude mogroside extract onto the column.
-
Wash the column with deionized water to remove highly polar impurities such as sugars and pigments.
-
Elute the adsorbed mogrosides from the resin using a 40% aqueous ethanol solution.[4]
-
Collect the eluate, which now contains an enriched concentration of mogrosides.
-
The eluate can be concentrated using a rotary evaporator.
-
Conclusion
The selection of an appropriate extraction method for minor mogrosides is a critical step that influences the efficiency, yield, and purity of the final product. While traditional methods offer simplicity, modern techniques like Flash Extraction and Ultrasound-Assisted Extraction provide significant improvements in performance. For researchers and drug development professionals, the choice of method will depend on a balance of factors including the desired yield and purity of minor mogrosides, available equipment, scalability, and economic considerations. Further research focusing on the comparative analysis of minor mogroside profiles resulting from these different extraction techniques is warranted to enable more targeted and efficient isolation of these valuable compounds.
References
A Comparative Guide to the Biological Activity of Triterpenoid Glycosides: Featuring the Mogroside Family
An Objective Analysis for Researchers and Drug Development Professionals
Triterpenoid (B12794562) glycosides, a diverse class of natural products, are the subject of intense scientific scrutiny for their broad spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of cucurbitane-type triterpenoid glycosides from Siraitia grosvenorii (monk fruit), known as mogrosides, versus other classes of triterpenoid glycosides.
A key compound of interest is 11-Deoxymogroside IIIE, a known constituent of monk fruit.[1][2] However, it is important to note that as a minor and less-studied component, specific experimental data on its biological activity is not yet available in current literature. Therefore, this guide will focus on the well-characterized activities of the broader mogroside family, placing them in context with other significant triterpenoid glycosides to provide a valuable comparative framework for researchers. All mogrosides share a common metabolic fate, being metabolized to the aglycone, mogrol, by intestinal microflora, which is believed to be the primary form responsible for systemic biological activity.[3][4]
Comparative Analysis of Biological Activities
The following sections summarize quantitative data on key biological activities, including anti-inflammatory, antioxidant, cytotoxic, and hepatoprotective effects.
Anti-inflammatory Activity
Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Many triterpenoid glycosides have been evaluated for their ability to inhibit inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage models.
| Compound/Extract | Class/Source | Assay | IC₅₀ / Activity | Reference |
| Mogrosides (General Extract) | Cucurbitane / S. grosvenorii | Inhibition of key inflammatory genes | Exerted anti-inflammatory effects | [2] |
| Heritiera B | Oleanane / Heritiera littoralis | NO Production Inhibition (RAW 264.7 cells) | 10.33 µM | [5][6] |
| Heritiera A | Oleanane / Heritiera littoralis | NO Production Inhibition (RAW 264.7 cells) | 32.11 µM | [5] |
| Stauntonia hexaphylla Saponin (Compound 13) | Oleanane / S. hexaphylla | NO Production Inhibition (RAW 264.7 cells) | 0.59 µM | [7] |
| Helianthoside 1-6 | Oleanane / Helianthus annuus | TPA-induced inflammation (mouse ear) | ID₅₀: 65-262 nmol/ear | [8] |
| Dexamethasone (Control) | Corticosteroid | NO Production Inhibition (RAW 264.7 cells) | 6.39 µM | [5] |
Antioxidant Activity
Antioxidant capacity is a crucial measure of a compound's ability to neutralize reactive oxygen species (ROS), which are implicated in cellular damage and numerous pathologies. The antioxidant activities of mogrosides have been evaluated using various standard assays.
| Compound | Class/Source | Assay | EC₅₀ / Activity | Reference |
| Mogroside V | Cucurbitane / S. grosvenorii | Hydroxyl Radical (OH) Scavenging | 48.44 µg/mL | [9][10] |
| 11-oxo-mogroside V | Cucurbitane / S. grosvenorii | Superoxide (O₂⁻) Scavenging | 4.79 µg/mL | [9] |
| 11-oxo-mogroside V | Cucurbitane / S. grosvenorii | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 µg/mL | [9] |
| 11-oxo-mogroside V | Cucurbitane / S. grosvenorii | OH-induced DNA Damage Inhibition | 3.09 µg/mL | [9] |
| Mogroside IIA₂ | Cucurbitane / S. grosvenorii | Strongest radical-scavenging in a comparative study of six mogrosides | N/A | [11] |
Cytotoxic Activity
The ability of a compound to induce cell death is a cornerstone of anticancer research. Triterpenoid glycosides from various sources have demonstrated potent cytotoxicity against a range of cancer cell lines.
| Compound | Class/Source | Cell Line | IC₅₀ | Reference |
| Ganoderma theaecolum Triterpenoid (Compound 4) | Lanostane / G. theaecolum | H460 (Lung Cancer) | 22.4 µM | [12] |
| Ganoderma theaecolum Triterpenoid (Compound 4) | Lanostane / G. theaecolum | MDA-MB-231 (Breast Cancer) | 49.1 µM | [12] |
| Betulinic Acid Derivative | Lupane / Semisynthetic | B164A5 (Murine Melanoma) | Dose-dependent viability decline | [13] |
| Oleanolic Acid Derivative | Oleanane / Semisynthetic | B164A5 (Murine Melanoma) | Enhanced antiproliferative potential vs. parent | [13] |
| Doxorubicin (Control) | Anthracycline | HCT-116 (Colon Cancer) | 22.6 µM | [14] |
| Doxorubicin (Control) | Anthracycline | MCF-7 (Breast Cancer) | 19.7 µM | [14] |
Hepatoprotective Activity
Protecting the liver from injury is a significant therapeutic goal. Certain mogrosides have shown the ability to protect liver cells from oxidative stress-induced damage.
| Compound | Class/Source | Assay | Result (% Cell Viability) | Reference |
| Luohanguoside A (1) | Cucurbitane / S. grosvenorii | H₂O₂-induced injury in ALM-12 cells | 63.20% | [1] |
| 11-oxo-mogroside V (5) | Cucurbitane / S. grosvenorii | H₂O₂-induced injury in ALM-12 cells | 62.32% | [1] |
| Mogroside II A (10) | Cucurbitane / S. grosvenorii | H₂O₂-induced injury in ALM-12 cells | 66.52% | [1] |
| H₂O₂ Model Group | N/A | H₂O₂-induced injury in ALM-12 cells | 52.98% | [1] |
| Bicyclol (Control) | Synthetic Drug | H₂O₂-induced injury in ALM-12 cells | 59.41% | [1] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanisms of action and the methods used for evaluation.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Plating: Seed cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test triterpenoid glycosides for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[15][16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][16]
-
Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm (with an optional reference wavelength of 630 nm) using a microplate reader.[13]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, using dose-response curve analysis.
-
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants using the Griess reagent.
-
Principle: The Griess reagent converts nitrite into a purple azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration, indicating the level of NO production by cells like LPS-stimulated macrophages.[17]
-
Protocol:
-
Cell Plating: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[18]
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production. Incubate for 24 hours.[19]
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant in a new 96-well plate.[17][20]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[18][19]
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate IC₅₀ values.
-
This guide highlights the significant therapeutic potential within the triterpenoid glycoside class. While mogrosides from Siraitia grosvenorii exhibit notable antioxidant and hepatoprotective effects, other glycosides from diverse plant sources show potent anti-inflammatory and cytotoxic activities. Future research focusing on minor constituents like this compound is warranted to fully explore the structure-activity relationships and unlock the full potential of this valuable compound family.
References
- 1. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities [mdpi.com]
- 2. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Capabilities of Triterpenes and Triterpenoids in Immune and Inflammatory Processes: A Review [mdpi.com]
- 8. Triterpene glycosides from the flower petals of sunflower (Helianthus annuus) and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hnxb.org.cn [hnxb.org.cn]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of C18 Columns for Enhanced Mogroside Separation
For researchers, scientists, and drug development professionals seeking to optimize the separation of mogrosides, the selection of the appropriate High-Performance Liquid Chromatography (HPLC) column is a critical first step. This guide provides a head-to-head comparison of various C18 columns, offering insights into their performance for mogroside analysis based on available experimental data. We delve into the experimental protocols and present quantitative data to facilitate an informed decision-making process.
Mogrosides, the sweet-tasting triterpenoid (B12794562) glycosides from Siraitia grosvenorii (monk fruit), present a unique separation challenge due to their structural similarity and the presence of numerous isomers. The C18 (octadecyl) stationary phase is the most commonly employed for reversed-phase HPLC analysis of these compounds. However, not all C18 columns are created equal. Variations in silica (B1680970) purity, particle size, pore size, surface area, carbon load, and end-capping technology can significantly impact selectivity, resolution, and overall chromatographic performance.
General Experimental Workflow for Mogroside Separation
The separation of mogrosides by HPLC generally follows a standardized workflow, from sample preparation to data analysis. The following diagram illustrates the key steps involved in a typical experimental protocol.
Comparative Analysis of C18 Columns
Table 1: Comparison of C18 Column Specifications
| Column Name | Manufacturer | Particle Size (µm) | Pore Size (Å) | Dimensions (mm) | Key Features |
| Agilent Poroshell 120 SB-C18 | Agilent Technologies | 2.7 | 120 | 4.6 x 100 | Superficially porous particles for high efficiency at lower backpressure; StableBond phase for good stability at low pH.[1][2][3] |
| Shiseido Capcell Pak UG120 C18 | Shiseido | 3.0 | 120 | 2.0 x 50 | High-purity silica with a uniform particle size. |
| Phenomenex Luna C18(2) | Phenomenex | 5 | 100 | 4.6 x 150 | High-purity, metal-free silica (99.99%); robust and reproducible performance.[4][5][6] |
| Merck Chromolith Performance RP-18e | Merck | Monolithic | 130 (mesopores), 2 (macropores) | 4.6 x 100 | Monolithic silica rod with a bimodal pore structure, allowing for high flow rates at low backpressure.[7][8] |
Table 2: Experimental Conditions for Mogroside Separation on Different C18 Columns
| Parameter | Agilent Poroshell 120 SB-C18 | Shiseido Capcell Pak UG120 C18 | Phenomenex Luna C18 | Merck Chromolith RP-18e |
| Mobile Phase A | 0.1% Formic Acid in Water | Water | Water | Water |
| Mobile Phase B | Acetonitrile (B52724) | Methanol (B129727) | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic (60:40, v/v) | Not Specified | Not Specified |
| Flow Rate | 0.25 mL/min | Not Specified | 1 mL/min | Not Specified |
| Detection | ESI-MS/MS | Not Specified | UV | Not Specified |
| Reference | [9] | [10] | [11] | [11] |
Discussion on Column Performance
The choice of a C18 column can significantly influence the separation of mogrosides, particularly for resolving closely related isomers like Mogroside V and iso-Mogroside V.
-
Agilent Poroshell 120 SB-C18: The use of superficially porous particles in this column allows for high-efficiency separations, comparable to sub-2 µm fully porous particles, but at a significantly lower backpressure. This makes it suitable for use with both UHPLC and conventional HPLC systems. The StableBond (SB) chemistry provides excellent stability at low pH, which is often advantageous for improving peak shape and selectivity of acidic compounds. Studies have shown that this column can achieve good separation and symmetric peak shapes for various mogrosides.[9]
-
Shiseido Capcell Pak UG120 C18: This column is known for its high-purity silica and uniform particle size, which contributes to good peak shapes and reproducible results. It has been successfully used for the quantitative determination of mogroside V in biological matrices.[10]
-
Phenomenex Luna C18(2): The Luna series is recognized for its high-purity, metal-free silica, which minimizes unwanted secondary interactions with analytes.[4] This can be particularly beneficial for achieving symmetrical peaks for polar compounds like mogrosides. The robust nature of this column makes it a reliable choice for routine quality control applications.
-
Merck Chromolith Performance RP-18e: The monolithic silica structure of this column is its key feature, offering very low backpressure even at high flow rates.[8] This allows for rapid separations without the need for high-pressure HPLC systems. The bimodal pore structure provides a high surface area for interaction, leading to efficient separation.
Experimental Protocols
To provide a practical reference, here are detailed methodologies from studies that have successfully employed C18 columns for mogroside separation.
Protocol 1: Analysis of Eight Major Mogrosides using Agilent Poroshell 120 SB-C18
-
Column: Agilent Poroshell 120 SB-C18 (specific dimensions not provided in the abstract).
-
Mobile Phase: A gradient elution was performed with acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.25 mL/min.
-
Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
-
Results: This method achieved satisfactory separation of eight major mogrosides, including isomers, within 10 minutes, demonstrating good linearity (r² ≥ 0.9984).[9]
Protocol 2: Quantification of Mogroside V using Shiseido Capcell Pak UG120 C18
-
Column: Shiseido Capcell Pak UG120 C18 (2.0 × 50mm, 3.0µm).[10]
-
Mobile Phase: An isocratic mobile phase consisting of methanol and water (60:40, v/v) was used.[10]
-
Run Time: 7.0 minutes.[10]
-
Detection: Triple-quadrupole tandem mass spectrometer with a negative-ion electrospray ionization interface.[10]
-
Results: This method effectively separated mogroside V from plasma samples with a retention time of 2.0 minutes.[10]
Conclusion
The selection of the optimal C18 column for mogroside separation is dependent on the specific analytical goals, such as the need for high throughput, high resolution of isomers, or compatibility with existing HPLC instrumentation.
-
For high-resolution separation of complex mogroside mixtures and isomers , columns with superficially porous particles like the Agilent Poroshell 120 SB-C18 offer a significant advantage due to their high efficiency.
-
For rapid analysis and high-throughput screening , monolithic columns such as the Merck Chromolith Performance RP-18e are an excellent choice due to their low backpressure at high flow rates.
-
For robust and routine quality control applications , traditional high-purity silica columns like the Phenomenex Luna C18(2) and Shiseido Capcell Pak UG120 C18 provide reliable and reproducible performance.
It is recommended that researchers evaluate a few different C18 columns with varying selectivities to determine the most suitable option for their specific application. Factors such as mobile phase composition (acetonitrile vs. methanol), pH, and column temperature should also be optimized to achieve the desired separation. This guide provides a starting point for column selection, and further method development will be necessary to achieve optimal results for your specific mogroside analysis.
References
- 1. agilent.com [agilent.com]
- 2. hplc.eu [hplc.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Luna HPLC Columns for Reliable Performance | Phenomenex [phenomenex.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. revroum.lew.ro [revroum.lew.ro]
A Comparative Guide to Validating the Purity of 11-Deoxymogroside IIIE Reference Standard
For Researchers, Scientists, and Drug Development Professionals
The burgeoning interest in natural, non-caloric sweeteners has placed significant emphasis on the accurate characterization of their constituent compounds. 11-Deoxymogroside IIIE, a triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is a subject of growing research for its potential gustatory and physiological properties. A highly pure and well-characterized reference standard of this compound is fundamental for the accurate quantification in raw materials, finished products, and in pharmacological and metabolic studies. This guide provides a comparative overview of analytical methodologies for validating the purity of an this compound reference standard, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate techniques for their needs.
Comparison of Analytical Methodologies
The purity of a reference standard is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed methods.
Data Presentation: Quantitative Performance of Analytical Methods for Mogroside Analysis
While specific performance data for this compound is not extensively published, the data for the structurally similar and more abundant Mogroside V provides a reliable proxy for expected analytical performance.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.75 µg/mL | ~9-18 ng/mL |
| Limit of Quantification (LOQ) | ~2 µg/mL | ~5-96 ng/mL |
| Intra-day Precision (RSD%) | < 8.7% | < 10.1% |
| Inter-day Precision (RSD%) | < 5.8% | < 10.1% |
| Accuracy (Recovery %) | 85.1% - 103.6% | 91.3% - 105.0% |
Note: Data is compiled from studies on Mogroside V and is intended to be representative.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible method for purity assessment. Since mogrosides lack a strong chromophore, detection is typically performed at low wavelengths (around 203 nm).
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound reference standard candidate
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard candidate and dissolve it in 10 mL of methanol (B129727) to create a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to concentrations ranging from approximately 0.05 to 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 203 nm.
-
Gradient Program: 0-10 min, 20-35% B; 10-25 min, 35-50% B; 25-30 min, 50-80% B. (This is a starting point and should be optimized for best separation).
-
-
Data Analysis:
-
Inject the standard solutions and plot a calibration curve of peak area versus concentration. A correlation coefficient (r²) of > 0.995 is desirable.
-
The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
-
Purity and Impurity Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for identifying and quantifying trace impurities that may not be detectable by HPLC-UV.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Reagents:
-
As per HPLC-UV method.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound reference standard candidate in methanol or the initial mobile phase.
-
-
Chromatographic Conditions:
-
Similar mobile phases and gradient elution as the HPLC-UV method, but with a flow rate adjusted for the column dimensions (e.g., 0.3 mL/min).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
Precursor Ion: [M-H]⁻ or [M+HCOO]⁻ (to be determined by infusion of the standard).
-
Product Ions: To be determined by fragmentation of the precursor ion.
-
-
Data Analysis:
-
Analyze the full scan data for the presence of any unexpected ions.
-
Use MRM to quantify any known structurally related impurities against their own reference standards if available.
-
Absolute Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining the purity of a substance without the need for a reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
Reagents:
-
Deuterated solvent (e.g., Methanol-d4, DMSO-d6).
-
A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the this compound reference standard candidate and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) for complete relaxation of all relevant protons.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualizations
A Comparative Analysis of the Sweetness Profiles of Mogrosides, Including 11-Deoxymogroside IIIE
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of various mogrosides as high-intensity sweeteners, supported by available experimental data.
The demand for natural, non-caloric sweeteners has propelled research into the diverse range of mogrosides found in the fruit of Siraitia grosvenorii (monk fruit). While Mogroside V is the most well-known and commercially utilized mogroside, a spectrum of related compounds, including the less-studied 11-Deoxymogroside IIIE, exhibits a wide variation in sweetness intensity and quality. This guide provides a comparative analysis of the sweetness profiles of this compound and other key mogrosides, summarizing the available quantitative data and outlining the experimental protocols used for their evaluation.
Comparative Sweetness Profile of Mogrosides
The sweetness of mogrosides is largely determined by the number and position of glucose units attached to the core mogrol (B2503665) structure. Generally, a higher number of glucose units is associated with increased sweetness. However, the specific arrangement of these units also plays a crucial role in the taste profile, including the presence of off-tastes such as bitterness and undesirable aftertastes.
| Mogroside | Relative Sweetness to Sucrose (B13894) | Taste Profile Highlights |
| Mogroside V | ~250-425 times | The most abundant and commercially used mogroside. Generally characterized by a clean, sweet taste with minimal bitterness compared to other high-intensity sweeteners.[1] |
| Siamenoside I | ~560 times | Considered one of the sweetest mogrosides with a favorable taste quality.[2] |
| Mogroside IV | Similar to Mogroside V | High sweetness intensity. |
| Mogroside IIIE | Not intensely sweet; taste quality is considered inferior to its derivatives. | Enzymatic modification of Mogroside IIIE to α-siamenoside I resulted in a compound 508 times sweeter than 5% sucrose with a significantly improved taste, suggesting the original compound has a less desirable flavor.[3][4] |
| Mogroside IIE | Bitter | This compound is a precursor to sweeter mogrosides and is not itself sweet.[5] |
| This compound | Data not available in peer-reviewed literature. | Due to a lack of published data, the sweetness profile is not well-characterized. Its structural similarity to Mogroside IIE suggests it may not be intensely sweet.[6] |
Experimental Protocols
The characterization and comparison of mogroside sweetness profiles involve a combination of sensory evaluation by trained human panelists and analytical chemistry techniques to identify and quantify the compounds.
Sensory Evaluation of Sweetness
A critical component of characterizing sweeteners is sensory analysis, which provides data on sweetness intensity and quality.
Protocol for Sensory Panel Evaluation:
-
Panelist Selection and Training: Panels are typically composed of 10-15 trained individuals.[7] Training involves familiarizing panelists with the taste attributes to be evaluated (e.g., sweetness, bitterness, aftertaste) and calibrating their intensity ratings using reference standards (e.g., solutions of sucrose at varying concentrations).[8][9]
-
Sample Preparation: Pure mogroside samples are dissolved in deionized water at various concentrations. The concentrations are often chosen to be equi-sweet with a range of sucrose solutions (e.g., 2%, 5%, 8% sucrose).
-
Evaluation Method: A common method is the two-alternative forced-choice (2-AFC) test to determine the detection threshold or a rating scale (e.g., a 9-point hedonic scale or a general Labeled Magnitude Scale) to quantify supra-threshold intensity.[10] Panelists are presented with the samples in a randomized and blinded manner to prevent bias.
-
Data Analysis: Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the sensory attributes between the different mogrosides.
Analytical Methods for Mogroside Profiling
Accurate quantification of mogrosides is essential for correlating chemical structure with sensory perception.
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS):
-
Sample Preparation: Monk fruit extracts or purified mogroside samples are dissolved in a suitable solvent, typically a methanol-water mixture.[11]
-
Chromatographic Separation: The samples are injected into an HPLC system equipped with a C18 column. A gradient elution is typically used, with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol.[11] This separates the different mogrosides based on their polarity.
-
Detection and Quantification:
-
UV Detection: Mogrosides can be detected using a UV detector, typically at a wavelength of around 210 nm.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer allows for more sensitive and specific detection and quantification. Electrospray ionization (ESI) in negative ion mode is commonly used for mogrosides.[6] The mass-to-charge ratio (m/z) of each compound is used for identification, and the peak area is used for quantification against a standard curve.[11]
-
Sweet Taste Signaling Pathway
The perception of sweet taste is initiated by the binding of sweet compounds to specific G-protein coupled receptors on the surface of taste receptor cells in the taste buds.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective enzymatic α-1,6- monoglucosylation of mogroside IIIE for the bio-creation of α-siamenoside I, a potential high-intensity sweetener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 9. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 11-Deoxymogroside IIIE
For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of natural products like 11-Deoxymogroside IIIE is critical for quality control, pharmacological studies, and regulatory submission. This compound is a cucurbane-type triterpenoid (B12794562) glycoside found as a minor constituent in the fruit of Siraitia grosvenorii (monk fruit).[1][2] Its structural complexity and the presence of numerous isomers necessitate robust and well-validated analytical methods.[3]
Cross-validation of an analytical method is the process of demonstrating that a validated procedure yields consistent and reliable results across different laboratories, equipment, or analytical methods.[4][5] This guide provides a framework for comparing and cross-validating analytical results for this compound, offering detailed experimental protocols and representative data to ensure inter-laboratory consistency.
Data Presentation: A Comparative Overview
While specific cross-validation data for this compound is not extensively published, the following tables present a comparative summary of typical analytical methods used for mogroside analysis and a hypothetical data set for a comparative cross-validation study.
Table 1: Comparison of Common HPLC Methods for Mogroside Analysis This table outlines common High-Performance Liquid Chromatography (HPLC) methods that can be adapted for the quantification of this compound.[6]
| Parameter | Method A: HPLC-DAD | Method B: HPLC-MS/MS |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.25 - 0.4 mL/min |
| Detection | Diode Array Detector (DAD) at ~210 nm | Tandem Mass Spectrometry (MS/MS) in Negative ESI mode |
| Sensitivity | Moderate | High |
| Selectivity | Moderate (based on retention time and UV spectrum) | High (based on parent and fragment ion m/z) |
| Primary Use | Routine quantification, purity assessment | Quantification in complex matrices, structure confirmation |
Table 2: Spectroscopic Data for Structural Confirmation Due to the limited availability of dedicated data for this compound, data from its close structural analog, Mogroside IIE, is often used as a robust proxy.[1] The primary difference is the absence of a hydroxyl group at the C-11 position in this compound.[7]
| Technique | Analog Compound | Key Observations | Interpretation |
| Mass Spectrometry | Mogroside IIE | ESI- TOF Observed m/z: 799.4738 | [M-H]⁻ ion, consistent with a molecular formula of C₄₂H₇₂O₁₄.[1] |
| ¹H NMR (500 MHz) | Mogroside IIE (in CD₃OD) | Complex signals in the sugar region (δ 3.0-5.5 ppm); multiple methyl singlets and a doublet for the aglycone.[1] | Confirms the presence of multiple glucose units and a triterpenoid core.[3] |
| ¹³C NMR (125 MHz) | Mogroside IIE (in CD₃OD) | Anomeric carbons (C-1', C-1'') observed at δ ~104-105 ppm.[1] | Indicates the presence and linkage of sugar moieties.[7] |
Table 3: Hypothetical Results from an Inter-Laboratory Cross-Validation Study This table illustrates potential results from a comparative testing study between two laboratories (Lab A and Lab B) analyzing the same homogenous batch of purified this compound using a validated HPLC-DAD method.
| Validation Parameter | Lab A Results | Lab B Results | Acceptance Criteria |
| Assay (% Purity) | Mean: 98.7%, RSD: 0.8% | Mean: 98.2%, RSD: 1.1% | Mean difference ≤ 2.0%; RSD ≤ 2.0%[4] |
| Precision (RSD%) | Repeatability: 0.6%Intermediate: 0.9% | Repeatability: 0.8%Intermediate: 1.2% | RSD ≤ 2.0% |
| Accuracy (% Recovery) | 99.1% | 98.5% | 98.0% - 102.0% |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.06 µg/mL | Comparable sensitivity |
| LOQ (Limit of Quantitation) | 0.15 µg/mL | 0.18 µg/mL | Comparable sensitivity |
Experimental Protocols
Detailed and standardized protocols are fundamental to achieving reproducible results.
Isolation and Purification of this compound
This protocol is based on established methods for separating mogroside analogues from Siraitia grosvenorii.[2]
-
Extraction:
-
Macerate 500 g of powdered, dried monk fruit with 5 L of 70% aqueous ethanol (B145695) at room temperature for 24 hours.
-
Filter the mixture and repeat the extraction on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.
-
-
Column Chromatography:
-
Subject the crude extract to chromatography on a macroporous resin (e.g., Diaion HP-20).
-
Elute with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%) to obtain an enriched mogroside fraction.[2]
-
-
Semi-Preparative HPLC:
-
Further purify the enriched fraction using a semi-preparative C18 HPLC column.
-
Use a gradient elution with water (Solvent A) and methanol (B129727) or acetonitrile (Solvent B).
-
Monitor the eluent at 203-210 nm and collect fractions corresponding to the target peak.[2]
-
Analyze collected fractions by analytical HPLC and MS to confirm identity and purity.[2] Pool pure fractions and lyophilize to obtain a dry powder.
-
Analytical HPLC Method for Quantification
This method is suitable for determining the purity and concentration of this compound.
-
Instrumentation: HPLC system with a DAD or UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Sample Preparation: Accurately weigh and dissolve the purified compound in methanol to a known concentration (e.g., 0.5 mg/mL).
-
Chromatographic Conditions: [2]
-
Mobile Phase: Solvent A: Water; Solvent B: Acetonitrile.
-
Gradient: A typical gradient might be: 30% B (0-10 min), 30-60% B (10-40 min), 60-80% B (40-50 min), followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
-
Analysis: Inject the sample and integrate the peak area. Quantify against a reference standard if available.
High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation
HRMS is essential for confirming the elemental composition.[3]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an ESI source.[1]
-
Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the compound in methanol or an acetonitrile/water mixture.[1]
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer.
-
Acquire spectra in negative ion mode, as mogrosides readily form [M-H]⁻ adducts.[1]
-
Set the mass range to m/z 100-1500.
-
-
Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the molecular formula.
Protocol for Inter-Laboratory Cross-Validation
This protocol outlines a comparative testing approach, the most common strategy for method transfer.[4]
-
Objective: To demonstrate that a receiving laboratory can produce equivalent results to a transferring laboratory using the same analytical method.
-
Pre-requisites:
-
A detailed, validated analytical method protocol is shared.
-
A homogenous batch of the material to be tested (e.g., purified this compound) is distributed to both labs.
-
Pre-defined acceptance criteria are agreed upon by both parties.[4]
-
-
Procedure:
-
Each laboratory prepares a minimum of six independent samples from the provided batch.[4]
-
Each sample preparation is injected in triplicate.
-
System suitability tests are performed before each run and must meet the criteria defined in the method.
-
Results for key parameters (e.g., assay, purity, impurity levels) are calculated and reported.
-
-
Data Comparison: The mean results and standard deviations from both laboratories are statistically compared against the pre-defined acceptance criteria.
By adhering to these detailed protocols and establishing clear acceptance criteria, research organizations can ensure the cross-validation of analytical results for this compound is successful. This robust approach guarantees data integrity and consistency, which is paramount for advancing research and development in the fields of natural products and pharmaceuticals.
References
Assessing the Recovery of 11-Deoxymogroside IIIE in Extraction Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient extraction of minor bioactive compounds from natural products is a critical challenge in drug discovery and development. 11-Deoxymogroside IIIE, a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit), has garnered interest for its potential pharmacological activities.[1] However, being a minor constituent, its recovery is highly dependent on the chosen extraction methodology. This guide provides a comparative overview of common extraction protocols, offering insights into their effectiveness for isolating this compound and other related mogrosides.
Comparative Analysis of Extraction Protocol Performance
While specific quantitative data for the recovery of this compound is limited in publicly available literature, the recovery of total mogrosides and the major sweet component, Mogroside V, can serve as a valuable proxy for assessing extraction efficiency due to their structural similarities. The following table summarizes the performance of various extraction techniques based on available data for total mogrosides.
| Extraction Method | Solvent System | Key Parameters | Typical Total Mogroside Yield (%) | Reference |
| Maceration | 70% Aqueous Ethanol (B145695) | Room Temperature, 24 hours | Not explicitly stated, but serves as a baseline | [1] |
| Hot Water Extraction | Water | Boiling Temperature, 5 hours | ~1.8% (with subsequent membrane separation) | [2] |
| Ultrasonic-Assisted Extraction (UAE) | Water or Aqueous Ethanol | Varies (e.g., 40-50 kHz, 30-40 min, 50°C) | 3.42% - 5.97% | [2][3] |
| Microwave-Assisted Extraction (MAE) | Water or 40% Ethanol | Varies (e.g., 495-750 W, 6-15 min) | 0.8% - 9.41% | [2] |
| Flash Extraction | Water | High speed homogenization (e.g., 6000 r/min), 4 min, Ambient Temp. | ~10.06% | [2] |
Note: The yields presented are for total mogrosides and can vary significantly based on the quality of the plant material, specific experimental conditions, and subsequent purification steps. The recovery of the minor component, this compound, is expected to be a fraction of these values.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the key extraction methods discussed.
Maceration (Solvent Extraction)
This conventional method serves as a baseline for comparison.
Protocol:
-
Grind dried Siraitia grosvenorii fruit into a fine powder.
-
Macerate the powdered fruit with 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature for 24 hours.[1]
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction of the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.[1]
Ultrasonic-Assisted Extraction (UAE)
UAE utilizes sound waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[3]
Protocol:
-
Place the powdered Siraitia grosvenorii fruit in an extraction vessel with the chosen solvent (e.g., water or aqueous ethanol) at a specified solid-to-liquid ratio.
-
Introduce an ultrasonic probe or place the vessel in an ultrasonic bath.
-
Apply ultrasonic waves at a set frequency (e.g., 40 kHz) and power for a defined duration (e.g., 30 minutes).[4]
-
Maintain a constant temperature (e.g., 50°C) throughout the process.
-
Separate the extract from the solid residue by filtration or centrifugation.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
Protocol:
-
Mix the powdered Siraitia grosvenorii fruit with the selected solvent in a microwave-safe extraction vessel.
-
Place the vessel in a microwave extractor.
-
Apply microwave irradiation at a specific power level (e.g., 500 W) for a short duration (e.g., 10 minutes).[5]
-
After extraction, allow the mixture to cool before filtering to separate the extract.
Experimental and Analytical Workflow
The overall process from raw material to a quantified extract involves several key stages. The following diagram illustrates a typical workflow.
Caption: General workflow for the extraction and analysis of this compound.
Quantification of this compound
Accurate quantification of this compound in the resulting extracts is essential for determining the recovery rate of each protocol. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical method due to its high sensitivity and selectivity, which is necessary for analyzing complex botanical extracts.[6]
Key aspects of the analytical method include:
-
Sample Preparation: Dilution of the crude or purified extract in a suitable solvent, followed by filtration.
-
Chromatographic Separation: Utilizing a C18 column with a gradient elution of water and acetonitrile, often with a formic acid modifier to improve peak shape.
-
Mass Spectrometric Detection: Employing an electrospray ionization (ESI) source, typically in negative ion mode, with Multiple Reaction Monitoring (MRM) for precise quantification.
The relationship between the extraction method and the final analytical outcome is crucial for accurate assessment.
Caption: Logical relationship between extraction choice and recovery assessment.
References
Safety Operating Guide
Navigating the Disposal of 11-Deoxymogroside IIIE: A Procedural Guide
For laboratory personnel, including researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 11-Deoxymogroside IIIE.
Hazard and Precautionary Data (from proxy compound 11-Deoxymogroside V)
The following table summarizes the GHS classification and precautionary statements for the related compound, 11-Deoxymogroside V, which should be applied when handling this compound.
| Category | Code | Description | Citations |
| GHS Classification | Acute tox. 4 | Acute toxicity, Oral (Category 4) | [2] |
| Aquatic Acute 1 | Acute aquatic toxicity (Category 1) | [2] | |
| Aquatic Chronic 1 | Chronic aquatic toxicity (Category 1) | [2] | |
| Hazard Statements | H302 | Harmful if swallowed | [2] |
| H410 | Very toxic to aquatic life with long lasting effects | [2] | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [2] |
| P270 | Do not eat, drink or smoke when using this product. | [2] | |
| P273 | Avoid release to the environment. | [2] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [2] | |
| P330 | Rinse mouth. | [2] | |
| P391 | Collect spillage. | [2] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe handling and disposal of this compound, treating it as hazardous chemical waste.
1. Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal activities, ensure the following PPE and engineering controls are in place:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[2] A face shield may be used for additional protection.[2]
-
Hand Protection: Use unlined, chemical-resistant gloves such as nitrile or neoprene rubber.[2]
-
Body Protection: A long-sleeved lab coat is mandatory.[2] For larger quantities, a chemical-resistant apron is recommended.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An accessible safety shower and eyewash station are critical.[1]
2. Waste Identification and Segregation
Proper characterization and separation of waste streams are crucial to prevent hazardous reactions.
-
Characterize Waste: Identify all materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).[1]
-
Segregate Waste: Do not mix this compound waste with non-hazardous materials.[1] It must be kept separate from other chemical waste streams unless compatibility is confirmed.[1]
3. Spill and Accidental Release Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.[2]
-
Equip PPE: Before attempting cleanup, don the appropriate PPE as described above.[2]
-
Small Spills: Carefully collect the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2]
-
Large Spills: For significant spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Waste Containment and Labeling
Proper containment and labeling are essential for safe storage and transport.
-
Use Appropriate Containers: Select waste containers that are chemically compatible and can be securely sealed.
-
Label Clearly: Affix a hazardous waste label to the container as soon as waste is added. The label must include the full chemical name ("this compound"), concentration, and relevant hazard warnings (e.g., "Harmful if Swallowed," "Environmental Hazard").
5. Storage of Chemical Waste
Waste must be stored safely pending collection.
-
Designated Area: Store sealed and labeled waste containers in a designated, well-ventilated, and cool area.[1]
-
Avoid Hazards: Keep waste containers away from direct sunlight and sources of ignition.[1]
-
Adhere to Limits: Follow institutional policies regarding the maximum volume of hazardous waste permitted in the laboratory and the time limits for storage before removal.[1]
6. Final Disposal
Final disposal must be handled by qualified personnel.
-
Contact EHS: Never dispose of this compound down the drain or in regular trash.[1] You must contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[1]
-
Follow Institutional Procedures: Adhere to all institutional protocols for requesting a waste pickup, which may involve submitting an online form or specific documentation.[1]
Disposal Process Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 11-Deoxymogroside IIIE
For researchers, scientists, and drug development professionals, the safe handling of specialized compounds like 11-Deoxymogroside IIIE is critical for maintaining a secure laboratory environment. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans.
Quantitative Data Summary (from 11-Deoxymogroside V)
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial to minimize exposure when handling this compound.
| PPE Component | Specifications and Best Practices |
| Eye Protection | Tightly fitting safety goggles with side-shields are mandatory. For additional protection against splashes, a face shield may be used.[1] |
| Hand Protection | Wear unlined, chemical-resistant gloves such as neoprene or nitrile rubber. Latex and fabric gloves are not suitable. Ensure gloves have long cuffs and are tucked under the sleeves of the lab coat.[1] |
| Body Protection | A long-sleeved lab coat or chemical-resistant coveralls should be worn.[1] For handling larger quantities, an impervious apron is recommended.[1] |
| Respiratory Protection | If dust formation is possible, use a particulate filter respirator (e.g., P1 filter for at least 80% of airborne particles). |
Operational Plan: Step-by-Step Handling Procedures
Adherence to proper handling protocols is essential to prevent contamination and ensure personal safety.
-
Preparation :
-
Ensure adequate ventilation in the handling area. An accessible safety shower and eye wash station are critical.
-
Designate a specific area for handling this compound.
-
Use dedicated and properly labeled equipment.
-
-
Handling :
-
Avoid generating dust.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash skin thoroughly after handling.[1]
-
Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
-
Recommended storage conditions are at -20°C for the powder form or -80°C when in a solvent.[1]
-
-
In Case of Accidental Exposure :
-
Eyes : Immediately flush with plenty of water, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin : Wash off immediately with soap and plenty of water. Seek medical attention if irritation persists.[1]
-
Ingestion : Rinse mouth with water. Call a POISON CENTER or physician if you feel unwell.[1]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
-
Spills and Accidental Release :
-
Evacuate the area immediately.
-
Wear appropriate PPE before attempting cleanup.
-
For small spills, carefully collect the material and place it in a sealed container for disposal. Avoid generating dust.
-
For large spills, contact your institution's environmental health and safety (EHS) department.[1]
-
Disposal Plan: Step-by-Step Protocol
Proper disposal of this compound is crucial to prevent environmental contamination.[2] Treat it as hazardous chemical waste.
-
Waste Identification and Segregation :
-
Waste Containment and Labeling :
-
Use chemically resistant, leak-proof containers for waste collection.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage and Disposal :
-
Store sealed and labeled waste containers in a designated, well-ventilated, and cool area away from direct sunlight and ignition sources.[2]
-
Adhere to your institution's policies regarding the maximum volume and storage time for hazardous waste.[2]
-
Never dispose of this compound down the drain or in regular trash. [2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2]
-
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
